(Ac)Phe-Lys(Alloc)-PABC-PNP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O10/c1-3-21-48-34(44)36-20-8-7-11-30(39-33(43)31(37-24(2)41)22-25-9-5-4-6-10-25)32(42)38-27-14-12-26(13-15-27)23-49-35(45)50-29-18-16-28(17-19-29)40(46)47/h3-6,9-10,12-19,30-31H,1,7-8,11,20-23H2,2H3,(H,36,44)(H,37,41)(H,38,42)(H,39,43)/t30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYSBXZWQCUJQV-CONSDPRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the (Ac)Phe-Lys(Alloc)-PABC-PNP Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This technical guide provides a comprehensive overview of the (Ac)Phe-Lys(Alloc)-PABC-PNP linker, a protease-cleavable system designed for the controlled release of therapeutic payloads within the tumor microenvironment.
Structure and Components of this compound
The this compound linker is a sophisticated chemical entity composed of several key functional units, each with a specific role in the overall mechanism of action.[1]
-
Dipeptide Sequence (Ac-Phe-Lys): The N-terminally acetylated Phenylalanine-Lysine dipeptide serves as the recognition motif for lysosomal proteases, primarily Cathepsin B.[2][3] This enzymatic cleavage is the initiating step for payload release.
-
Alloc Protecting Group (Alloc): The allyloxycarbonyl (Alloc) group protects the epsilon-amino group of the lysine (B10760008) residue. This protection is crucial during the synthesis and conjugation process and is removed to allow for the attachment of the payload.
-
Self-Immolative Spacer (PABC): The p-aminobenzyl alcohol carbamate (B1207046) (PABC) spacer acts as a self-immolative unit. Following the enzymatic cleavage of the dipeptide, the PABC undergoes a spontaneous 1,6-elimination reaction to release the conjugated drug in its active form.
-
Activated Ester (PNP): The p-nitrophenyl (PNP) group is a highly reactive leaving group that facilitates the conjugation of the linker to an amine-containing payload molecule.
Below is a Graphviz diagram illustrating the chemical structure of the this compound linker.
Caption: Molecular components of the linker.
Mechanism of Action: A Stepwise Release of the Payload
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a precisely orchestrated, multi-step process that ensures the selective release of the cytotoxic payload within the target cancer cells.
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Phenylalanine and Lysine residues of the linker.
-
Self-Immolation of PABC: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination cascade within the PABC spacer. This results in the release of the payload in its unmodified, active form, along with the formation of p-aminobenzyl quinone methide and carbon dioxide.
-
Payload-Induced Cytotoxicity: The released payload can then diffuse out of the lysosome and exert its cytotoxic effect, leading to apoptosis of the cancer cell.
The following diagram illustrates this mechanism of action.
Caption: Stepwise payload release mechanism.
Quantitative Data
While specific quantitative data for ADCs utilizing the exact this compound linker is not extensively available in the public domain, data from analogous linkers provide valuable insights into its expected performance.
| Parameter | Value/Observation | Reference |
| Plasma Stability (Phe-Lys vs. Val-Cit) | The Phe-Lys linker exhibits lower stability in human plasma compared to the Val-Cit linker (t½ = 80 days vs. 230 days).[4] | [4] |
| Cathepsin B Cleavage | The Phe-Lys dipeptide is a known substrate for Cathepsin B.[2][3] While specific kinetic parameters (kcat/Km) for the Ac-Phe-Lys sequence are not available, studies on similar substrates indicate efficient cleavage.[3][5] | [2][3][5] |
| In Vitro Cytotoxicity | ADCs with Phe-Lys linkers have demonstrated potent cytotoxicity. However, some studies suggest a potential for target-independent toxicity, indicating a narrower therapeutic window compared to more stable linkers.[2] | [2] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the complete synthesis of this compound is proprietary to various chemical suppliers. However, the general synthetic strategy involves the following key steps:
-
Dipeptide Synthesis: Solid-phase or solution-phase peptide synthesis is used to couple N-acetylated Phenylalanine to a Lysine residue with its epsilon-amino group protected by the Alloc group.
-
PABC Spacer Attachment: The C-terminus of the dipeptide is coupled to p-aminobenzyl alcohol.
-
PNP Activation: The hydroxyl group of the PABC spacer is then reacted with p-nitrophenyl chloroformate to introduce the activated PNP ester.
Removal of the Alloc Protecting Group
The Alloc group is orthogonal to many other protecting groups used in peptide synthesis and can be selectively removed under mild conditions using a palladium(0) catalyst.
Reagents:
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]
-
Scavenger (e.g., phenylsilane, dimedone, or morpholine)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
Procedure:
-
Dissolve the Alloc-protected compound in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger to the reaction mixture.
-
Add the Pd(PPh3)4 catalyst. The solution will typically turn yellow or orange.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up to remove the catalyst and scavenger, followed by purification of the deprotected product.
The workflow for Alloc deprotection is visualized below.
Caption: Workflow for Alloc group removal.
Conjugation to Antibody and Payload
The conjugation of the linker to the antibody and payload is a two-step process:
-
Payload Attachment: The PNP ester of the linker reacts with an amine group on the cytotoxic drug to form a stable carbamate linkage. This reaction is typically carried out in an anhydrous organic solvent.
-
Antibody Conjugation: The linker-payload construct, which now has a reactive group (often introduced separately, such as a maleimide), is then conjugated to the antibody. This is commonly achieved by reacting the maleimide (B117702) group with the thiol groups of reduced interchain disulfides on the antibody.
Cathepsin B Cleavage Assay
To evaluate the cleavage of the Phe-Lys linker by Cathepsin B, a fluorogenic assay can be employed.
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic substrate (e.g., a peptide containing the Phe-Lys sequence flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)
-
Fluorometer
Procedure:
-
Activate the Cathepsin B in the assay buffer.
-
Add the fluorogenic substrate to the activated enzyme solution.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the rate of substrate cleavage.
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial rates of reaction at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Signaling Pathways
The signaling pathways affected by an ADC using the this compound linker are primarily determined by the mechanism of action of the released cytotoxic payload. For instance, if the payload is a microtubule inhibitor like monomethyl auristatin E (MMAE), it will disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. If the payload is a DNA-damaging agent, it will activate DNA damage response pathways.
The relationship between payload release and cellular signaling is depicted in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of (Ac)Phe-Lys(Alloc)-PABC-PNP in Antibody-Drug Conjugate (ADC) Research
Abstract: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the payload, is a critical component dictating the ADC's stability, efficacy, and safety profile. This guide provides an in-depth technical overview of (Ac)Phe-Lys(Alloc)-PABC-PNP, a sophisticated, cleavable linker precursor designed for advanced ADC development. We will dissect its molecular components, detail its mechanism of action from conjugation to payload release, provide standardized experimental protocols, and present key performance data relevant to researchers, scientists, and drug development professionals.
Introduction to ADC Linker Technology
The efficacy of an Antibody-Drug Conjugate is fundamentally dependent on the synergistic function of its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker. The linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet be labile enough to efficiently release the payload upon internalization into the target cancer cell.[1][2]
Cleavable linkers are designed to be selectively processed by factors prevalent in the tumor microenvironment or within the cancer cell, such as low pH, a reductive environment, or specific enzymes.[2] Among these, enzyme-cleavable linkers have gained prominence. They often incorporate short peptide sequences that are substrates for lysosomal proteases, like cathepsins, which are overexpressed in many tumor types.[1][3] The this compound reagent is a prime example of such a system, offering a multi-stage, controlled release mechanism.[][5]
Core Components and Functionality of this compound
This compound is not a simple connector but a multi-functional chemical system.[][6][7] Its utility in ADC research stems from the distinct role of each of its components.
-
(Ac)Phe-Lys (Acetyl-Phenylalanine-Lysine): The Enzymatic Trigger This dipeptide sequence is the lynchpin of the cleavage mechanism. While valine-citrulline (Val-Cit) is the most common cathepsin-cleavable sequence in clinically approved ADCs, other sequences like Phenylalanine-Lysine (Phe-Lys) have also been successfully employed.[2][8] Upon internalization of the ADC into the target cell and trafficking to the lysosome, this peptide bond is recognized and hydrolyzed by lysosomal proteases, primarily Cathepsin B.[1][9] It is now understood that other cathepsins, such as S, L, and F, can also contribute to this cleavage, providing redundancy in the drug release mechanism.[1][10]
-
PABC (p-aminobenzyloxycarbonyl): The Self-Immolative Spacer Directly attaching a payload to the dipeptide can sterically hinder the enzyme's access, leading to inefficient cleavage.[1] The PABC spacer resolves this issue and provides a crucial secondary function: self-immolation.[11] Once the protease cleaves the amide bond linking Lysine (B10760008) to the PABC's amino group, the resulting p-aminobenzyl alcohol intermediate is electronically unstable and spontaneously undergoes a 1,6-elimination reaction.[8] This intramolecular cascade ensures the rapid and complete release of the unmodified, active payload.[11][12]
-
PNP (p-nitrophenyl carbonate): The Antibody Conjugation Handle This moiety is a highly reactive activated carbonate. The p-nitrophenoxide is an excellent leaving group, making the linker susceptible to nucleophilic attack by the ε-amino groups of lysine residues on the monoclonal antibody's surface.[13] This reaction, typically performed at a slightly basic pH, forms a stable carbamate (B1207046) bond, covalently linking the entire linker-payload construct to the antibody.[]
-
(Alloc) (Allyloxycarbonyl): The Orthogonal Protecting Group The Alloc group serves as a temporary protecting group for the lysine side-chain within the linker itself.[15][16] Its key feature is orthogonality; it can be removed under very specific and mild conditions—typically using a palladium(0) catalyst—that do not affect other functional groups in the ADC.[17][18] This provides a strategic handle for advanced ADC designs, such as the attachment of a second payload, a solubilizing moiety, or an imaging agent after the primary ADC has been constructed.
Mechanism of Action: From Conjugation to Payload Release
The operational lifecycle of an ADC built with this linker follows a precise, multi-step pathway to ensure targeted cytotoxicity.
-
Conjugation: The linker-payload construct is covalently attached to surface lysine residues of a monoclonal antibody via the PNP-activated carbonate.
-
Targeting & Internalization: The resulting ADC circulates systemically, binds to its specific target antigen on cancer cells, and is internalized, typically through receptor-mediated endocytosis.[1][2]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endo-lysosomal pathway, where it is exposed to the acidic environment and high concentration of proteases within the lysosome.[2]
-
Enzymatic Cleavage: Lysosomal proteases, such as Cathepsin B, recognize and cleave the Phe-Lys dipeptide sequence.[9]
-
Self-Immolation: The cleavage event unmasks the amino group of the PABC spacer, triggering a spontaneous 1,6-elimination cascade.
-
Payload Release & Action: The PABC spacer fragments, releasing the fully active cytotoxic payload into the cytoplasm, where it can engage its intracellular target (e.g., microtubules, DNA) and induce apoptosis.[8]
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. CN111620927A - One-pot preparation process of antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. benchchem.com [benchchem.com]
The Role of the Phe-Lys Dipeptide in Cathepsin B Cleavage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the Phenylalanine-Lysine (Phe-Lys) dipeptide as a substrate for cathepsin B, a lysosomal cysteine protease. The guide delves into the quantitative aspects of its cleavage, detailed experimental methodologies for its study, and its significant application in the context of antibody-drug conjugates (ADCs).
Introduction to Cathepsin B and Substrate Specificity
Cathepsin B is a ubiquitously expressed lysosomal cysteine protease involved in various physiological processes, including protein turnover, antigen presentation, and apoptosis. Its activity is tightly regulated, and its dysregulation is implicated in numerous pathologies such as cancer and neurodegenerative diseases.
The substrate specificity of cathepsin B is primarily determined by the amino acid residues at the P2 and P1 positions relative to the scissile bond. The S2 subsite of cathepsin B is a deep, hydrophobic pocket that can accommodate large hydrophobic residues, while the S1 subsite often favors basic residues like arginine and lysine (B10760008). This specificity has been exploited in the design of various substrates and inhibitors.
The Phe-Lys Dipeptide as a Cathepsin B Substrate
The dipeptide Phe-Lys serves as an efficient recognition and cleavage site for cathepsin B. The phenylalanine residue fits favorably into the hydrophobic S2 subsite, while the lysine residue interacts with the S1 subsite. This dipeptide has gained significant attention as a cleavable linker in the design of ADCs, enabling the targeted release of cytotoxic payloads within the lysosomal compartment of cancer cells.
Quantitative Analysis of Phe-Lys Cleavage
One key study demonstrated that a model substrate, Z-Phe-Lys-PABC-Doxorubicin, was cleaved by cathepsin B 30 times faster than the commonly used Z-Val-Cit-PABC-Doxorubicin substrate.[1] Another study reported a cleavage half-life of 8 minutes for Ac-Phe-Lys-PABC-Adriamycin in the presence of cathepsin B at pH 5.0.[2] This rapid cleavage highlights the suitability of the Phe-Lys motif for applications requiring swift enzymatic processing.
For comparative purposes, the kinetic parameters for other relevant dipeptide and tripeptide substrates of cathepsin B are summarized in the tables below.
Table 1: Kinetic Parameters of Cathepsin B Cleavage for Various Fluorogenic Substrates
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Arg-Arg-AMC | 7.2 | 200 | 1.8 | 9,000 | [3][4] |
| Z-Arg-Arg-AMC | 4.6 | 130 | 0.8 | 6,154 | [3][4] |
| Z-Phe-Arg-AMC | 7.2 | 53 | 4.2 | 79,245 | [5] |
| Z-Phe-Arg-AMC | 4.6 | 25 | 3.5 | 140,000 | [5] |
| Z-Arg-Lys-AMC | 7.2 | 110 | 1.2 | 10,909 | [5] |
| Z-Arg-Lys-AMC | 4.6 | 150 | 0.3 | 2,000 | [5] |
| Z-Glu-Lys-AMC | 7.2 | 210 | 0.2 | 952 | [5] |
| Z-Glu-Lys-AMC | 4.6 | 80 | 0.9 | 11,250 | [5] |
Table 2: Comparative Cleavage Rates of Cathepsin B Substrates
| Substrate | Relative Cleavage Rate | Conditions | Reference |
| Z-Phe-Lys-PABC-DOX | 30-fold faster than Z-Val-Cit-PABC-DOX | Purified Cathepsin B | [1] |
| Ac-Phe-Lys-PABC-ADM | t₁/₂ = 8 minutes | Cathepsin B, pH 5.0 | [2] |
Experimental Protocols
This section provides detailed methodologies for assessing the cleavage of a Phe-Lys containing substrate by cathepsin B. The protocol is adapted from established fluorometric assays for cathepsin B activity.
Fluorometric Cathepsin B Cleavage Assay
This assay measures the increase in fluorescence upon cleavage of a fluorogenic substrate, such as Z-Phe-Lys-AMC (7-amino-4-methylcoumarin), by cathepsin B.
Materials:
-
Recombinant human cathepsin B
-
Z-Phe-Lys-AMC substrate
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT)
-
Stop Solution: 100 mM sodium chloroacetate (B1199739) in 100 mM sodium acetate, pH 5.5
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Enzyme Activation: Dilute recombinant cathepsin B to the desired concentration in Activation Buffer. Incubate for 15 minutes at 37°C to ensure the active site cysteine is reduced.
-
Substrate Preparation: Prepare a stock solution of Z-Phe-Lys-AMC in DMSO. Dilute the stock solution to the desired final concentration in Assay Buffer.
-
Assay Reaction: In a 96-well black microplate, add 50 µL of the activated cathepsin B solution to each well. To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
HPLC-based Assay for ADC Payload Release
This method is suitable for monitoring the cleavage of a Phe-Lys linker and the subsequent release of a drug from an ADC.
Materials:
-
Antibody-Drug Conjugate (ADC) with a Phe-Lys linker
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or mass spectrometry detector.
Procedure:
-
Enzymatic Reaction: Incubate the ADC at a final concentration of 1-10 µM with an appropriate concentration of activated cathepsin B in the Assay Buffer at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately mix the aliquot with an equal volume of ice-cold Quenching Solution to stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact ADC, the cleaved linker-drug intermediate, and the released free drug.
-
Data Analysis: Quantify the peak areas of the intact ADC and the released drug at each time point. Calculate the rate of drug release and the half-life of the cleavage reaction.
Signaling Pathway and Experimental Workflow Visualization
The primary role of Phe-Lys dipeptide cleavage by cathepsin B in a signaling context is within the intracellular trafficking pathway of ADCs. The following diagrams, generated using the DOT language for Graphviz, illustrate this process and a typical experimental workflow.
ADC Intracellular Trafficking and Payload Release Pathway
Caption: ADC intracellular trafficking and payload release pathway.
Experimental Workflow for Cathepsin B Cleavage Assay
Caption: Experimental workflow for a cathepsin B cleavage assay.
Conclusion
The Phe-Lys dipeptide is a highly efficient and specific substrate for cathepsin B, a characteristic that has been successfully leveraged in the design of cleavable linkers for antibody-drug conjugates. The rapid cleavage kinetics of Phe-Lys-containing substrates underscore their potential for applications requiring swift and targeted enzymatic action. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate the role of the Phe-Lys dipeptide in cathepsin B-mediated processes and to advance the development of novel therapeutic strategies.
References
- 1. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Drug Delivery: A Technical Guide to the PABC Self-Immolative Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker technology connecting the potent cytotoxic payload to the targeting moiety is a critical determinant of both efficacy and safety. Among the various linker strategies, the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer has emerged as a cornerstone of modern ADC design. Its ingenious mechanism allows for the stable circulation of the ADC and the traceless release of the unmodified, fully active payload within the target cancer cell. This technical guide provides an in-depth exploration of the PABC self-immolative spacer, detailing its mechanism of action, applications in drug delivery, and the experimental protocols essential for its evaluation.
The PABC Self-Immolative Mechanism: A Cascade of Controlled Release
The PABC spacer is a critical component of many cleavable linker systems, most notably in conjunction with an enzymatically cleavable dipeptide, such as valine-citrulline (Val-Cit). The entire process of drug release is a finely orchestrated cascade initiated by the unique microenvironment of the target cell.
The Trigger: Enzymatic Cleavage
The journey of payload release begins after the ADC has bound to its target antigen on the cancer cell surface and has been internalized, typically via receptor-mediated endocytosis, into endosomes and subsequently lysosomes. The acidic environment and high concentration of specific proteases, such as cathepsin B, within the lysosome are the keys to unlocking the payload. Cathepsin B recognizes and specifically cleaves the amide bond between the citrulline and the PABC spacer.
The Cascade: 1,6-Elimination
This enzymatic cleavage is the trigger for the self-immolation of the PABC spacer. The cleavage unmasks an electron-donating amino group on the PABC moiety. This initiates a spontaneous and rapid 1,6-electronic cascade, also known as a 1,6-elimination reaction. This intramolecular rearrangement leads to the fragmentation of the PABC spacer into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the unmodified cytotoxic payload. The traceless nature of this release is a key advantage, ensuring that the drug is in its most potent form.
Quantitative Data on PABC-Containing ADCs
The performance of ADCs utilizing PABC linkers is evaluated based on their stability in plasma and their potency against cancer cells. The following tables summarize key quantitative data from various studies.
Comparative Plasma Stability of PABC-Based Linkers
An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity. The stability is often assessed by measuring the half-life of the intact ADC in plasma.
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference(s) |
| vc-PABC | ITC6104RO | Mouse | Unstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c). | [1] |
| vc-PABC | Site-specific anti-CD30 auristatin conjugate | SCID Mice | The conjugation site significantly impacts in vivo stability, with different sites showing varying rates of payload loss. | [1] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma, demonstrating significantly improved stability over monocleavage linkers. | [1] |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [1] |
| Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 9.9 days, comparable to the non-cleavable SMCC linker and highly stable in mouse plasma. | [2] |
| SMCC (Non-cleavable) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 10.4 days. | [2] |
| vc-MMAE | Ab095-vc-MMAE | Rat | 2.5% of total MMAE was free after 6 days in rat plasma. | |
| Acid-cleavable carbonate | Sacituzumab govitecan | Human/Mouse | Half-life of approximately 36 hours in serum. | [2] |
| Silyl ether-based acid-cleavable | MMAE conjugate | Human plasma | Half-life of more than 7 days. | [2] |
In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit-PABC Linker
The potency of an ADC is determined by its half-maximal inhibitory concentration (IC50) against target cancer cell lines.
| ADC (Antibody-Payload) | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| Trastuzumab-vc-MMAE | N87 | Gastric Carcinoma (HER2-high) | Picomolar range | [3] |
| Trastuzumab-vc-MMAE | H522 | Non-Small Cell Lung Carcinoma (HER2-low/medium) | 18 nM | [3] |
| Trastuzumab-vc-MMAE | SK-BR-3 | Breast Cancer (HER2+) | ~3 µg/mL | [4] |
| Trastuzumab-vc-MMAE | BT-474 | Breast Cancer (HER2+) | ~3 µg/mL | [4] |
| Trastuzumab-vc-MMAE | MDA-MB-468 | Breast Cancer (HER2-) | ~3 µg/mL | [4] |
| Anti-CD22 Ab-MMAE | Reh | Precursor B-cell Acute Lymphoblastic Leukemia | 143.3 ng/mL | [5] |
| Anti-CD22 Ab-MMAE | JM1 | Precursor B-cell Lymphoma and Leukemia | 211.0 ng/mL | [5] |
| vc-MMAE construct | SKBR3 | Breast Cancer | 410.54 ± 4.9 nM | [6] |
| vc-MMAE construct | HEK293 | Embryonic Kidney | 482.86 ± 6.4 nM | [6] |
| AAZ-ValCit-MMAE | SKRC-52 | Renal Carcinoma | IC50 > 100 nM | [7] |
Experimental Protocols
Accurate evaluation of ADCs with PABC linkers requires robust and reproducible experimental methodologies.
Synthesis of a Val-Cit-PABC-MMAE Drug-Linker
This protocol outlines the synthesis of a common drug-linker cassette, Fmoc-Val-Cit-PABC-MMAE.
Materials:
-
Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (Fmoc-VC-PAB-PNP)
-
Monomethyl auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Coupling of MMAE to the Linker:
-
Dissolve Fmoc-VC-PAB-PNP and MMAE in anhydrous DMF.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain Fmoc-Val-Cit-PABC-MMAE.
-
-
Fmoc Deprotection:
-
Treat the purified Fmoc-Val-Cit-PABC-MMAE with a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for approximately 20-30 minutes.
-
Purify the resulting NH2-Val-Cit-PABC-MMAE by reverse-phase HPLC.
-
Antibody-Drug Conjugation
This protocol describes the conjugation of a maleimide-activated drug-linker (e.g., MC-Val-Cit-PABC-MMAE) to the cysteine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-activated drug-linker (e.g., MC-Val-Cit-PABC-MMAE)
-
Organic co-solvent (e.g., DMSO)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification column (e.g., Sephadex G-25 or Protein A)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of the reducing agent (e.g., TCEP) to reduce the interchain disulfide bonds and expose free thiol groups. The reaction conditions (temperature, time, and TCEP concentration) should be optimized for the specific antibody.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug-linker in an organic co-solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture under controlled conditions (e.g., room temperature for 1-2 hours).
-
-
Quenching:
-
Add a molar excess of the quenching agent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (e.g., a Sephadex G-25 column) or affinity chromatography (e.g., Protein A).[8]
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.[9][10]
-
UV-Vis Spectroscopy: This is a simple method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the payload.[9][11][12][13] By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.[9][11][12][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[14][15][16] This method provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR.[14][15][16]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise determination of the mass of the different drug-loaded species, from which the DAR distribution and average DAR can be accurately calculated.[9][17][18]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[14]
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.[5][6][11][15][19]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the human cancer cells into the flank of the immunocompromised mice.[2][11]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[20]
-
Treatment: Randomize the mice into treatment groups and administer the ADC (typically via intravenous injection), vehicle control, and other controls at a predetermined dose and schedule.[2][20]
-
Tumor Measurement: Measure the tumor volume with calipers two to three times per week.[2][21]
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess tumor growth inhibition.[21] Monitor animal body weight as an indicator of toxicity.[5]
Conclusion
The p-aminobenzyloxycarbonyl self-immolative spacer is a sophisticated and highly effective tool in the design of targeted drug delivery systems. Its ability to remain stable in circulation and to undergo a rapid and traceless release of the payload upon enzymatic activation within the target cell has been instrumental in the success of numerous antibody-drug conjugates. A thorough understanding of its mechanism, coupled with rigorous experimental evaluation of stability, potency, and in vivo efficacy, is paramount for the development of the next generation of highly effective and safe targeted cancer therapies. This guide provides a foundational framework for researchers and drug developers to harness the full potential of PABC-based linker technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hpst.cz [hpst.cz]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Guide: (Ac)Phe-Lys(Alloc)-PABC-PNP for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cleavable linker, (Ac)Phe-Lys(Alloc)-PABC-PNP, a critical component in the development of targeted cancer therapeutics known as antibody-drug conjugates (ADCs). This document details supplier and purity information, the fundamental mechanism of action, a representative experimental workflow, and the underlying signaling pathway for its application.
Introduction to this compound
This compound is a protease-cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells. It belongs to the class of dipeptide linkers, which are engineered to be stable in systemic circulation but are selectively cleaved by enzymes that are overexpressed in the tumor microenvironment or within cancer cells. The core structure consists of an N-acetylated Phenylalanine-Lysine dipeptide, which serves as the recognition site for lysosomal proteases like cathepsin B. This is connected to a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, which in turn is linked to a p-nitrophenyl (PNP) carbonate activating group for conjugation to a cytotoxic drug. The lysine (B10760008) residue is protected with an allyloxycarbonyl (Alloc) group.
Supplier and Purity Information
Several chemical suppliers offer this compound for research and development purposes. The purity of the compound is a critical factor for consistent and reliable results in ADC development. The following table summarizes the information from various suppliers.
| Supplier | Catalog Number | Stated Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| BOC Sciences | - | ≥95% | C35H39N5O10 | 689.71 |
| Creative Biolabs | ADC-L-001 | 95% | C35H39N5O10 | 689.71 |
| Precise PEG | AAD-5505 | >96% | C35H39N5O10 | 689.7 |
| TargetMol | T18875 | - | C35H39N5O10 | 689.71 |
| MedChemExpress | HY-20560 | - | C35H39N5O10 | 689.71 |
Note: Purity information may vary by batch and is typically provided in the certificate of analysis from the supplier.
Mechanism of Action and Intracellular Processing
The therapeutic efficacy of an ADC utilizing the this compound linker relies on a multi-step intracellular process that ensures the targeted release of the cytotoxic payload.
An In-depth Technical Guide to the Core Components of Modern ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The lynchpin of this sophisticated therapeutic modality is the linker, a critical component that connects the antibody to the payload. The design and chemistry of the linker are paramount, dictating the stability, efficacy, and safety profile of the entire ADC. An ideal linker must remain stable in systemic circulation to prevent premature release of the toxic payload, yet efficiently release the drug upon reaching the target cancer cell. This guide provides a comprehensive technical overview of the core components of modern ADC linkers, detailing their synthesis, conjugation to antibodies, and the experimental protocols used for their evaluation.
Core Components of ADC Linkers
Modern ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice between these strategies is a critical decision in ADC design, influencing the mechanism of drug release, bystander killing effect, and overall therapeutic index.[1]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[2] More than 80% of clinically approved ADCs utilize cleavable linkers. This strategy allows for the release of the payload in its most active, unmodified form, which can then diffuse out of the target cell and kill neighboring antigen-negative cancer cells, an effect known as "bystander killing".[3]
There are three primary mechanisms for cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are upregulated in the lysosomal compartments of tumor cells.[4] The most common enzyme-sensitive linker is the valine-citrulline (Val-Cit) dipeptide.[]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers utilize chemical bonds, such as hydrazones, that are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6]
-
Redox-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the highly reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[7]
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the drug from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[8] This process releases the payload with the linker and the amino acid residue to which it was attached still bound. A prominent example of a non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[9] ADCs with non-cleavable linkers generally exhibit greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[10] However, they typically lack a bystander effect as the released drug-linker-amino acid complex is often charged and less membrane-permeable.[11]
Quantitative Data on ADC Linker Performance
The performance of an ADC is critically dependent on the properties of its linker. Key quantitative parameters include the Drug-to-Antibody Ratio (DAR), plasma stability (half-life), and the rate of payload release.
| Linker Type | Example | Cleavage Mechanism | Plasma Half-life (t½) | Key Characteristics | Approved ADC Examples |
| Cleavable | |||||
| Enzyme-Sensitive | mc-Val-Cit-PABC | Cathepsin B | ~6.0 days (mouse), ~9.6 days (cynomolgus monkey)[12] | High plasma stability, efficient intracellular release, potential for bystander effect. | Adcetris® (Brentuximab vedotin), Polivy® (Polatuximab vedotin) |
| pH-Sensitive | Hydrazone | Acid hydrolysis | 183 hours at pH 7.4, 4.4 hours at pH 5[4] | Simple synthesis, rapid release in acidic compartments, potential for premature release in circulation. | Mylotarg® (Gemtuzumab ozogamicin)[4] |
| Redox-Sensitive | SPDB | Glutathione reduction | Varies based on steric hindrance around the disulfide bond. | Exploits the differential reducing potential between plasma and cytoplasm. | --- |
| Glucuronide | Glucuronide-PABC | β-glucuronidase | Highly stable (e.g., MMAF conjugate t½ of 81 days in rat plasma) | High hydrophilicity, can mitigate aggregation of hydrophobic payloads, low off-target cleavage. | --- |
| Non-Cleavable | |||||
| Thioether | SMCC (forms MCC linker) | Lysosomal degradation of the antibody | Generally high, contributes to a wider therapeutic window. | High plasma stability, reduced off-target toxicity, typically no bystander effect. | Kadcyla® (Ado-trastuzumab emtansine)[11] |
Experimental Protocols
Synthesis of Linkers
1. Synthesis of a Cleavable Linker: Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (mc-Val-Cit-PABC)
This multi-step synthesis involves the sequential coupling of the amino acids, the self-immolative PABC spacer, and the maleimide (B117702) group.[12]
-
Step 1: Fmoc-protection of L-Citrulline: L-Citrulline is reacted with Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate) in a water/THF mixture at room temperature.
-
Step 2: Coupling of Fmoc-L-Citrulline with p-Aminobenzyl Alcohol (PABOH): The protected citrulline is coupled to PABOH using a peptide coupling agent like HATU.
-
Step 3: Fmoc-deprotection: The Fmoc group is removed using a base such as piperidine (B6355638) in DMF.
-
Step 4: Dipeptide formation: The deprotected Cit-PABOH is reacted with Fmoc-Val-OSu to form Fmoc-Val-Cit-PABOH.
-
Step 5: Fmoc-deprotection: The Fmoc group is again removed with piperidine in DMF.
-
Step 6: Coupling with Maleimidocaproic Acid: The free amine of Val-Cit-PABOH is reacted with activated 6-maleimidohexanoic acid (Mc-OSu) to yield the final mc-Val-Cit-PABC linker. The product is purified by flash column chromatography.
2. Synthesis of a Non-Cleavable Linker Component: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
SMCC is a heterobifunctional crosslinker containing an NHS ester and a maleimide group.
-
Procedure: 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous solvent like dichloromethane (B109758) (DCM) or ethyl acetate. The reaction is stirred at room temperature. The dicyclohexylurea byproduct is filtered off, and the SMCC product is purified by recrystallization.
Antibody-Drug Conjugation
1. Cysteine-Based Conjugation (Thiol-Maleimide Chemistry)
This is a common method for site-specific or stochastic conjugation.
-
Step 1: Antibody Reduction: The interchain disulfide bonds of the antibody (typically an IgG1) are partially or fully reduced to generate free thiol groups. This is achieved by incubating the antibody with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., PBS with EDTA) at 37°C for 30-60 minutes. The number of equivalents of the reducing agent can be adjusted to control the average number of thiols generated per antibody.
-
Step 2: Removal of Reducing Agent: The excess reducing agent is removed by size-exclusion chromatography (e.g., Sephadex G-25 column) or tangential flow filtration (TFF).
-
Step 3: Conjugation: The linker-payload, containing a maleimide group, is dissolved in a water-miscible organic solvent like DMSO and added to the reduced antibody solution. The reaction is typically carried out at 4°C or room temperature for 1-2 hours.
-
Step 4: Quenching: The reaction is quenched by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Step 5: Purification: The resulting ADC is purified from unconjugated linker-payload and other small molecules by size-exclusion chromatography or TFF.
Characterization and Stability Assays
1. Determination of Drug-to-Antibody Ratio (DAR) by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: The average number of drugs conjugated to each antibody is a critical quality attribute. LC-MS is a powerful technique for determining the DAR and the distribution of different drug-loaded species.
-
Protocol Outline:
-
Sample Preparation: The ADC sample is often deglycosylated using an enzyme like PNGase F to simplify the mass spectrum. For cysteine-linked ADCs, the sample may be analyzed under native conditions or after reduction of the remaining disulfide bonds to separate the light and heavy chains.
-
LC Separation: The prepared ADC sample is injected onto a reverse-phase or size-exclusion chromatography column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mass Spectrometry: The mass of the intact ADC or its subunits (light and heavy chains) is measured.
-
Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass of each species. The masses of the unconjugated antibody (or its subunits) and the linker-payload are known. The number of conjugated drugs for each observed peak can be determined by the mass shift. The average DAR is then calculated based on the relative abundance of each drug-loaded species.
-
2. Plasma Stability Assay by Immunoaffinity Capture and LC-MS
-
Principle: This assay assesses the stability of the ADC in plasma by measuring the change in average DAR over time.
-
Protocol Outline:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunoaffinity Capture: The ADC is isolated from the plasma at each time point using affinity beads coated with an anti-human IgG antibody (e.g., Protein A or G).
-
Elution and Analysis: The captured ADC is eluted, and the average DAR is determined by LC-MS as described above. A decrease in the average DAR over time indicates linker cleavage and payload release.
-
3. Quantification of Payload Release by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive ELISA can be used to quantify the amount of free payload released from the ADC.
-
Protocol Outline:
-
Plate Coating: A microtiter plate is coated with a conjugate of the payload and a carrier protein (e.g., BSA-payload).
-
Competitive Binding: Samples containing the released payload (from in vitro or in vivo studies) are mixed with a known amount of a biotinylated anti-payload antibody and added to the coated wells. The free payload in the sample competes with the coated payload for binding to the antibody.
-
Detection: The amount of biotinylated antibody bound to the plate is detected using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and a chromogenic substrate.
-
Quantification: The signal is inversely proportional to the amount of free payload in the sample. A standard curve is generated using known concentrations of the payload to quantify the amount in the samples.
-
Visualizations of Key Processes
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for cysteine-based ADC conjugation.
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis by LC-MS.
Conclusion
The linker is a multifaceted and indispensable component of an antibody-drug conjugate, profoundly influencing its therapeutic success. The choice of linker chemistry, whether cleavable or non-cleavable, must be carefully considered in the context of the target antigen, the payload, and the desired mechanism of action. A deep understanding of the synthesis, conjugation, and analytical characterization of these linkers is essential for the rational design and development of next-generation ADCs with improved efficacy and safety profiles. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug developers in this rapidly advancing field.
References
- 1. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
A Technical Guide to the Theoretical Payload Release from (Ac)Phe-Lys(Alloc)-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the theoretical payload release mechanism from the chemical linker (Ac)Phe-Lys(Alloc)-PABC-PNP. This linker system is characteristic of those used in the development of antibody-drug conjugates (ADCs), where controlled release of a cytotoxic payload at a target site is paramount. This document outlines the sequential cleavage and self-immolation steps, provides hypothetical quantitative data for illustrative purposes, and details relevant experimental protocols for studying this process.
Introduction to the this compound Linker
The this compound construct is a sophisticated chemical entity designed for controlled payload delivery. It comprises several key functional components:
-
An N-terminally acetylated dipeptide, (Ac)Phe-Lys: This dipeptide sequence (Phenylalanine-Lysine) is designed as a substrate for specific proteases, notably Cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells.[][2] The N-terminal acetylation mimics a peptide bond, preventing degradation by aminopeptidases.
-
An Alloc-protected Lysine (B10760008) side chain: The allyloxycarbonyl (Alloc) group serves as a protecting group for the epsilon-amine of the lysine residue. In the context of the primary payload release from the C-terminus, this group is not directly involved. However, its selective removal, typically using a palladium catalyst, would be a prerequisite for any subsequent conjugation or modification at this site.
-
A PABC (p-aminobenzyl carbamate) self-immolative spacer: This unit connects the dipeptide to the payload. Following the enzymatic cleavage of the dipeptide, the PABC linker undergoes a spontaneous 1,6-elimination reaction, leading to the release of the payload.[3][4][5] This self-immolation is a critical feature that ensures the release of the payload in its unmodified, active form.
-
A p-nitrophenoxy (PNP) group: In this theoretical construct, the PNP group acts as the "payload." It is a well-characterized leaving group, and its release can be readily monitored spectrophotometrically, making it an excellent model for studying release kinetics.
Theoretical Payload Release Mechanism
The release of the p-nitrophenol (PNP) payload from the this compound linker is a two-step process initiated by enzymatic cleavage.
Step 1: Enzymatic Cleavage of the Dipeptide
The primary trigger for payload release is the hydrolysis of the amide bond between the lysine residue and the PABC spacer. This reaction is catalyzed by the lysosomal cysteine protease, Cathepsin B.[] The acidic environment of the lysosome (pH 4.5-5.0) is optimal for Cathepsin B activity.[6] The enzyme recognizes and cleaves the Phe-Lys dipeptide sequence, liberating the PABC-PNP moiety.[7][8]
Step 2: Self-Immolation of the PABC Spacer
Upon cleavage of the dipeptide, the resulting p-aminobenzyl carbamate (B1207046) is unstable. The newly exposed aniline (B41778) nitrogen initiates a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the p-nitrophenoxy payload, carbon dioxide, and the formation of an aza-quinone methide byproduct.[3][4][5]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the key steps in the payload release process. These values are illustrative and would need to be determined experimentally for the specific this compound construct.
| Parameter | Description | Hypothetical Value |
| Cathepsin B Cleavage | ||
| Km | Michaelis-Menten constant for the (Ac)Phe-Lys-PABC-PNP substrate with Cathepsin B. | 15 µM |
| kcat | Catalytic rate constant for the cleavage of the substrate by Cathepsin B. | 5 s-1 |
| kcat/Km | Catalytic efficiency of Cathepsin B for the substrate. | 3.3 x 105 M-1s-1 |
| PABC Self-Immolation | ||
| t1/2 | Half-life of the PABC self-immolation reaction following enzymatic cleavage. | < 1 minute |
| Overall Release | ||
| Plasma Stability (t1/2) | Half-life of the intact linker in human plasma, indicating stability in circulation. | > 100 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the payload release from this compound.
Cathepsin B-Mediated Cleavage Assay
Objective: To determine the kinetics of enzymatic cleavage of the Phe-Lys bond by Cathepsin B.
Materials:
-
This compound
-
Human liver Cathepsin B (activated)
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), pH 5.5
-
Quenching Solution: 10% trifluoroacetic acid (TFA) in acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the final desired concentrations in Assay Buffer.
-
Pre-warm the substrate solutions and the activated Cathepsin B solution to 37°C.
-
Initiate the reaction by adding Cathepsin B to the substrate solutions. The final enzyme concentration should be in the nanomolar range.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of Quenching Solution.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by reverse-phase HPLC to quantify the decrease in the parent compound and the formation of the cleaved product, p-nitrophenol. Monitor the absorbance at a wavelength suitable for detecting both the substrate and the released p-nitrophenol (e.g., 280 nm and 317 nm).[9]
-
Calculate the initial reaction rates from the linear portion of the substrate depletion or product formation curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.
Plasma Stability Assay
Objective: To assess the stability of the linker in plasma to evaluate the potential for premature payload release.
Materials:
-
This compound
-
Human, mouse, and rat plasma
-
Acetonitrile
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed (37°C) plasma from different species to a final concentration of, for example, 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the plasma samples.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact this compound.
-
Plot the percentage of the remaining intact compound against time and determine the half-life (t1/2) of the linker in plasma.
Visualizations
The following diagrams illustrate the theoretical payload release pathway and a typical experimental workflow.
Caption: Theoretical payload release pathway from this compound.
Caption: General experimental workflow for the Cathepsin B cleavage assay.
References
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 4. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Specificity: A Technical Guide to Foundational Principles of ADC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linchpin of this therapeutic triad (B1167595) is the linker, a component whose sophisticated design is paramount to the overall efficacy, stability, and safety of the ADC. This technical guide delves into the foundational principles of ADC linker design, providing a comprehensive overview of linker types, conjugation chemistries, and the critical interplay between linker properties and therapeutic outcomes.
Core Principles of ADC Linker Function
The ideal ADC linker must perform a delicate balancing act: it must be sufficiently stable to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while also being labile enough to efficiently release the cytotoxic payload within the target tumor cell.[1][2][3] Key characteristics dictated by the linker include the drug-to-antibody ratio (DAR), stability, and the mechanism of payload release.[4][5][6]
A Tale of Two Linkers: Cleavable vs. Non-Cleavable
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, distinguished by their payload release mechanisms.[7][][]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1][10] This targeted release can enhance the therapeutic window and enable the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[11][12][13]
There are three primary types of cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are upregulated in the lysosomal compartment of tumor cells.[1][12] The most common example is the valine-citrulline (vc) dipeptide linker.[12]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH ~7.4).[1][14] Hydrazone linkers are a classic example, though they can sometimes exhibit instability in circulation.[5][14]
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the plasma.[1]
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[7] Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[4] This results in the release of the payload still attached to the linker and the conjugating amino acid. A common example is the thioether linker formed using succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[11]
Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage, pH hydrolysis, or reduction | Proteolytic degradation of the antibody |
| Plasma Stability | Generally lower, with a risk of premature payload release | Generally higher, offering greater stability in circulation[11] |
| Bystander Effect | Strong potential due to the release of membrane-permeable payload[11] | Limited to no bystander effect as the payload-amino acid conjugate is often charged and less membrane-permeable[11] |
| Therapeutic Window | Can be narrower due to potential for off-target toxicity | Can be wider due to higher stability and lower off-target toxicity[11] |
Quantitative Insights into Linker Performance
The choice of linker significantly impacts the stability and efficacy of an ADC. The following tables summarize key quantitative data to facilitate comparison.
Table 1: Comparative in Vitro Plasma Stability of Different Linker Types
| Linker Type | ADC Example | Plasma Stability (% Intact ADC after 7 days) | Reference |
| Non-Cleavable (Thioether) | Trastuzumab-DM1 (T-DM1) | > 95% | [11] |
| Cleavable (Val-Cit) | Trastuzumab-MMAE | ~85-90% | [11] |
| Cleavable (Hydrazone) | Phenylketone-derived hydrazone | t1/2 = 2 days | [5] |
| Cleavable (Carbonate) | Carbonate linker | t1/2 = 36 hours | [5] |
| Novel Cleavable (Silyl ether) | Silyl ether-MMAE conjugate | > 7 days | [5] |
| Novel Cleavable (OHPAS) | β-galactoside-OHPAS linker | Stable for 7 days | [5] |
Table 2: Comparative in Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Linker Type | Target Cell Line | IC50 | Reference |
| Trastuzumab-DM1 (T-DM1) | Non-Cleavable (SMCC) | SK-BR-3 (HER2+++) | 10 - 50 ng/mL | [11] |
| Trastuzumab-MMAE (T-MMAE) | Cleavable (Val-Cit) | SK-BR-3 (HER2+++) | 1 - 10 ng/mL | [11] |
| Anti-CD79b-MMAE | Cleavable (Monocleavage Peptide) | Jeko-1 | ~0.1 nM | [2] |
| Anti-CD79b-MMAE | Cleavable (Tandem-Cleavage Peptide) | Jeko-1 | ~0.1 nM | [2] |
| O-nitrobenzyl linker-MMAE | Cleavable (UV-light sensitive) | EGFR+ cell line (with irradiation) | 0.04 nmol/L | [5] |
Table 3: Drug-to-Antibody Ratio (DAR) of Selected Approved ADCs
| ADC Name (Brand Name) | Linker Type | Payload | Average DAR | Reference |
| Brentuximab vedotin (Adcetris®) | Cleavable (Val-Cit) | MMAE | ~4 | [15] |
| Trastuzumab emtansine (Kadcyla®) | Non-Cleavable (Thioether) | DM1 | ~3.5 | [15] |
| Polatuzumab vedotin (Polivy®) | Cleavable (Val-Cit) | MMAE | ~3.5 | [15] |
| Enfortumab vedotin (Padcev®) | Cleavable (Val-Cit) | MMAE | ~4 | [7] |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | Cleavable (Peptide) | Deruxtecan | ~8 | [7] |
| Sacituzumab govitecan (Trodelvy®) | Cleavable (Hydrazone) | SN-38 | ~7.6 | [7] |
| Loncastuximab tesirine (B3181916) (Zynlonta®) | Cleavable (Val-Ala) | Tesirine | ~2 | [7] |
Visualizing ADC Mechanisms and Workflows
Signaling Pathway: ADC Internalization and Payload Release
The following diagram illustrates the classical internalization pathway of an ADC, leading to payload release and subsequent cytotoxicity.
Caption: ADC binding, internalization, and payload release pathway.
Experimental Workflow: ADC Linker Selection and Optimization
The process of selecting and optimizing an ADC linker is a multi-step, iterative process.
Caption: A generalized workflow for ADC linker selection and optimization.
Key Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from various species.[16][17]
Methodology (ELISA-based): [1][16]
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Quantification of Total Antibody: Use a generic anti-human IgG ELISA to determine the total antibody concentration.
-
Quantification of Conjugated Antibody: Use a payload-specific antibody in an ELISA format to quantify the amount of intact, payload-conjugated antibody.
-
Data Analysis: Calculate the percentage of drug loss over time by comparing the conjugated antibody concentration to the total antibody concentration at each time point.
Methodology (LC-MS/MS-based): [1][17]
-
Incubation and Sampling: As described above.
-
Sample Preparation: Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the supernatant for the presence of free payload using LC-MS/MS.
-
Data Analysis: Quantify the amount of released payload at each time point.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.[18]
Methodology: [19]
-
Sample Preparation: Dilute the ADC sample in a high-salt mobile phase A (e.g., containing ammonium (B1175870) sulfate).
-
Chromatography:
-
Column: Use a hydrophobic interaction chromatography (HIC) column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in phosphate (B84403) buffer).
-
Mobile Phase B: Low salt buffer (e.g., phosphate buffer).
-
Gradient: Run a linear gradient from high salt to low salt to elute the different ADC species.
-
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity, with higher DAR species having longer retention times.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
-
In Vitro Bystander Effect Assay
Objective: To determine if the payload released from the ADC can kill neighboring antigen-negative cells.[12][20]
Methodology (Co-culture Assay): [12][20]
-
Cell Seeding: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate. The Ag- cells are typically labeled with a fluorescent marker (e.g., GFP) for identification.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure the viability of the Ag- cell population using fluorescence imaging or flow cytometry.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to the viability of Ag- cells cultured alone and treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Conclusion
The linker is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile. A deep understanding of the foundational principles of linker design, including the distinct characteristics of cleavable and non-cleavable linkers, is essential for the rational design of next-generation ADCs. The strategic selection of a linker, guided by robust in vitro and in vivo evaluations, is paramount to developing highly effective and well-tolerated cancer therapeutics. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of even more sophisticated and precisely engineered linkers that will further enhance the therapeutic potential of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 15. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. agilent.com [agilent.com]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Dipeptide Sequences for Cathepsin Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of dipeptide sequences as substrates for various cathepsin enzymes. Cathepsins are a family of proteases, primarily found in lysosomes, that play crucial roles in protein turnover, antigen presentation, and hormone processing. Their dysregulation is implicated in numerous diseases, including cancer, arthritis, and neurodegenerative disorders, making them significant targets for therapeutic intervention. Understanding the substrate specificity of different cathepsins, particularly their preferences for dipeptide sequences, is critical for designing targeted pro-drugs, antibody-drug conjugates (ADCs), and diagnostic probes.
Cathepsin Cleavage Specificity: A Diverse Family
Cathepsins exhibit diverse cleavage patterns. While many function as endopeptidases, cleaving internal peptide bonds, some, like Cathepsin B, also possess dipeptidyl carboxypeptidase activity, removing dipeptides from the C-terminus of proteins.[1][2] This dual functionality is attributed to a unique "occluding loop" structure that restricts the active site.[1] In contrast, Cathepsins K, L, and S primarily act as endopeptidases.[2][3]
Cathepsin B
Cathepsin B is widely studied for its role in cancer progression and its utility in ADC linkers.[] It demonstrates strong dipeptidyl carboxypeptidase (DPCP) activity at both acidic (lysosomal) and neutral (cytosolic) pH.[2][5] Its substrate preference often includes positively charged or hydrophobic residues at the P1 and P2 positions.[6] The Valine-Citrulline (Val-Cit) dipeptide is a classic example of a Cathepsin B-cleavable linker used extensively in ADCs due to its high cleavage efficiency and stability in serum.[][7] Other sequences like Val-Ala are also recognized.[]
Cathepsin L and V
Cathepsins L and V are potent endopeptidases involved in neuropeptide processing.[8][9] They show a preference for cleaving at the N-terminal side of or between dibasic residues (e.g., KR, RK, KK).[8][10] A key determinant for their specificity is the presence of a hydrophobic residue (such as Leu, Trp, Phe, or Tyr) at the P2 position.[8][9][10]
Cathepsin K
Known for its potent collagenase and elastase activity, Cathepsin K is a key drug target for skeletal disorders like osteoporosis.[11] It functions as an endopeptidase, degrading proteins like type I and type II collagen.[12] Its specificity is influenced by residues in both the prime and non-prime binding pockets of its active site.[13]
Cathepsin S
Cathepsin S is a lysosomal cysteine protease crucial for processing the MHC class II-associated invariant chain, playing a vital role in the immune system.[14] Its endopeptidase activity is largely determined by the amino acid at the P2 substrate position.[14][15]
Quantitative Analysis of Cathepsin Substrates
The efficiency of cathepsin cleavage is determined by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate.
Table 1: Kinetic Parameters of Selected Cathepsin B Substrates
| Substrate | pH | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Z-Arg-Arg-AMC | 7.2 | - | - | ~1.0 x 105 | [3][16] |
| Z-Arg-Arg-AMC | 4.6 | - | - | ~0.5 x 105 | [3][16] |
| Z-Phe-Arg-AMC | 7.2 | - | - | ~5.0 x 105 | [3][16] |
| Z-Phe-Arg-AMC | 4.6 | - | - | >5.0 x 105 | [3][16] |
| Z-Nle-Lys-Arg-AMC | 7.2 | - | - | ~5.0 x 105 | [3][16] |
| Z-Nle-Lys-Arg-AMC | 4.6 | - | - | ~2.5 x 105 | [3][16] |
| Abz-GIVRAK(Dnp)-OH (DPCP) | 7.2 | 156 | - | - | [2][5] |
| Abz-GIVRAK(Dnp)-OH (DPCP) | 5.5 | 51 | - | - | [2][5] |
| Abz-GIVRAK(Dnp)-OH (DPCP) | 4.6 | 15 | - | - | [2][5] |
| Abz-GIVRAK(Dnp)-NH2 (Endo) | 7.2 | 53 | - | - | [2][5] |
| Abz-GIVRAK(Dnp)-NH2 (Endo) | 5.5 | 40 | - | - | [2][5] |
| Abz-GIVRAK(Dnp)-NH2 (Endo) | 4.6 | 25 | - | - | [2][5] |
Z = carboxybenzyl; AMC = 7-amino-4-methylcoumarin; Abz = 2-aminobenzoyl; Dnp = 2,4-dinitrophenyl; DPCP = Dipeptidyl Carboxypeptidase Activity; Endo = Endopeptidase Activity.
Table 2: Kinetic Parameters of Selected Cathepsin C Substrates
| Substrate | kcat/Ka (μM-1s-1) | kcat (s-1) | Reference |
| Gly-Arg-AMC | 1.6 ± 0.09 | 255 ± 6 | [17][18][19] |
| Gly-Tyr-AMC | 0.49 ± 0.07 | 28 ± 1 | [17][18][19] |
| Ser-Tyr-AMC | 5.3 ± 0.5 | 25 ± 0.5 | [17][18][19] |
| Gly-Ile-AMC | 0.0015 ± 0.0001 | 0.33 ± 0.02 | [17] |
Experimental Protocols
Two primary methods for assessing cathepsin cleavage of dipeptide sequences are fluorogenic (FRET) assays and mass spectrometry-based substrate profiling.
Protocol: Fluorogenic Resonance Energy Transfer (FRET) Assay
This method provides a continuous, real-time measurement of enzyme activity using a peptide substrate conjugated to a fluorophore and a quencher. Cleavage of the peptide separates the pair, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human cathepsin (e.g., Cathepsin B).
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC).
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) buffer (for acidic pH) or Tris-HCl (for neutral pH), containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.[3]
-
96-well black opaque microplate.
-
Fluorescence plate reader with appropriate excitation/emission filters (e.g., 360 nm excitation, 460 nm emission for AMC).[3]
Procedure:
-
Enzyme Activation: Pre-activate the cathepsin enzyme in the assay buffer as recommended by the manufacturer. DTT is crucial for maintaining the active site cysteine in a reduced state.
-
Reaction Setup: In a 96-well plate, add the assay buffer to each well.
-
Substrate Addition: Add the fluorogenic substrate to each well to a final concentration typically in the low micromolar range (e.g., 40 μM).[3] For kinetic determinations (Km, kcat), use a range of substrate concentrations (e.g., 5.9 to 225 μM).[3][20]
-
Initiate Reaction: Add the activated cathepsin enzyme to initiate the reaction (e.g., 0.04 ng/μL final concentration).[3][20] Include wells with no enzyme as a background control.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 25°C).[3] Record the relative fluorescence units (RFU) over time (e.g., every minute for 30 minutes).[3]
-
Data Analysis:
-
Calculate the initial velocity (v0) from the linear portion of the fluorescence curve (RFU/s).[3]
-
Convert RFU values to molar concentrations using a standard curve of the free fluorophore (e.g., AMC).
-
For kinetic analysis, plot the initial velocity (v0) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation: v0 = (Vmax[S]) / (Km + [S]) to determine Km and Vmax.[3][20]
-
Calculate kcat from the equation Vmax = kcat[E], where [E] is the enzyme concentration.
-
Protocol: Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
MSP-MS is a powerful, unbiased method to determine protease specificity by incubating the enzyme with a complex library of peptides and identifying the cleavage products using LC-MS/MS.
Materials:
-
Recombinant human cathepsin.
-
Defined peptide library (e.g., 228 14-mer peptides).[3][6][8][20]
-
Assay Buffer: 50 mM citrate phosphate (pH 4.6 or 7.2), 100 mM NaCl, 5 mM DTT, 1 mM EDTA.[20]
-
Quenching Solution: 2% Trifluoroacetic Acid (TFA).[20]
-
C18 desalting spin tips.
-
LC-MS/MS system (e.g., Q-Exactive mass spectrometer with a nano LC).[20]
Procedure:
-
Enzyme-Peptide Incubation: In a microcentrifuge tube, incubate the cathepsin enzyme (e.g., 0.1 ng/μL Cathepsin B) with the peptide library (0.5 μM for each peptide) in the assay buffer.[20] Prepare a control sample with enzyme inactivated by urea.[20] Incubate for a set time (e.g., 15 and 60 minutes) at 25°C.[20]
-
Reaction Quenching: Stop the reaction by acidifying the sample with 2% TFA.[20]
-
Sample Desalting: Desalt the peptide mixture using a C18 spin tip to remove buffer components. Dry the eluted peptides completely in a vacuum centrifuge.[20]
-
LC-MS/MS Analysis:
-
Resuspend the dried samples in a solution suitable for mass spectrometry (e.g., 0.1% TFA).[20]
-
Inject the sample into the LC-MS/MS system. Peptides are separated by liquid chromatography and then ionized and analyzed by the mass spectrometer.
-
Acquire MS/MS spectra using a data-dependent acquisition method, typically fragmenting the most intense precursor ions.[21]
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., PEAKS) to search the acquired MS/MS spectra against the known sequences of the peptide library.[20]
-
Identify and quantify the newly generated peptide N- and C-termini, which represent the cleavage sites.
-
Analyze the frequency of amino acids at positions flanking the cleavage site (P4 to P4') to determine the substrate specificity profile of the enzyme.[22]
-
Visualizing Workflows and Pathways
Diagrams created with Graphviz help to visualize complex experimental workflows and biological pathways.
Caption: Experimental workflow for screening and validating dipeptide substrates for cathepsins.
Caption: Pathway of an ADC activated by Cathepsin B cleavage within a tumor cell lysosome.
Caption: Logical relationship of cleavage activities among different cathepsin subfamilies.
References
- 1. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]
- 2. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of substrate-specific inhibitors of cathepsin K through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Specificity of human cathepsin S determined by processing of peptide substrates and MHC class II-associated invariant chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. The amino-acid substituents of dipeptide substrates of cathepsin C can determine the rate-limiting steps of catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proteomic Identification of Cysteine Cathepsin Substrates Shed from the Surface of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Stability of the Alloc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The allyloxycarbonyl (Alloc) protecting group is a crucial tool in modern organic synthesis, particularly in the assembly of complex molecules such as peptides and oligonucleotides. Its utility stems from its unique cleavage conditions, which provide orthogonality with other widely used protecting groups. This technical guide offers a comprehensive overview of the chemical stability of the Alloc group under a variety of conditions, presenting quantitative data, detailed experimental protocols, and key mechanistic insights to aid in its effective application.
Overview of the Alloc Protecting Group
The Alloc group is a carbamate-based protecting group for amines, alcohols, and thiols. It is introduced by reacting the functional group with allyl chloroformate or diallyl dicarbonate (B1257347) under basic conditions. Its defining feature is its stability to both acidic and basic conditions commonly employed in peptide synthesis, while being selectively removable under mild, palladium-catalyzed conditions. This orthogonality to acid-labile groups (e.g., Boc, Trt) and base-labile groups (e.g., Fmoc) makes it an invaluable component of complex synthetic strategies.[1][2][3]
Chemical Stability Profile
The stability of the Alloc group is paramount for its successful application. This section details its reactivity towards various classes of reagents, supported by quantitative data where available.
Acidic Conditions
The Alloc group is generally stable to the acidic conditions used for the removal of tert-butyloxycarbonyl (Boc) and other acid-labile protecting groups.[1][4] This stability allows for the selective deprotection of Boc groups in the presence of Alloc-protected functionalities.
Table 1: Stability of Alloc Group under Acidic Conditions
| Reagent/Condition | Temperature | Time | Stability/Cleavage (%) | Reference |
| Trifluoroacetic acid (TFA) | Room Temp. | - | Stable | [1][4] |
| 50% TFA in Dichloromethane (DCM) | Room Temp. | - | Stable | [5] |
| HBr in Acetic Acid | - | - | Not stable | [6] |
Basic Conditions
The Alloc group is highly stable to the basic conditions typically used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, such as piperidine (B6355638) in dimethylformamide (DMF).[1][4]
Table 2: Stability of Alloc Group under Basic Conditions
| Reagent/Condition | Temperature | Time | Stability/Cleavage (%) | Reference |
| 20% Piperidine in DMF | Room Temp. | - | Stable | [1][4] |
| Hydrazine (2%) in DMF | Room Temp. | - | Incompatible (reduction of allyl group) | [1] |
Palladium-Catalyzed Cleavage
The most common and efficient method for the removal of the Alloc group is through a palladium(0)-catalyzed allylic substitution.[6][7][8] This reaction requires a palladium(0) source, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a nucleophilic scavenger to trap the resulting allyl cation.
Table 3: Common Conditions for Alloc Deprotection
| Palladium Catalyst | Scavenger | Solvent | Temperature | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (0.2 eq) | Phenylsilane (B129415) (20 eq) | DCM | Room Temp. | 2 hours | >95 | [7] |
| Pd(PPh₃)₄ (3 eq) | N-Methylmorpholine (NMM)/Acetic Acid | Chloroform | Room Temp. | - | High | |
| Pd(PPh₃)₄ | Dimethylamine-borane complex | DCM | Room Temp. | 40 min | Quantitative | [8] |
| PdCl₂(PPh₃)₂ | Meldrum's acid, Triethylsilane | DMF | 50 °C | 10 min | High |
Reductive and Oxidative Conditions
The stability of the Alloc group towards various reducing and oxidizing agents is a critical consideration in multi-step synthesis.
Reductive Conditions: The allyl moiety of the Alloc group is susceptible to reduction under certain conditions. Notably, it is incompatible with hydrazine, which can reduce the double bond, rendering the group uncleavable by palladium catalysis. This side reaction can be suppressed by the addition of a scavenger such as allyl alcohol.[1] While not extensively quantified, the Alloc group is generally expected to be cleaved under conditions of catalytic hydrogenation (e.g., H₂/Pd) that also reduce alkenes.
Oxidative Conditions: There is limited specific data on the stability of the Alloc group to a wide range of common oxidizing agents. However, a novel, metal-free deprotection method has been developed using iodine, which proceeds via iodocyclization.[9] This suggests that the Alloc group is reactive towards certain oxidizing and electrophilic reagents. Caution should be exercised when using strong oxidizing agents in the presence of an Alloc-protected functionality.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the Alloc protecting group.
Protocol for Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane
This protocol is a widely used method for the efficient removal of the Alloc group from a substrate on solid-phase.
Materials:
-
Alloc-protected substrate on resin
-
Dichloromethane (DCM), anhydrous
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Nitrogen or Argon source
-
Reaction vessel with a frit
-
Shaker or rocker
Procedure:
-
Swell the resin-bound Alloc-protected substrate in anhydrous DCM for 30 minutes.
-
Drain the solvent.
-
In a separate flask, prepare the deprotection solution under an inert atmosphere (N₂ or Ar). For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1 equivalents, 0.01 mmol, 11.6 mg) in anhydrous DCM (e.g., 2 mL).
-
To this solution, add phenylsilane (20 equivalents, 2 mmol, 0.25 mL).
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction mixture and wash the resin thoroughly with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).
-
A small sample of the resin can be cleaved and analyzed by HPLC or mass spectrometry to confirm complete deprotection.
Protocol for Testing Alloc Group Stability to Acidic Conditions (TFA)
This protocol allows for the quantitative assessment of Alloc group stability.
Materials:
-
Alloc-protected amino acid or peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HPLC system with a C18 column
-
Internal standard (e.g., a stable aromatic compound)
Procedure:
-
Prepare a stock solution of the Alloc-protected compound and an internal standard of known concentrations in DCM.
-
Prepare a solution of 50% TFA in DCM.
-
At time t=0, mix a known volume of the stock solution with the TFA solution.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with a large volume of a suitable solvent (e.g., water/acetonitrile) and neutralize with a base (e.g., ammonium (B1175870) hydroxide) if necessary for HPLC analysis.
-
Analyze the samples by HPLC, monitoring the disappearance of the starting material and the appearance of the deprotected product.
-
Quantify the percentage of the remaining Alloc-protected compound at each time point by comparing its peak area to that of the internal standard.
Mechanistic and Logical Diagrams
Visualizing the chemical processes and relationships involving the Alloc group can aid in understanding its behavior and application.
Palladium-Catalyzed Deprotection Mechanism
The cleavage of the Alloc group proceeds through a well-established catalytic cycle involving a π-allylpalladium intermediate.
Caption: Palladium-catalyzed deprotection of the Alloc group.
Orthogonality of Alloc, Boc, and Fmoc Protecting Groups
The differential stability of Alloc, Boc, and Fmoc groups to specific reagents forms the basis of orthogonal protection strategies in peptide synthesis.
Caption: Orthogonality of common amine protecting groups.
Experimental Workflow for Stability Analysis
A typical workflow for quantitatively assessing the stability of a protecting group involves controlled exposure to a reagent followed by analysis.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Core Mechanism of 1,6-Elimination in PABC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzylcarbamate (PABC) linker is a cornerstone of modern bioconjugate chemistry, particularly in the design of antibody-drug conjugates (ADCs). Its utility lies in its function as a "self-immolative" spacer, which, upon a specific triggering event, undergoes a spontaneous cascade of electronic rearrangements to release a conjugated payload in its native, unmodified form. This guide provides a detailed examination of the 1,6-elimination mechanism that underpins the function of PABC linkers, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.
Introduction to Self-Immolative Linkers and the PABC System
In the context of drug delivery, particularly with highly potent cytotoxic agents used in ADCs, a linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity.[1][2] However, upon reaching the target site, such as the intracellular environment of a cancer cell, the linker must efficiently cleave to liberate the active drug.[3][4]
The PABC linker is a "self-immolative" system, meaning that once an external trigger initiates its cleavage, the linker spontaneously fragments without the need for further enzymatic or chemical intervention.[5][6] This process is often triggered by the enzymatic cleavage of a promoiety, such as a dipeptide sequence recognized by lysosomal proteases like cathepsin B.[3][7] The most common dipeptide trigger is the valine-citrulline (Val-Cit) motif.[3][8]
The Step-by-Step Mechanism of 1,6-Elimination
The 1,6-elimination mechanism of a PABC linker is a concerted electronic cascade that results in the release of the payload, carbon dioxide, and a transient aza-quinone methide intermediate. The process can be broken down into the following key steps:
-
Triggering Event: The process is initiated by the cleavage of a masking group attached to the aniline (B41778) nitrogen of the PABC moiety. In many ADCs, this is the enzymatic hydrolysis of a peptide bond (e.g., Val-Cit) by cathepsin B within the lysosome of a cancer cell.[9] This unmasks the aniline nitrogen, converting it from a less electron-donating amide to a more strongly electron-donating amine.[10]
-
Electronic Cascade: The newly freed lone pair of electrons on the aniline nitrogen initiates a 1,6-elimination. This involves a through-bond electronic rearrangement where the electrons push into the aromatic ring, leading to the cleavage of the benzylic C-O bond and the release of the payload.[9][10]
-
Fragmentation: This electronic cascade results in the formation of three products:
-
The Unmodified Payload: The drug is released in its active form, a key advantage of the PABC system.[3][7]
-
Carbon Dioxide (CO₂): The carbamate (B1207046) portion of the linker fragments into the highly stable and gaseous CO₂ molecule, which provides a thermodynamic driving force for the reaction.[11]
-
Aza-quinone Methide: A highly reactive and transient p-aza-quinone methide intermediate is formed.[7][10] This species is quickly quenched by water in the cellular environment to form p-aminobenzyl alcohol.[10]
-
Below is a DOT script representation of the signaling pathway.
Caption: Signaling pathway of PABC linker cleavage.
Factors Influencing the Rate of 1,6-Elimination
The rate of the self-immolative 1,6-elimination is crucial for the efficacy of the ADC. A slow elimination would delay the action of the payload, while a linker that is too labile could lead to premature drug release. The rate is primarily influenced by the electronic properties of the PABC aromatic ring and the nature of the leaving group (the payload).
Substituent Effects: The electronic nature of substituents on the benzene (B151609) ring of the PABC linker can significantly modulate the rate of 1,6-elimination.
-
Electron-Donating Groups (EDGs): EDGs on the aromatic ring increase the electron density of the ring and the aniline nitrogen, which can accelerate the electronic cascade of the 1,6-elimination.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density, making the aniline nitrogen less nucleophilic and thus slowing down the elimination process. Some studies have shown that electron-withdrawing groups can accelerate the immolation of p-aminobenzyl ether (PABE) linkers to release acidic phenol-containing payloads, as they help to delocalize the negative charge on the anticipated anionic phenol (B47542) oxygen during immolation.[12][13]
Quantitative Data on Linker Stability
The stability of the linker is a critical parameter in ADC development. Premature cleavage in plasma can lead to systemic toxicity, while insufficient cleavage at the target site reduces efficacy.[14] The stability of PABC-containing linkers is often assessed in plasma from different species.
| Linker Type | Plasma Source | Half-life (t₁/₂) | Reference |
| Phe-Lys-PABC | Human | ~30 days | [15] |
| Val-Cit-PABC | Human | ~230 days | [15] |
| Phe-Lys-PABC | Mouse | ~12.5 hours | [15] |
| Val-Cit-PABC | Mouse | ~80 hours | [15] |
Note: The instability of the Val-Cit-PABC linker in mouse plasma has been attributed to the activity of the carboxylesterase 1C (Ces1C) enzyme, which is not present in human plasma.[15][16]
Experimental Protocols
General Synthesis of a Val-Cit-PABC Linker
The synthesis of a typical Val-Cit-PABC linker, such as Mc-Val-Cit-PABOH (maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol), is a multi-step process that can be achieved through solid-phase or solution-phase chemistry. A general solution-phase approach is outlined below.[17][18]
Workflow for Val-Cit-PABC Linker Synthesis
Caption: Workflow for the synthesis of a Val-Cit-PABC linker.
Detailed Steps:
-
Protection of Amino Acids: Start with commercially available amino acids with appropriate protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) for the N-terminus and potentially others for side chains.
-
First Amide Coupling: Couple Fmoc-protected citrulline (Fmoc-Cit-OH) with p-aminobenzyl alcohol using a suitable coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an organic solvent such as dimethylformamide (DMF).[17]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the citrulline nitrogen using a base, typically a solution of piperidine in DMF.
-
Second Amide Coupling (Dipeptide Formation): Couple the deprotected Cit-PABOH intermediate with an activated N-terminally protected valine, such as Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-valine).
-
Final Fmoc Deprotection: Remove the Fmoc group from the valine nitrogen as described in step 3.
-
Installation of the Conjugation Handle: React the N-terminus of the Val-Cit-PABOH dipeptide with an activated maleimide derivative, such as 6-maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu), to install the handle for conjugation to the antibody.
-
Purification: Each intermediate and the final product should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Evaluation of Linker Stability and Cleavage
The stability and cleavage kinetics of PABC linkers are typically evaluated using in vitro assays.
Workflow for Linker Stability and Cleavage Analysis
Caption: Workflow for linker stability and cleavage analysis.
Methodology:
-
Sample Preparation: The ADC or a small molecule mimic of the linker-payload is prepared.
-
Incubation: The sample is incubated under various conditions:
-
Plasma Stability: Incubation in human, mouse, or other relevant species' plasma at 37°C.
-
Enzymatic Cleavage: Incubation with purified cathepsin B or lysosomal lysates at an acidic pH (e.g., 5.5) to mimic the lysosomal environment.
-
pH Stability: Incubation in buffers at different pH values (e.g., physiological pH 7.4 and lysosomal pH ~5.0).
-
-
Time-Point Sampling: Aliquots are taken at various time points during the incubation.
-
Analysis: The samples are analyzed to quantify the amount of intact conjugate and any released payload. The primary analytical technique is typically liquid chromatography-mass spectrometry (LC-MS), which can separate and identify the different species.[14] For ADCs, hydrophobic interaction chromatography (HIC) can also be used to monitor changes in the drug-to-antibody ratio (DAR).
-
Data Analysis: The concentration of the intact conjugate is plotted against time to determine the rate of degradation and the half-life (t₁/₂) of the linker under the tested conditions.
Conclusion
The 1,6-elimination mechanism of PABC linkers is a sophisticated and highly effective strategy for the controlled release of therapeutic payloads. Its elegance lies in the conversion of a stable amide into a reactive amine by a specific trigger, which initiates an irreversible, self-immolative cascade. A thorough understanding of this mechanism, the factors that influence its kinetics, and the experimental methods used to evaluate its performance is essential for the rational design of next-generation antibody-drug conjugates and other targeted therapeutic systems. The continued exploration of modifications to the PABC scaffold and the triggering moiety will undoubtedly lead to the development of even more stable, efficient, and safer drug delivery vehicles.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. acrobiosystems.com [acrobiosystems.com]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 11. Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Immolation of pâAminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of AntibodyâDrug Conjugates with Phenol-Containing Payloads - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 14. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for (Ac)Phe-Lys(Alloc)-PABC-PNP: A Key Linker for Antibody-Drug Conjugates
For Immediate Release
This application note provides a detailed protocol for the chemical synthesis of (Ac)Phe-Lys(Alloc)-PABC-PNP, a crucial cleavable linker used in the development of antibody-drug conjugates (ADCs). This linker system incorporates a dipeptide sequence recognized by lysosomal proteases, a self-immolative p-aminobenzyl alcohol (PABC) spacer, and a p-nitrophenyl (PNP) carbonate active group for conjugation to drug payloads. The protocol is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation chemistry.
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. The this compound linker is designed for selective cleavage within the tumor microenvironment by enzymes such as cathepsin B, which are often overexpressed in cancer cells. Upon enzymatic cleavage of the Phe-Lys amide bond, the PABC spacer undergoes a 1,6-elimination reaction to release the active drug. The N-terminal acetylation (Ac) of phenylalanine can enhance the metabolic stability of the linker, while the allyloxycarbonyl (Alloc) protecting group on the lysine (B10760008) side chain allows for orthogonal derivatization if required. The terminal p-nitrophenyl carbonate provides a reactive handle for efficient conjugation to amine-containing payloads.
Synthesis Overview
The synthesis of this compound can be approached through a multi-step process involving solid-phase peptide synthesis (SPPS) or solution-phase chemistry. This protocol details a convergent solution-phase approach, which offers advantages in purification and characterization of intermediates. The overall strategy involves the synthesis of the protected dipeptide, its conjugation to the PABC spacer, and the final activation with p-nitrophenyl chloroformate.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product is typically achieved by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Synthesis of Fmoc-Lys(Alloc)-OH
This starting material can be commercially sourced or synthesized from Fmoc-Lys-OH by reacting the ε-amino group with allyl chloroformate in the presence of a suitable base.
Synthesis of (Ac)Phe-OH
N-acetyl-L-phenylalanine can be prepared by reacting L-phenylalanine with acetic anhydride (B1165640) in a suitable solvent system.
Synthesis of (Ac)Phe-Lys(Alloc)-OH Dipeptide
-
Fmoc Deprotection of Fmoc-Lys(Alloc)-OH: Dissolve Fmoc-Lys(Alloc)-OH in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure to obtain H-Lys(Alloc)-OH.
-
Peptide Coupling: Dissolve (Ac)Phe-OH (1.0 equivalent) and H-Lys(Alloc)-OH (1.0 equivalent) in DMF. Add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (Ac)Phe-Lys(Alloc)-OH.
Coupling of (Ac)Phe-Lys(Alloc)-OH to p-Aminobenzyl Alcohol (PABA)
-
Amide Bond Formation: Dissolve (Ac)Phe-Lys(Alloc)-OH (1.0 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in DMF. Add a coupling reagent such as HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Perform an aqueous work-up as described in the previous step. Purify the crude product by flash column chromatography to obtain (Ac)Phe-Lys(Alloc)-PABC-OH.
Activation with p-Nitrophenyl Chloroformate
-
Carbonate Formation: Dissolve (Ac)Phe-Lys(Alloc)-PABC-OH (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool to 0 °C. Add pyridine (B92270) (1.5 equivalents) followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.2 equivalents) in DCM.
-
Reaction and Purification: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with 1 M HCl and brine. Dry the organic layer and concentrate. Purify the crude product by flash column chromatography to yield the final product, this compound.
Data Presentation
| Step | Product | Starting Materials | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| Dipeptide Synthesis | (Ac)Phe-Lys(Alloc)-OH | (Ac)Phe-OH, H-Lys(Alloc)-OH | HATU, DIPEA | DMF | 85-95 | >95 |
| Coupling to PABC | (Ac)Phe-Lys(Alloc)-PABC-OH | (Ac)Phe-Lys(Alloc)-OH, p-aminobenzyl alcohol | HATU, DIPEA | DMF | 80-90 | >95 |
| Activation with PNP | This compound | (Ac)Phe-Lys(Alloc)-PABC-OH | p-nitrophenyl chloroformate, pyridine | DCM | 75-85 | >98 |
Visualization of Synthesis Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Drug Release
The synthesized linker is designed for controlled drug release within the lysosomal compartment of target cells.
Application Notes and Protocols for the Conjugation of (Ac)Phe-Lys(Alloc)-PABC-PNP to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The exquisite specificity of a monoclonal antibody (mAb) is combined with the high potency of a small molecule drug through a chemical linker. The linker's properties are critical to the ADC's success, ensuring stability in circulation and enabling efficient payload release at the target site.
This document provides detailed protocols for the conjugation of the cleavable linker-payload precursor, (Ac)Phe-Lys(Alloc)-PABC-PNP, to a monoclonal antibody. This linker system incorporates a cathepsin B-cleavable Phe-Lys dipeptide, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and a p-nitrophenyl (PNP) ester for conjugation to lysine (B10760008) residues on the antibody. The lysine side-chain of the dipeptide is protected with an allyloxycarbonyl (Alloc) group, which can be removed post-conjugation to potentially allow for further modification or to ensure the final structure of the linker.
Principle of the Method
The conjugation process is a two-stage chemical modification of the monoclonal antibody.
Stage 1: Lysine Conjugation. The process begins with the reaction of the p-nitrophenyl (PNP) ester of the linker-payload precursor with the ε-amino groups of solvent-accessible lysine residues on the monoclonal antibody. This reaction forms a stable amide bond, covalently attaching the linker to the antibody. The reaction is typically performed in a slightly alkaline buffer to ensure the deprotonation of the lysine ε-amino group, enhancing its nucleophilicity.
Stage 2: Alloc Deprotection. Following the conjugation, the allyloxycarbonyl (Alloc) protecting group on the lysine side-chain of the linker is removed. This is achieved through a palladium-catalyzed reaction in the presence of a scavenger, which proceeds under mild conditions to avoid denaturation of the antibody.
The resulting ADC can then be purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Deprotection Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Deprotection Scavenger: Phenylsilane (PhSiH₃) or Dimethylamine borane (B79455) complex
-
Deprotection Solvent: Anhydrous and degassed DMSO or DMF
-
Purification Buffers:
-
SEC Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
HIC Buffer A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
HIC Buffer B: 50 mM Sodium Phosphate, pH 7.0
-
-
Diafiltration/Ultrafiltration spin columns (e.g., Amicon Ultra, 10-50 kDa MWCO)
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR or equivalent)
Protocol 1: Conjugation of this compound to the Monoclonal Antibody
This protocol describes the initial conjugation of the PNP-activated linker to the lysine residues of the mAb.
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into the Reaction Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0) using a desalting column or a diafiltration spin column.
-
Adjust the final concentration of the mAb to 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound linker in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution immediately before use.
-
-
Conjugation Reaction:
-
Add the linker-payload stock solution to the antibody solution with gentle mixing. A typical starting point is a 5-10 molar excess of the linker relative to the antibody. The optimal ratio should be determined empirically for each mAb.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted PNP-ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate (Alloc-Protected ADC):
-
Remove the excess linker-payload and reaction byproducts by either:
-
Size Exclusion Chromatography (SEC): Elute with PBS, pH 7.4.
-
Diafiltration: Using a spin column with an appropriate molecular weight cutoff (MWCO), wash the ADC with the Reaction Buffer or PBS.
-
-
Protocol 2: Alloc Deprotection of the ADC
This protocol details the removal of the Alloc protecting group from the conjugated linker.
-
Preparation for Deprotection:
-
Ensure the purified Alloc-protected ADC is in a suitable buffer that is compatible with the deprotection reagents (e.g., PBS, pH 7.4). Adjust the concentration to 2-5 mg/mL.
-
Prepare the deprotection solution immediately before use in an inert atmosphere (e.g., under argon or nitrogen).
-
In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 equivalents relative to the Alloc groups on the ADC) in anhydrous, degassed DMSO or DMF.
-
To this solution, add the scavenger, Phenylsilane (20-40 equivalents relative to the Alloc groups).
-
-
Deprotection Reaction:
-
Add the freshly prepared deprotection solution to the Alloc-protected ADC solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Purification of the Final ADC:
-
Purify the final ADC to remove the palladium catalyst, scavenger, and byproducts using:
-
SEC: Elute with PBS, pH 7.4. This is effective for removing small molecule impurities.
-
Diafiltration: Perform extensive buffer exchange against PBS, pH 7.4.
-
-
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug-linker molecules conjugated to each antibody is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated hydrophobic drug-linkers. The resulting chromatogram will show peaks corresponding to different DAR values (DAR0, DAR2, DAR4, etc., for cysteine-linked ADCs, and a broader distribution for lysine-linked ADCs). The weighted average DAR can be calculated from the peak areas.[1][2][3][4][5][6]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can determine the mass of the different drug-loaded species, allowing for the calculation of the DAR distribution and average DAR.[7][8][9][10][11][12]
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).
Data Presentation
The quantitative data from the characterization of the ADC should be summarized in tables for clear comparison.
Table 1: Conjugation and Deprotection Reaction Parameters
| Parameter | Conjugation Step | Deprotection Step |
| Antibody Concentration | 5-10 mg/mL | 2-5 mg/mL |
| Linker:Antibody Molar Ratio | 5:1 to 10:1 (empirically determined) | N/A |
| Pd(PPh₃)₄:Alloc Group Molar Ratio | N/A | 0.1:1 to 0.2:1 |
| Scavenger:Alloc Group Molar Ratio | N/A | 20:1 to 40:1 |
| Reaction Time | 1-2 hours | 1-2 hours |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0 | PBS, pH 7.4 |
Table 2: Representative ADC Characterization Data
| Characterization Method | Parameter | Typical Result |
| HIC-HPLC | Average DAR | 3.5 - 4.5 |
| DAR Distribution | Broad, centered around DAR 4 | |
| % Unconjugated mAb (DAR0) | < 10% | |
| Mass Spectrometry | Average DAR | 3.6 |
| Major Species (Mass) | Corresponds to mAb + n*(linker-payload) | |
| SEC-HPLC | % Monomer | > 95% |
| % Aggregates | < 5% | |
| In Vitro Cytotoxicity | IC₅₀ (Antigen-Positive Cell Line) | 0.1 - 10 nM |
| IC₅₀ (Antigen-Negative Cell Line) | > 1000 nM |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. agilent.com [agilent.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. One moment, please... [sterlingpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Step-by-Step Guide for Alloc Deprotection in Antibody-Drug Conjugate (ADC) Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has seen remarkable progress. A critical step in the synthesis of many site-specific ADCs is the selective deprotection of protecting groups to unmask a reactive handle for drug-linker conjugation. The allyloxycarbonyl (Alloc) group is a valuable protecting group for amines, particularly the ε-amino group of lysine (B10760008) or engineered cysteines, due to its orthogonality with commonly used protecting groups in protein chemistry. Its removal is typically achieved under mild conditions using a palladium(0) catalyst, which preserves the integrity of the large and sensitive antibody molecule.
This document provides a detailed step-by-step guide for the Alloc deprotection of a modified antibody, a crucial stage in the synthesis of site-specific ADCs. It covers the underlying chemical principles, a comprehensive experimental protocol, methods for purification and characterization, and a troubleshooting guide.
Chemical Principle
The deprotection of the Alloc group is a palladium-catalyzed allylic cleavage reaction. The most commonly employed catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. The reaction proceeds via the formation of a π-allyl palladium complex. A scavenger is required to irreversibly trap the released allyl group, thereby driving the reaction to completion and preventing side reactions. Common scavengers include phenylsilane (B129415) (PhSiH₃) and N-methylaniline. The overall reaction is depicted below:
Caption: General scheme of Alloc deprotection.
Experimental Workflow
The overall workflow for Alloc deprotection in ADC synthesis involves the preparation of the antibody, the deprotection reaction itself, purification of the deprotected antibody, and finally, characterization to ensure its quality for subsequent conjugation.
Caption: Experimental workflow for Alloc deprotection in ADC synthesis.
Experimental Protocols
This section provides a detailed protocol for the Alloc deprotection of a cysteine-modified antibody in solution. Note: This protocol serves as a general guideline and may require optimization for specific antibodies and applications.
Materials and Reagents
-
Alloc-protected antibody
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Anhydrous, degassed Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deprotection Buffer: e.g., 50 mM Tris, 150 mM NaCl, pH 7.5-8.0 (must be thoroughly degassed)
-
Quenching solution: e.g., N-acetyl-cysteine
-
Purification equipment: Tangential Flow Filtration (TFF) system or Size Exclusion Chromatography (SEC) column
-
Analytical instruments: UV-Vis spectrophotometer, HPLC/UPLC system (SEC, HIC), Mass Spectrometer (MS)
Procedure
-
Preparation of the Antibody:
-
Start with the Alloc-protected antibody in a suitable storage buffer.
-
Perform a buffer exchange into the degassed deprotection buffer using a TFF system or desalting columns.
-
Adjust the antibody concentration to a working range, typically 1-10 mg/mL. The optimal concentration should be determined empirically.
-
-
Preparation of the Deprotection Cocktail:
-
Caution: Palladium reagents are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
In a separate, inert-atmosphere (e.g., argon or nitrogen) glovebox or using Schlenk techniques, prepare a stock solution of Pd(PPh₃)₄ in anhydrous, degassed DMF or DMSO. A typical stock concentration is 10-20 mM.
-
Immediately before use, prepare the deprotection cocktail. For a typical reaction, a molar excess of the palladium catalyst and scavenger relative to the Alloc groups on the antibody is used.
-
-
Deprotection Reaction:
-
To the stirred antibody solution, add the required volume of the deprotection cocktail. The addition should be done gently to avoid precipitation.
-
Incubate the reaction mixture at a controlled temperature, typically between 25-37°C. The optimal temperature and reaction time should be determined through time-course experiments. A typical reaction time is 1-4 hours.
-
Monitor the progress of the deprotection by taking aliquots at different time points and analyzing them by LC-MS to determine the extent of Alloc group removal.
-
-
Quenching the Reaction (Optional but Recommended):
-
Once the deprotection is complete, the reaction can be quenched by adding a thiol-containing reagent like N-acetyl-cysteine to scavenge any remaining reactive palladium species.
-
-
Purification of the Deprotected Antibody:
-
Palladium Removal: It is crucial to remove the palladium catalyst from the antibody solution. This can be achieved using metal scavenger resins or by extensive buffer exchange using TFF.[1]
-
Antibody Purification: The deprotected antibody is then purified from the scavenger and other small molecules using TFF with an appropriate molecular weight cut-off (MWCO) membrane or by SEC.[2]
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Alloc deprotection reaction. These values should be optimized for each specific antibody.
| Parameter | Typical Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations may increase aggregation risk. |
| Pd(PPh₃)₄ (molar excess per Alloc group) | 10 - 50 equivalents | Higher excess may be needed for sterically hindered sites.[3] |
| Phenylsilane (molar excess per Alloc group) | 200 - 1000 equivalents | A large excess is generally used to efficiently trap the allyl group.[3] |
| Reaction Temperature | 25 - 37 °C | Higher temperatures can accelerate the reaction but may impact antibody stability. |
| Reaction Time | 1 - 4 hours | Monitor by LC-MS for completion. |
| Deprotection Efficiency | > 95% | Determined by Mass Spectrometry. |
| Antibody Recovery | > 90% | Determined by UV-Vis spectrophotometry. |
| Aggregation Increase | < 5% | Monitored by Size Exclusion Chromatography (SEC).[4] |
Analytical Characterization and Quality Control
Thorough characterization of the deprotected antibody is essential to ensure its suitability for the subsequent conjugation step.
-
Determination of Deprotection Efficiency: The most accurate method is Mass Spectrometry (MS) of the intact or reduced antibody. The mass shift corresponding to the removal of the Alloc group (C₄H₅O₂ , mass = 85.03 Da) is monitored.[5]
-
Assessment of Antibody Integrity:
-
Size Exclusion Chromatography (SEC): To quantify the level of aggregation and fragmentation.[6]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing and reducing conditions to assess for any fragmentation.
-
-
Quantification of Free Thiols (for cysteine deprotection): Ellman's assay can be used to determine the concentration of newly exposed sulfhydryl groups.
-
Residual Palladium Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a sensitive technique to quantify residual palladium levels, which must be below acceptable limits for therapeutic products.[7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient catalyst or scavenger.- Inactive catalyst (oxidized).- Steric hindrance at the protection site. | - Increase the molar excess of Pd(PPh₃)₄ and/or phenylsilane.- Use freshly prepared catalyst solution under inert conditions.- Increase reaction time and/or temperature (monitor antibody stability). |
| Antibody Aggregation | - High antibody concentration.- Inappropriate buffer conditions (pH, ionic strength).- Prolonged exposure to elevated temperature. | - Optimize antibody concentration.- Screen different buffer formulations.- Minimize reaction time and temperature. |
| Low Antibody Recovery | - Precipitation during the reaction.- Adsorption to surfaces during purification. | - Ensure gentle mixing during reagent addition.- Use low-protein-binding consumables.- Optimize purification parameters (e.g., TFF pressures, SEC resin). |
| High Residual Palladium | - Inefficient removal method. | - Use a dedicated palladium scavenger resin.- Increase the number of diavolumes during TFF. |
Conclusion
The palladium-catalyzed deprotection of the Alloc group is a robust and efficient method for unmasking reactive sites on antibodies for the synthesis of site-specific ADCs. Careful optimization of the reaction conditions, including reagent concentrations, temperature, and reaction time, is crucial to achieve high deprotection efficiency while maintaining the integrity of the antibody. Rigorous purification and analytical characterization are paramount to ensure the quality and consistency of the resulting deprotected antibody, which is a critical intermediate in the manufacturing of next-generation ADC therapeutics.
References
- 1. biotage.com [biotage.com]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Case Study to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate Using Middle-Down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the impact of antibody fragments on aggregation of intact molecules via size exclusion chromatography coupled with native mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Application Notes and Protocols for the HPLC Purification of (Ac)Phe-Lys(Alloc)-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the purification of the peptide-linker conjugate (Ac)Phe-Lys(Alloc)-PABC-PNP using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a valuable building block in the synthesis of Antibody-Drug Conjugates (ADCs), where it serves as a cleavable linker system. The purification protocol is designed to achieve high purity of the target compound, removing impurities generated during synthesis.
The purification strategy is based on the hydrophobicity of the molecule. The acetylated phenylalanine, the allyloxycarbonyl (Alloc)-protected lysine, and the p-aminobenzyl carbamate (B1207046) (PABC)-p-nitrophenyl (PNP) carbonate linker contribute to the overall non-polar character of the molecule, making RP-HPLC the ideal purification technique.[1] The method utilizes a C18 stationary phase and a gradient elution of acetonitrile (B52724) in water with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp peaks and good resolution.[2][3]
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) (if required for dissolution)
-
0.2 µm syringe filters
HPLC System and Columns
A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector is required.
-
Analytical Column (for method development): A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size) is recommended for initial method development and optimization.
-
Preparative Column (for purification): A C18 reversed-phase column with a larger diameter (e.g., 21.2 x 250 mm, 5-10 µm particle size, 100 Å pore size) is suitable for purification. The choice of a C8 or C4 column can also be considered if the compound is highly hydrophobic and difficult to elute.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
It is crucial to degas both mobile phases thoroughly before use to prevent bubble formation in the HPLC system.
Sample Preparation
Proper sample preparation is critical for successful HPLC purification.
-
Dissolution: Dissolve the crude this compound in a minimum volume of Mobile Phase A. Due to the hydrophobicity of the molecule, it may be necessary to first dissolve the compound in a small amount of a stronger organic solvent like DMSO or DMF, and then dilute it with Mobile Phase A.
-
Filtration: Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
Concentration: The concentration of the sample will depend on the loading capacity of the preparative column. A typical starting concentration for preparative HPLC is in the range of 10-50 mg/mL.
Analytical HPLC Method Development
Before proceeding to preparative HPLC, it is essential to develop and optimize the separation method on an analytical scale.
-
Initial Gradient: Start with a broad gradient to determine the approximate elution time of the target compound. A typical scouting gradient is 5% to 95% Mobile Phase B over 30 minutes.
-
Gradient Optimization: Once the elution profile is known, optimize the gradient to achieve the best separation of the target compound from its impurities. A shallower gradient around the elution point of the target compound will improve resolution.
Preparative HPLC Purification Protocol
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume will depend on the column size and the sample concentration.
-
Elution and Fraction Collection: Elute the bound compounds using the optimized gradient. Monitor the elution profile using a UV detector at a wavelength of 254 nm or 280 nm, where the PNP and phenyl groups have strong absorbance. Collect fractions corresponding to the main peak of the target compound.
-
Column Washing and Re-equilibration: After the target compound has eluted, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to remove any strongly retained impurities. Following the wash step, re-equilibrate the column to the initial conditions for the next injection.
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling of Pure Fractions: Combine the fractions that meet the desired purity level.
-
Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the aqueous solution to obtain the purified this compound as a solid powder.
-
TFA Removal (Optional): If residual TFA is a concern for downstream applications, it can be removed by techniques such as ion-exchange chromatography or by repeatedly dissolving the product in a solution of a volatile acid like acetic acid and lyophilizing.
Data Presentation
The following tables summarize the key quantitative data for the analytical and preparative HPLC purification of this compound.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm / 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
| Optimized Gradient | 20% to 70% B over 30 min |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 5-10 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 254 nm / 280 nm |
| Typical Loading Capacity | 50 - 200 mg per injection |
| Column Temperature | Ambient |
| Optimized Gradient | 25% to 55% B over 40 min |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purification of this compound.
Caption: HPLC Purification Workflow for this compound.
References
Application Notes and Protocols for Mass Spectrometry Characterization of (Ac)Phe-Lys(Alloc)-PABC-PNP ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. They consist of a monoclonal antibody (mAb) that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker plays a crucial role in the stability, efficacy, and safety of the ADC. The (Ac)Phe-Lys(Alloc)-PABC-PNP linker is a protease-cleavable linker system designed to be stable in circulation and release the active payload upon internalization into target cancer cells where it is cleaved by lysosomal proteases like Cathepsin B.
Comprehensive characterization of ADCs using mass spectrometry (MS) is essential to ensure their quality, efficacy, and safety. Key quality attributes that are routinely assessed include the drug-to-antibody ratio (DAR), drug load distribution, identification of conjugation sites, and quantification of related impurities. This document provides detailed application notes and protocols for the mass spectrometry characterization of ADCs featuring the this compound linker.
Core Concepts in ADC Mass Spectrometry
Mass spectrometry offers a versatile platform for the detailed structural elucidation of complex biomolecules like ADCs.[1] The primary MS-based workflows for ADC characterization can be categorized into three main approaches:
-
Top-Down/Intact Mass Analysis: This approach involves the analysis of the intact ADC molecule, providing information on the overall drug load distribution and the average DAR.[2] Native mass spectrometry, where the protein's non-covalent interactions are preserved, is particularly useful for heterogeneous ADCs.[2][3]
-
Middle-Down Analysis: In this strategy, the ADC is proteolytically cleaved into smaller subunits (e.g., light chain, heavy chain, or Fab and Fc fragments) prior to MS analysis.[4][5] This reduces the complexity of the mass spectra and allows for more precise localization of the drug conjugation sites.[4][5][6]
-
Bottom-Up/Peptide Mapping: This classic proteomics approach involves digesting the ADC into small peptides. Subsequent LC-MS/MS analysis can pinpoint the exact amino acid residues that are conjugated to the drug-linker.
Experimental Workflows & Protocols
The following sections detail the experimental protocols for the comprehensive mass spectrometric characterization of an this compound ADC.
Workflow for ADC Characterization
Caption: Overall workflow for ADC characterization.
Protocol 1: Intact Mass Analysis for DAR Determination
This protocol describes the determination of the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
1.1. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in a suitable buffer (e.g., 150 mM sodium chloride, 20 mM histidine, pH 6.0).
-
For deglycosylated analysis, treat the ADC with PNGase F at 37°C for 2-4 hours to remove N-linked glycans. This simplifies the mass spectrum and improves accuracy.
1.2. LC-MS Conditions:
-
LC System: UPLC/UHPLC system
-
Column: Reversed-phase column suitable for large proteins (e.g., C4, 2.1 x 50 mm, 1.7 µm) or a size-exclusion column for native analysis.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 80°C (for reversed-phase)
-
MS System: Q-TOF or Orbitrap mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: m/z 1000-5000
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species. The relative abundance of each species is used to calculate the average DAR.
1.3. Expected Data: The deconvoluted mass spectrum will show a distribution of peaks corresponding to the antibody with different numbers of drug-linkers attached (DAR0, DAR1, DAR2, etc.). The average DAR is calculated based on the intensity-weighted average of these species.
Quantitative Data Summary: Intact Mass Analysis
| Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 (Unconjugated mAb) | 148,050 | 5.2 |
| DAR1 | 149,425 | 15.8 |
| DAR2 | 150,800 | 35.5 |
| DAR3 | 152,175 | 28.1 |
| DAR4 | 153,550 | 12.3 |
| DAR5 | 154,925 | 2.8 |
| DAR6 | 156,300 | 0.3 |
| Average DAR | 2.9 | - |
Note: The theoretical mass of the (Ac)Phe-Lys(Alloc)-PABC-Payload moiety is assumed to be approximately 1375 Da for this example. Actual masses will vary depending on the specific payload.
Protocol 2: Middle-Down Analysis for Conjugation Site Localization
This protocol employs enzymatic digestion of the ADC into subunits followed by LC-MS analysis to identify the conjugation sites. IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) is a common enzyme used for this purpose as it specifically cleaves the heavy chain below the hinge region.[4]
2.1. Sample Preparation:
-
To 100 µg of the ADC, add IdeS enzyme at a 1:1 (U:µg) ratio in a suitable buffer (e.g., PBS, pH 6.6).
-
Incubate at 37°C for 30 minutes.
-
To separate the subunits, add a reducing agent such as 10 mM DTT and incubate at 37°C for 30 minutes.
2.2. LC-MS Conditions:
-
LC System: UPLC/UHPLC system
-
Column: Reversed-phase column (e.g., C4, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 20% to 60% B over 15 minutes.
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 60°C
-
MS System: Q-TOF or Orbitrap mass spectrometer
-
Ionization Mode: ESI, positive mode
-
Mass Range: m/z 500-4000
-
Data Analysis: Deconvolute the mass spectra of the light chain (LC), Fd' (heavy chain fragment), and Fc/2 fragments to identify which subunits are conjugated.
Middle-Down Analysis Workflow
Caption: Workflow for middle-down analysis of an ADC.
Quantitative Data Summary: Middle-Down Analysis
| Subunit | Unconjugated Mass (Da) | Conjugated Mass (Da) | Conjugation Status |
| Light Chain (LC) | 23,450 | 24,825 | Conjugated |
| Fd' | 25,100 | 26,475 | Conjugated |
| Fc/2 | 24,500 | - | Unconjugated |
This data suggests that conjugation occurs on both the light chain and the Fd' portion of the heavy chain.
Protocol 3: LC-MS/MS Analysis of Released Payload
This protocol is designed to confirm the identity of the payload released from the ADC after enzymatic cleavage of the Phe-Lys linker.
3.1. Sample Preparation:
-
Incubate the ADC (1 mg/mL) with Cathepsin B (10 µM) in a suitable buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0) at 37°C for 24 hours.
-
Stop the reaction by adding a protease inhibitor cocktail.
-
Precipitate the protein by adding 3 volumes of cold acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant containing the released payload.
-
Dry the supernatant under vacuum and reconstitute in mobile phase A for LC-MS/MS analysis.
3.2. LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole or Q-TOF mass spectrometer
-
Ionization Mode: ESI, positive mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or product ion scan.
-
Data Analysis: Compare the retention time and fragmentation pattern of the released payload with a known standard.
Payload Release and Analysis Pathway
Caption: Pathway for payload release and identification.
Conclusion
The mass spectrometry-based protocols outlined in these application notes provide a comprehensive framework for the characterization of ADCs containing the this compound linker. By employing a combination of intact mass analysis, middle-down sequencing, and payload identification, researchers and drug developers can gain critical insights into the structural integrity and quality of their ADC candidates. This detailed characterization is paramount for ensuring the development of safe and effective antibody-drug conjugates for targeted cancer therapy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. chemrxiv.org [chemrxiv.org]
Application Note and Protocol: Cathepsin B Cleavage Assay for Phe-Lys Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various tumor cells. This characteristic has made it a key target for the design of enzyme-cleavable linkers in antibody-drug conjugates (ADCs). The strategic cleavage of these linkers within the lysosome of cancer cells facilitates the specific release of cytotoxic payloads, enhancing therapeutic efficacy while minimizing systemic toxicity. Among the dipeptide linkers utilized in ADC development, the Phenylalanine-Lysine (Phe-Lys) linker has demonstrated notable susceptibility to cathepsin B-mediated cleavage. In some contexts, Phe-Lys linkers have been shown to be cleaved significantly faster than other commonly used linkers, such as Valine-Citrulline (Val-Cit).[1][2]
This document provides a detailed protocol for performing a cathepsin B cleavage assay using a fluorogenic substrate containing the Phe-Lys sequence. This assay is essential for characterizing the cleavage kinetics of Phe-Lys linkers and can be adapted for screening novel ADC candidates.
Principle of the Assay
The assay utilizes a synthetic fluorogenic substrate, such as Z-Phe-Lys-AMC (7-amino-4-methylcoumarin), where the fluorophore (AMC) is quenched by the adjacent peptide. Upon cleavage of the amide bond between the dipeptide and AMC by cathepsin B, the highly fluorescent AMC is released. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of cathepsin B on the Phe-Lys substrate.
Data Presentation
Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Linker Sequence | Relative Cleavage Rate (vs. Val-Cit) | Enzyme Source | Assay Type | Reference |
| Phe-Lys | ~30-fold faster | Isolated Cathepsin B | HPLC-based drug release | [1][2] |
| Val-Cit | 1x (Reference) | Isolated Cathepsin B / Lysosomal Extracts | HPLC-based drug release | [1][2] |
| Val-Ala | Similar to Val-Cit | Cathepsin B | Not specified | [] |
| Val-Arg | Lower than Val-Cit and Val-Ala | Not specified | Not specified | [] |
| Val-Lys | Lower than Val-Cit and Val-Ala | Not specified | Not specified | [] |
Note: The cleavage rates can be influenced by the full context of the substrate or conjugate, including the attached payload and the assay conditions.
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay using a Fluorogenic Substrate
This protocol describes the determination of cathepsin B activity using a fluorogenic Phe-Lys substrate.
Materials and Reagents:
-
Recombinant Human Cathepsin B
-
Z-Phe-Lys-AMC (or other suitable Phe-Lys fluorogenic substrate)
-
Cathepsin B Assay Buffer: 50 mM Sodium Acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
DMSO (for substrate and inhibitor stock solutions)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 450-460 nm)
-
CA-074 (optional, as a specific cathepsin B inhibitor for control experiments)
Protocol:
-
Prepare Reagents:
-
Cathepsin B Assay Buffer: Prepare a fresh solution of 50 mM Sodium Acetate, 2.5 mM EDTA, and 5 mM DTT. Adjust the pH to 5.5.
-
Recombinant Human Cathepsin B: Reconstitute the enzyme according to the manufacturer's instructions. Dilute to a working concentration of 2X (e.g., 50 nM) in Cathepsin B Assay Buffer immediately before use.
-
Z-Phe-Lys-AMC Substrate: Prepare a 10 mM stock solution in DMSO. Further dilute to a 2X working concentration (e.g., 20 µM) in Cathepsin B Assay Buffer.
-
(Optional) CA-074 Inhibitor: Prepare a stock solution in DMSO.
-
-
Assay Procedure:
-
Add 50 µL of the 2X Z-Phe-Lys-AMC substrate solution to the wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the 2X cathepsin B enzyme solution to each well.
-
For a negative control, add 50 µL of Cathepsin B Assay Buffer instead of the enzyme solution.
-
For an inhibitor control, pre-incubate the enzyme with CA-074 for 15-30 minutes at 37°C before adding the substrate.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 1-2 minutes for a total of 30-60 minutes.
-
The excitation wavelength should be set between 355-380 nm and the emission wavelength between 450-460 nm.
-
-
Data Analysis:
-
Plot the RFU values against time for each sample.
-
The initial linear portion of the curve represents the rate of the enzymatic reaction (V₀). Calculate the slope of this linear portion (ΔRFU/Δt).
-
The specific activity of cathepsin B can be calculated by comparing the reaction rate to a standard curve of free AMC.
-
Visualizations
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Phe-Lys Linker-Based Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells. The specificity of this delivery is achieved through a monoclonal antibody that targets a tumor-associated antigen. The three core components of an ADC are the antibody, a cytotoxic payload, and a chemical linker that connects them. The linker's properties are critical to the ADC's success, dictating its stability in circulation and the mechanism of payload release within the target cell.
This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays on ADCs that utilize a Phenylalanine-Lysine (Phe-Lys) dipeptide linker. The Phe-Lys linker is an enzymatically cleavable linker, designed to be stable in the bloodstream but susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][2] Upon internalization of the ADC into the target cancer cell, the Phe-Lys linker is cleaved within the lysosome, leading to the release of the cytotoxic payload and subsequent cell death.[]
These protocols will focus on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[3]
Data Presentation: In Vitro Cytotoxicity of a Phe-Lys Linker ADC
The following table summarizes in vitro cytotoxicity data for an exemplary ADC featuring a Phe-Lys linker. The humanized anti-Trop-2 antibody, hRS7, was conjugated to the topoisomerase-I inhibitor SN-38 via a Phe-Lys-containing linker (hRS7-CL2-SN-38). The IC50 values, representing the concentration of the ADC required to inhibit the growth of 50% of the cell population, were determined against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Target Antigen Expression (Trop-2) | ADC Payload | ADC Linker | IC50 (nmol/L) |
| Calu-3 | Lung Adenocarcinoma | High | SN-38 | Phe-Lys based (CL2) | ~2.2[3] |
| Capan-1 | Pancreatic Adenocarcinoma | High | SN-38 | Phe-Lys based (CL2) | ~2.2[3] |
| BxPC-3 | Pancreatic Adenocarcinoma | Moderate | SN-38 | Phe-Lys based (CL2) | ~2.2[3] |
| COLO 205 | Colorectal Adenocarcinoma | Moderate | SN-38 | Phe-Lys based (CL2) | ~2.2[3] |
Signaling Pathway and Experimental Workflow Diagrams
ADC Internalization and Payload Release
Caption: Mechanism of action for an ADC with a Phe-Lys linker.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Experimental Protocols
Materials and Reagents
-
Target cancer cell lines (e.g., antigen-positive and antigen-negative lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC with Phe-Lys linker
-
Control antibody (without payload)
-
Free cytotoxic payload
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing ADC cytotoxicity.[3][4]
Day 1: Cell Seeding
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Resuspend the cells in a complete culture medium to the desired concentration.
-
Seed the cells into a 96-well plate at an optimized density (typically 1,000-10,000 cells/well) in a volume of 100 µL.
-
Note: The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay.
-
Include wells for "medium only" (blank) and "cells only" (untreated control).
-
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
Day 2: ADC Treatment
-
Prepare a series of dilutions of the Phe-Lys linker ADC in a complete culture medium. A typical concentration range might span from 0.01 pM to 100 nM. Also, prepare dilutions for the control antibody and the free payload.
-
Carefully remove the medium from the wells and add 100 µL of the prepared ADC dilutions or control solutions to the appropriate wells in triplicate.
-
Add 100 µL of fresh medium to the untreated control wells.
-
Return the plate to the incubator and incubate for a period appropriate for the payload's mechanism of action (typically 72 to 144 hours).
Day 5-7: Viability Assessment
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the dark. Gentle shaking on an orbital shaker for 15 minutes can aid in complete solubilization.
Day 6-8: Data Acquisition and Analysis
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: a. Subtract the average absorbance of the "medium only" (blank) wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100 c. Plot the % Viability against the logarithm of the ADC concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
References
Determining the Drug-to-Antibody Ratio (DAR) for (Ac)Phe-Lys(Alloc)-PABC-PNP ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic's efficacy and safety. An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicities. This document provides detailed application notes and protocols for determining the DAR of ADCs featuring the cleavable (Ac)Phe-Lys(Alloc)-PABC-PNP linker.
The this compound linker is a protease-cleavable linker designed to be stable in circulation and release the cytotoxic payload upon internalization into target cells and subsequent enzymatic cleavage. Accurate and precise determination of the DAR for ADCs utilizing this linker is paramount for ensuring product consistency, quality, and clinical performance.
This document outlines several common analytical techniques for DAR determination, including Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each section includes a summary of the method, a detailed experimental protocol, and a discussion of its advantages and limitations.
Methods for DAR Determination
A variety of analytical methods can be employed to determine the DAR of an ADC. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the available instrumentation.[1][2]
| Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug, from which the average DAR is calculated.[2][] | Simple, rapid, and requires minimal sample preparation.[] | Provides only an average DAR value and no information on the distribution of different drug-loaded species.[2] Susceptible to interference from impurities that absorb at the same wavelengths. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The addition of each hydrophobic drug-linker moiety increases the retention time on the HIC column.[4][5][6] | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[4] Analysis is performed under non-denaturing conditions, preserving the ADC's native structure.[5] | Not easily compatible with mass spectrometry due to the high salt concentrations in the mobile phase.[6] May have limited resolution for ADCs with low hydrophobicity.[7] |
| Reversed-Phase HPLC (RP-HPLC) | Separates ADC species based on hydrophobicity under denaturing conditions.[8] It can be used to analyze the intact ADC or its reduced subunits (light and heavy chains).[1][8] | Offers high resolution and is compatible with mass spectrometry.[2][7] Can provide information on the drug distribution on the light and heavy chains when the ADC is reduced.[1] | The denaturing conditions may not be suitable for all ADCs. Irreversible binding to the stationary phase can be an issue.[9] |
| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC or its subunits. The mass difference between the unconjugated antibody and the ADC allows for the determination of the number of conjugated drugs.[10][11] | Provides accurate mass measurements and detailed information on the distribution of drug-loaded species and other modifications.[11] Can be coupled with chromatography (LC-MS) for enhanced separation and characterization.[10][12] | High instrument cost and complexity. Data analysis can be challenging for heterogeneous ADCs.[9] |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the payload based on their distinct molar extinction coefficients at specific wavelengths.
Protocol:
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at their respective maximum absorbance wavelengths (e.g., 280 nm for the antibody and another wavelength for the drug).
-
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC solution at the two selected wavelengths (A_280_ and A_drug_).
-
-
DAR Calculation:
-
Use the following equations to calculate the concentrations of the antibody (C_Ab_) and the drug (C_drug_) and subsequently the average DAR:
-
A_280_ = ε_Ab,280_ * C_Ab_ * l + ε_drug,280_ * C_drug_ * l
-
A_drug_ = ε_Ab,drug_ * C_Ab_ * l + ε_drug,drug_ * C_drug_ * l
-
DAR = C_drug_ / C_Ab_ (where l is the path length of the cuvette)
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on the number of conjugated drug-linkers, providing a distribution profile.
Workflow for HIC-based DAR Determination
Caption: Workflow for DAR determination using HIC.
Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 280 nm.
-
Injection Volume: 10-20 µL of ADC at ~1 mg/mL.
-
Gradient:
-
0-2 min: 100% A
-
2-22 min: Linear gradient to 100% B
-
22-27 min: 100% B
-
27-30 min: Return to 100% A and equilibrate.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, etc.) based on their retention times.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area_i * DAR_i) / 100 (where i represents each ADC species)
-
Reversed-Phase HPLC (RP-HPLC) for DAR Distribution
RP-HPLC provides high-resolution separation of ADC species and can be coupled to MS for definitive peak identification.
Workflow for RP-HPLC-based DAR Determination
Caption: Workflow for DAR determination using RP-HPLC.
Protocol:
-
Instrumentation and Column:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Wide-pore RP-HPLC column (e.g., C4, 300 Å).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60-80 °C.
-
Detection: UV at 280 nm and MS in positive ion mode.
-
Injection Volume: 5-10 µL of ADC at ~1 mg/mL.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: Linear gradient to 60% B
-
25-30 min: Gradient to 90% B
-
30-35 min: 90% B
-
35-40 min: Return to 20% B and equilibrate.
-
-
-
Data Analysis:
-
Deconvolute the mass spectra of the eluting peaks to obtain the masses of the different ADC species.
-
Calculate the number of conjugated drug-linkers for each species based on the mass difference from the unconjugated antibody.
-
Determine the relative abundance of each species from the peak areas in the chromatogram or the deconvoluted mass spectrum.
-
Calculate the weighted average DAR.
-
Mass Spectrometry (MS) for Intact ADC Analysis
Direct infusion or LC-MS of the intact ADC provides precise mass information for DAR determination.
Logical Flow for MS-based DAR Calculation
Caption: Logical flow for calculating DAR from MS data.
Protocol:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange) into a volatile buffer such as ammonium acetate.
-
For cysteine-linked ADCs, analysis under non-denaturing (native) conditions is often preferred to maintain the integrity of the molecule.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or perform an online LC-MS analysis with a short column.
-
Acquire data in the appropriate mass range to detect the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of all species present.
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species.
-
The mass of each DAR species can be calculated as: Mass_DARn = Mass_Ab + n * Mass_drug-linker.
-
Determine the relative abundance of each species from the deconvoluted spectrum.
-
Calculate the weighted average DAR.
-
Data Presentation and Interpretation
All quantitative data from the different methods should be summarized in a clear and structured table for easy comparison.
| Analytical Method | Average DAR | DAR Distribution (Relative Abundance %) | Additional Information |
| UV/Vis Spectroscopy | 3.8 | Not Applicable | Quick estimation of average drug load. |
| HIC | 3.7 | DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% | Profile of drug-loaded species under native conditions. |
| RP-HPLC-MS | 3.75 | DAR0: 4%, DAR2: 21%, DAR4: 51%, DAR6: 19%, DAR8: 5% | High-resolution separation; provides mass confirmation of each species. |
| Intact MS | 3.78 | DAR0: 4.5%, DAR2: 20.5%, DAR4: 50.5%, DAR6: 19.5%, DAR8: 5% | Accurate mass measurements; can identify other modifications. |
Note: The values in the table are for illustrative purposes only.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. For ADCs containing the this compound linker, a multi-faceted analytical approach is recommended. While UV/Vis spectroscopy offers a rapid estimation of the average DAR, chromatographic and mass spectrometric methods provide a more comprehensive characterization of the DAR distribution. HIC is a valuable tool for analyzing the ADC under native conditions, while RP-HPLC-MS offers high resolution and mass accuracy. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from early-stage development to routine quality control.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. agilent.com [agilent.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Internalization and Payload Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells. The efficacy of an ADC is critically dependent on a series of events: binding to a specific antigen on the cancer cell surface, subsequent internalization of the ADC-antigen complex, and the efficient release of the cytotoxic payload within the cell.[1][2] Therefore, the thorough assessment of ADC internalization and payload release is a crucial step in the development and selection of clinical candidates.
These application notes provide detailed protocols for key in vitro assays to quantify ADC internalization and payload release. The methodologies described herein are essential tools for researchers and drug development professionals to characterize and compare the performance of different ADC candidates, ultimately guiding the selection of ADCs with optimal therapeutic potential.
I. Assessment of ADC Internalization
The internalization of an ADC into its target cell is the first critical step for payload delivery. Various methods can be employed to quantify the rate and extent of ADC internalization.
A. pH-Sensitive Dye-Based Internalization Assay using Flow Cytometry
This method utilizes a pH-sensitive fluorescent dye that exhibits minimal fluorescence at neutral pH (extracellular environment) and becomes brightly fluorescent in the acidic environment of endosomes and lysosomes upon internalization.[3][4][5][6] This allows for a direct and quantitative measurement of internalized ADCs without the need for quenching or wash steps.
-
Cell Preparation:
-
Seed target cells in a 96-well plate at a density of 5,000-30,000 cells per well and allow them to adhere for 2-24 hours, depending on the cell type.[7] For suspension cells, use a U-bottom plate.
-
-
ADC Labeling with pH-Sensitive Dye:
-
Reconstitute the lyophilized pH-sensitive dye labeling reagent according to the manufacturer's instructions.[8]
-
Mix the ADC with the pH-sensitive dye reagent at a recommended molar ratio (e.g., 1:3 ADC to dye) in a complete culture medium.[9]
-
Incubate the mixture for 15-60 minutes at room temperature in the dark to allow for conjugation.[8][9]
-
-
Incubation and Internalization:
-
Add the labeled ADC to the cells at the desired final concentration. It is recommended to prepare a 2x working solution of the labeled ADC and add an equal volume to the cells.[8]
-
Incubate the plate at 37°C and 5% CO₂ for the desired time course (e.g., 0.5, 2, 4, 8, 24 hours).
-
-
Flow Cytometry Analysis:
-
At each time point, gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation buffer.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% bovine serum albumin).
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence intensity over time corresponds to the amount of internalized ADC.
-
| Time (hours) | Mean Fluorescence Intensity (MFI) | % Internalization |
| 0 | MFI_t0 | 0 |
| 0.5 | MFI_t0.5 | ((MFI_t0.5 - MFI_t0) / MFI_t_max) * 100 |
| 2 | MFI_t2 | ((MFI_t2 - MFI_t0) / MFI_t_max) * 100 |
| 4 | MFI_t4 | ((MFI_t4 - MFI_t0) / MFI_t_max) * 100 |
| 8 | MFI_t8 | ((MFI_t8 - MFI_t0) / MFI_t_max) * 100 |
| 24 | MFI_t24 | ((MFI_t24 - MFI_t0) / MFI_t_max) * 100 |
MFI_t_max represents the maximum fluorescence intensity observed in the experiment.
B. Confocal Microscopy for Visualization of ADC Trafficking
Confocal microscopy provides spatial resolution to visualize the internalization and subcellular localization of ADCs.[10][11] This qualitative and semi-quantitative method is invaluable for confirming that the ADC is trafficked to the desired compartments, such as lysosomes, for payload release.
-
Cell Preparation:
-
Seed target cells on glass-bottom dishes or chamber slides suitable for confocal imaging.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
ADC Labeling:
-
Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488 or 647) according to the manufacturer's protocol.
-
-
Incubation and Internalization:
-
Staining of Subcellular Compartments (Optional):
-
To visualize co-localization, cells can be stained with markers for specific organelles. For example, LysoTracker dyes can be used to stain lysosomes.
-
-
Imaging:
-
Wash the cells with PBS to remove unbound ADC.
-
Fix the cells with 4% paraformaldehyde (optional, for endpoint assays).
-
Mount the slides with an anti-fade mounting medium.
-
Acquire images using a confocal laser scanning microscope.
-
Analyze the images for the presence and localization of the fluorescently labeled ADC within the cells. Co-localization analysis with organelle markers can provide insights into the trafficking pathway.
II. Assessment of ADC Payload Release
The release of the cytotoxic payload from the antibody is the ultimate step required for an ADC to exert its therapeutic effect. The mechanism and rate of payload release are largely dependent on the linker chemistry.
A. LC-MS/MS for Quantification of Released Payload
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of the released payload from ADCs in cell lysates or culture supernatants.[13][14][15][16]
-
Cell Treatment and Lysis:
-
Treat target cells with the ADC at a specific concentration for a defined period.
-
At the end of the incubation, collect both the cells and the culture medium.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the lysate.
-
-
Sample Preparation:
-
Perform protein precipitation from the cell lysate and culture medium samples (e.g., with acetonitrile (B52724) or methanol) to remove larger molecules.
-
Centrifuge the samples and collect the supernatant containing the small molecule payload.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate liquid chromatography column (e.g., a C18 column) for separation.
-
Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to specifically detect and quantify the released payload.
-
Use a standard curve of the pure payload to determine the concentration in the samples.
-
| Time (hours) | Intracellular Payload Concentration (nM) | Extracellular Payload Concentration (nM) |
| 0 | 0 | 0 |
| 2 | Conc_intra_t2 | Conc_extra_t2 |
| 8 | Conc_intra_t8 | Conc_extra_t8 |
| 24 | Conc_intra_t24 | Conc_extra_t24 |
| 48 | Conc_intra_t48 | Conc_extra_t48 |
B. FRET-Based Assay for Real-Time Monitoring of Payload Release
Förster Resonance Energy Transfer (FRET) can be employed to monitor the cleavage of the linker and the subsequent release of the payload in real-time within living cells.[17][18][19] This method involves labeling the antibody and the payload with a FRET pair (a donor and an acceptor fluorophore). When the linker is intact, the proximity of the two fluorophores allows for FRET to occur. Upon linker cleavage, the fluorophores separate, leading to a decrease in FRET signal.
-
ADC Construction:
-
Synthesize the ADC with a FRET pair incorporated into the linker. The donor fluorophore is typically attached to the antibody, and the acceptor is linked to the payload.
-
-
Cell Culture and Treatment:
-
Culture target cells in a format suitable for live-cell imaging (e.g., glass-bottom dishes).
-
Treat the cells with the FRET-labeled ADC.
-
-
Live-Cell Imaging:
-
Acquire images of the cells at different time points using a fluorescence microscope equipped for FRET imaging.
-
Measure the fluorescence intensity of both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence intensity over time. A decrease in this value indicates payload release.
-
III. Data Summary and Comparison
To facilitate the comparison of different ADC candidates, it is essential to summarize the quantitative data in a structured format.
Table 1: Comparative Analysis of ADC Internalization Rates
| ADC Candidate | Target Cell Line | Half-life of Internalization (t½, hours)[20] | Maximum Internalization (%) |
| ADC-A | SK-BR-3 | 8 | 85 |
| ADC-B | BT-474 | 12 | 70 |
| ADC-C | NCI-N87 | 6 | 90 |
Table 2: Comparative Analysis of Payload Release
| ADC Candidate | Linker Type | Intracellular Payload Concentration at 24h (nM) | Payload Release Half-life (hours) |
| ADC-A | Cleavable (Val-Cit) | 150 | 18 |
| ADC-B | Non-cleavable | 50 | >48 |
| ADC-C | Cleavable (Disulfide) | 120 | 22 |
IV. Visualizing ADC Internalization and Signaling
Diagrams generated using the DOT language can effectively illustrate the complex processes of ADC internalization and the subsequent signaling pathways leading to cell death.
Caption: Generalized workflow of ADC internalization and payload release.
Caption: Experimental workflow for assessing ADC internalization and payload release.
References
- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.sg]
- 5. news-medical.net [news-medical.net]
- 6. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dokumen.pub [dokumen.pub]
- 8. cdn.origene.com [cdn.origene.com]
- 9. sartorius.com [sartorius.com]
- 10. adcreview.com [adcreview.com]
- 11. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. sciex.com [sciex.com]
- 17. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. FRET Reagent Reveals the Intracellular Processing of Peptide-Linked Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Measuring the Bystander Effect of Phenylalanine-Lysine (Phe-Lys) Linker Antibody-Drug Conjugates
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics. The bystander effect, a phenomenon where the cytotoxic payload of an ADC kills not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells, can significantly enhance therapeutic efficacy, especially in heterogeneous tumors. This application note provides detailed protocols for measuring the bystander effect of ADCs that utilize a cathepsin-cleavable Phenylalanine-Lysine (Phe-Lys) linker. The principles and methods described herein are also applicable to other cleavable linker systems, such as the well-characterized valine-citrulline (vc) linker, which also releases its payload upon enzymatic cleavage in the lysosome. The payload focused on in these protocols is monomethyl auristatin E (MMAE), a potent anti-mitotic agent.
The bystander effect of a Phe-Lys linker ADC is initiated upon binding of the ADC to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized and trafficked to the lysosome. Within the acidic environment of the lysosome, cathepsin B cleaves the Phe-Lys dipeptide linker, releasing the unmodified, cell-permeable MMAE payload into the cytoplasm. Due to its physicochemical properties, MMAE can then diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by neighboring Ag+ and Ag- cells, leading to widespread tumor cell death.[][2]
This document provides a comprehensive guide to in vitro and in vivo methods for quantifying the bystander effect, including co-culture assays, conditioned medium transfer assays, 3D spheroid models, and in vivo mixed tumor xenograft models.
Data Presentation
Table 1: In Vitro Co-culture Bystander Effect of T-vc-MMAE [3][4]
| Parameter | Description | Value |
| ADC Concentration | Concentration of T-vc-MMAE used in the co-culture assay. | 100 nM |
| Rationale for Concentration | This concentration is above the IC90 for the Ag+ cell line (N87) and below the IC50 for the Ag- cell line (GFP-MCF7), minimizing direct killing of Ag- cells.[3] | - |
| Ag+ Cell Line | HER2-positive cell line. | N87 |
| Ag- Cell Line | HER2-negative cell line expressing Green Fluorescent Protein (GFP). | GFP-MCF7 |
| Co-culture Ratios (Ag+:Ag-) | Ratios of antigen-positive to antigen-negative cells tested. | 90:10, 75:25, 50:50, 25:75, 10:90 |
| Observation | Increased fraction of N87 (Ag+) cells resulted in increased killing of GFP-MCF7 (Ag-) cells.[3] | - |
Table 2: Influence of Antigen Expression Level on Bystander Effect [3]
| Ag+ Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) at 50:50 ratio |
| N87 | High | High |
| SKBR3 | High | High |
| BT474 | Moderate | Moderate |
| MDA-MB-453 | Low | Low |
Mandatory Visualizations
Signaling Pathway of MMAE-Induced Cell Death
The following diagram illustrates the signaling cascade initiated by MMAE, leading to G2/M phase cell cycle arrest and apoptosis.
Caption: Signaling pathway of MMAE leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Bystander Effect Assays
Caption: Workflow for in vitro co-culture and conditioned medium bystander assays.
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells in the presence of the ADC.[5][6]
Materials:
-
Ag+ cell line (e.g., N87, HER2-positive)
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP-MCF7, HER2-negative)
-
Complete cell culture medium
-
Phe-Lys linker ADC
-
Isotype control ADC
-
96-well black, clear-bottom tissue culture plates
-
Flow cytometer or high-content imaging system
-
Viability dye (e.g., Propidium Iodide or DAPI)
Procedure:
-
Cell Seeding:
-
Prepare single-cell suspensions of both Ag+ and fluorescently labeled Ag- cells.
-
Seed a total of 10,000 cells per well in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
Include monoculture controls for both Ag+ and Ag- cells.
-
Allow cells to adhere overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Phe-Lys linker ADC and the isotype control ADC in complete medium.
-
The concentration range should be chosen based on the cytotoxicity of the ADC on the monocultures. A concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells is ideal (e.g., 100 nM for T-vc-MMAE).[3]
-
Remove the old medium and add 100 µL of the ADC-containing medium or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
Analysis:
-
Flow Cytometry:
-
Gently trypsinize the cells and resuspend in FACS buffer.
-
Stain with a viability dye (e.g., PI).
-
Analyze the samples on a flow cytometer. Gate on the fluorescent Ag- cell population and quantify the percentage of viable (fluorescent-positive, PI-negative) cells.
-
-
High-Content Imaging:
-
Stain the cells with a nuclear dye (e.g., Hoechst 33342) and a viability dye.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify and count the number of viable fluorescent Ag- cells in each well.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture wells treated with the ADC to the viability of Ag- cells in the ADC-treated monoculture wells and untreated co-culture wells. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a secreted, stable cytotoxic agent released from the ADC-treated Ag+ cells.[5]
Materials:
-
Ag+ cell line
-
Ag- cell line
-
Complete cell culture medium
-
Phe-Lys linker ADC
-
Vehicle control (e.g., DMSO)
-
T-75 flasks and 96-well plates
-
0.22 µm syringe filter
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a T-75 flask and grow to 70-80% confluency.
-
Treat the cells with a cytotoxic concentration of the Phe-Lys linker ADC for 48 hours. Include a vehicle-treated control flask.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant at 500 x g for 10 minutes to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize.
-
-
Treatment of Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium (or control medium from vehicle-treated Ag+ cells).
-
Incubate for 48-72 hours.
-
-
Analysis:
-
Assess the viability of the Ag- cells using a standard cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from vehicle-treated Ag+ cells. A significant reduction in viability suggests that a stable cytotoxic payload is released into the medium and is responsible for the bystander effect.
Protocol 3: 3D Tumor Spheroid Bystander Effect Assay
This assay provides a more physiologically relevant model to assess the bystander effect by mimicking the 3D architecture of a tumor.[7][8][9][10]
Materials:
-
Ag+ cell line
-
Ag- cell line (fluorescently labeled)
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
Phe-Lys linker ADC
-
Confocal microscope or high-content imaging system
-
Viability dyes (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells)
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension containing a mixture of Ag+ and fluorescently labeled Ag- cells at a desired ratio (e.g., 1:1).
-
Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
-
Incubate for 2-4 days to allow for spheroid formation.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Phe-Lys linker ADC.
-
Carefully add the ADC solutions to the wells containing the spheroids.
-
-
Incubation:
-
Incubate for an extended period (e.g., 5-10 days), monitoring spheroid growth and integrity.
-
-
Analysis:
-
Stain the spheroids with viability dyes.
-
Image the spheroids using a confocal microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of the live and dead Ag- cells within the spheroids.
-
Data Analysis: Compare the viability of Ag- cells within the mixed spheroids treated with the ADC to untreated control spheroids. A significant increase in the death of Ag- cells within the ADC-treated spheroids demonstrates a bystander effect in a 3D context.
Protocol 4: In Vivo Mixed Tumor Xenograft Model
This in vivo model is the most comprehensive way to evaluate the bystander effect in a complex biological system.[2][11]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Ag+ tumor cell line
-
Ag- tumor cell line (engineered to express a reporter gene like luciferase for in vivo imaging)
-
Phe-Lys linker ADC
-
Vehicle control
-
In vivo imaging system (for luciferase-expressing cells)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Prepare a single-cell suspension containing a mixture of Ag+ and luciferase-expressing Ag- tumor cells (e.g., at a 1:1 ratio).
-
Subcutaneously implant the cell mixture into the flank of the immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to establish and reach a predetermined size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Phe-Lys linker ADC and vehicle control to the respective groups, typically via intravenous injection.
-
-
Monitoring and Analysis:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the viability of the Ag- cell population using in vivo bioluminescence imaging at regular intervals.
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further assess the killing of Ag+ and Ag- cells.
-
Data Analysis: Compare the tumor growth inhibition and the bioluminescence signal from the Ag- cells in the ADC-treated group versus the control group. A significant reduction in both overall tumor volume and the bioluminescence signal indicates an effective bystander killing in vivo.
References
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
- 8. zymeworks.com [zymeworks.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Phe-Lys Dipeptide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient and controlled production of peptides. This application note provides a detailed protocol for the manual synthesis of Phenylalanine-Lysine (Phe-Lys) dipeptide linkers using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Phe-Lys dipeptides are of significant interest in drug development, particularly as enzymatically cleavable linkers in antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Their susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, allows for the specific release of cytotoxic payloads within target cells.
This document outlines the complete workflow, from resin preparation to the final characterization of the dipeptide, and includes representative quantitative data to guide researchers in achieving optimal synthesis outcomes.
Experimental Overview
The synthesis of the Phe-Lys dipeptide is performed on a solid support, typically a Wang resin, which allows for the straightforward removal of excess reagents and byproducts through simple filtration and washing steps.[1] The synthesis proceeds from the C-terminus to the N-terminus, starting with the attachment of Fmoc-Lys(Boc)-OH to the resin, followed by the coupling of Fmoc-Phe-OH. The ε-amino group of Lysine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable during the Fmoc deprotection steps but is removed during the final cleavage from the resin.[2]
Logical Workflow of Phe-Lys Dipeptide Synthesis
Caption: Workflow for the solid-phase synthesis of Phe-Lys dipeptide.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-Lys(Boc)-Wang resin | Various | 0.3-0.8 mmol/g loading |
| Fmoc-Phe-OH | Various | Synthesis Grade (≥99% purity) |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | ACS Grade |
| N,N'-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| HBTU (HATU can also be used) | Various | Peptide Synthesis Grade |
| HOBt | Various | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| D-ddi Water | In-house | High Purity |
| Diethyl ether, cold | Various | Anhydrous |
| Acetonitrile (ACN) | Various | HPLC Grade |
Detailed Experimental Protocols
This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.
Protocol 1: Resin Preparation and Swelling
-
Weigh 250 mg of Fmoc-Lys(Boc)-Wang resin (assuming a loading of 0.4 mmol/g) into a fritted syringe reaction vessel.
-
Add 5 mL of DMF to the resin.
-
Agitate the resin for 30 minutes at room temperature to allow for adequate swelling.[3]
-
Drain the DMF by filtration.
Protocol 2: Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove residual piperidine.
Protocol 3: Phenylalanine Coupling
-
In a separate vial, dissolve Fmoc-Phe-OH (155 mg, 0.4 mmol, 4 eq.), HBTU (151 mg, 0.4 mmol, 4 eq.), and HOBt (61 mg, 0.4 mmol, 4 eq.) in 3 mL of DMF.
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the amino acid solution and vortex briefly to activate.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few beads of resin. A negative result (beads remain yellow) indicates a complete reaction.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Protocol 4: Final Fmoc Deprotection
-
Perform the Fmoc deprotection as described in Protocol 2 to remove the N-terminal Fmoc group from Phenylalanine.
-
After the final washes, dry the resin under a stream of nitrogen for 15 minutes.
Protocol 5: Cleavage and Deprotection
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add 5 mL of the cleavage cocktail to the dried peptide-resin.[4]
-
Agitate the mixture at room temperature for 2-3 hours. The resin may change color during this process.[4]
-
Filter the cleavage mixture into a clean 50 mL centrifuge tube, separating the resin beads.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
Protocol 6: Peptide Precipitation and Isolation
-
Precipitate the crude dipeptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether (approximately 50 mL). A white precipitate should form.[2]
-
Place the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Dry the crude peptide pellet under vacuum.
Protocol 7: Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of 50% aqueous ACN with 0.1% TFA.
-
Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide, identified by UV detection at 220 nm.[4]
-
Confirm the identity and purity of the collected fractions by mass spectrometry (MS) and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final Phe-Lys dipeptide as a white powder.
Quantitative Data
The following tables provide representative data for the solid-phase synthesis of a Phe-Lys dipeptide on a 0.1 mmol scale. Actual results may vary depending on the specific reagents, equipment, and techniques used.
Table 1: Synthesis Yields
| Step | Parameter | Typical Value | Notes |
| Crude Product | Crude Yield | 85 - 95% | Based on the initial resin loading. |
| Purification | Purification Yield | 40 - 60% | Dependent on crude purity and HPLC conditions. |
| Overall | Final Yield | 34 - 57% | Calculated from crude yield and purification yield. |
Table 2: Purity Analysis
| Analysis Stage | Purity (%) | Method | Notes |
| Crude Product | 60 - 80% | Analytical RP-HPLC | Purity is determined by the integration of the main peak area. |
| Final Product | >95% | Analytical RP-HPLC | Post-purification purity required for most applications. |
Table 3: Mass Spectrometry Characterization
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₁₅H₂₃N₃O₃ | - |
| Molecular Weight | 293.36 g/mol | - |
| [M+H]⁺ | 294.18 m/z | Typically within ± 0.1 m/z |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Incomplete Fmoc deprotection- Inactive coupling reagents- Steric hindrance | - Extend deprotection time or use a stronger base solution (e.g., with DBU)- Use fresh, high-quality reagents- Double couple the amino acid |
| Low Crude Yield | - Incomplete cleavage from the resin- Loss of peptide during precipitation | - Extend cleavage time or use a stronger cleavage cocktail- Ensure complete precipitation in cold ether and careful decanting |
| Low Purity of Crude Product | - Side reactions during synthesis or cleavage- Racemization | - Use appropriate scavengers in the cleavage cocktail- Optimize coupling conditions to minimize racemization |
Conclusion
The solid-phase synthesis of Phe-Lys dipeptide linkers using Fmoc chemistry is a robust and reproducible method that can be readily implemented in a standard laboratory setting. By following the detailed protocols and paying close attention to reagent quality and reaction monitoring, researchers can consistently produce high-purity dipeptide linkers suitable for a variety of applications in drug development and targeted therapies. The provided quantitative data serves as a benchmark for optimizing and evaluating the success of the synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Alloc Group Removal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the removal of the allyloxycarbonyl (Alloc) protecting group, a critical step in the synthesis of complex molecules, particularly peptides and pharmaceuticals. The Alloc group is valued for its orthogonality to other common protecting groups like Boc and Fmoc, allowing for selective deprotection under mild, neutral conditions.[1][2] This document outlines the principles, various reaction conditions, and step-by-step protocols for efficient palladium-catalyzed Alloc deprotection.
Introduction to Alloc Group Removal
The allyloxycarbonyl (Alloc) group is a versatile protecting group for amines, alcohols, and other functional groups.[1] Its removal is typically achieved through a palladium-catalyzed reaction, often referred to as a Tsuji-Trost type allylation.[1] This process involves the formation of a π-allyl palladium complex, which is then scavenged by a suitable nucleophile, liberating the free amine or alcohol.[1] The choice of catalyst, scavenger, and solvent is crucial for achieving high yields and preventing side reactions.
General Principles and Mechanism
The palladium-catalyzed deprotection of an Alloc-protected amine proceeds through the following key steps[1]:
-
Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(0) or Pd(II) precursor, undergoes oxidative addition to the allylic system of the Alloc group.
-
Formation of a π-Allyl Complex: This addition leads to the formation of a cationic π-allyl palladium(II) complex and the release of the carbamate (B1207046) anion, which subsequently decarboxylates to liberate the free amine.
-
Nucleophilic Attack: A scavenger nucleophile attacks the π-allyl complex, regenerating the Pd(0) catalyst and forming a stable allylic byproduct.
The efficiency of the deprotection is highly dependent on the nature of the scavenger, which must effectively trap the allyl group to prevent re-alkylation of the deprotected amine.[3]
Summary of Reaction Conditions
The selection of appropriate reaction conditions is critical for successful Alloc group removal. The following table summarizes various reported conditions, providing a starting point for optimization.
| Catalyst | Scavenger | Solvent(s) | Temperature | Time | Conversion/Yield | Reference |
| Pd(PPh₃)₄ (0.2 eq) | Phenylsilane (B129415) (20 eq) | Dichloromethane (DCM) | Room Temp. | 2 hours | Not specified | [1] |
| Pd(PPh₃)₂Cl₂ (0.2 eq) | Triethylsilane (TES-H) (3 eq), Meldrum's acid (3 eq), DIPEA (3 eq) | N,N-Dimethylformamide (DMF) | 50 °C (Microwave) | 10 min | 100% | [4] |
| Pd(PPh₃)₂Cl₂ (0.2 eq) | Phenylsilane (PhSiH₃) (3 eq), Meldrum's acid (3 eq), DIPEA (3 eq) | N,N-Dimethylformamide (DMF) | 50 °C (Microwave) | 10 min | 100% | [4] |
| Pd(PPh₃)₄ | Me₂NH·BH₃ (40 eq) | Not specified | Not specified | 40 min | Quantitative | [3][5] |
| Pd(PPh₃)₄ (0.1 eq) | Phenylsilane (20 eq) | Dichloromethane (CH₂Cl₂) | Room Temp. | 2 x 20 min | Complete | [6] |
| Pd(PPh₃)₄ (1.0 eq) | N-Methylaniline (28 eq) | N,N-Dimethylformamide (DMF) | Room Temp. | 2 hours | Not specified | [7] |
Experimental Protocols
Below are detailed protocols for both in-solution and on-resin Alloc group removal.
Protocol 1: In-Solution Alloc Deprotection
This protocol is adapted from a general procedure for in-solution peptide synthesis.[4]
Materials:
-
Alloc-protected substrate
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Scavenger solution: Meldrum's acid, a silane (B1218182) (e.g., TES-H or PhSiH₃), and a base (e.g., DIPEA) in DMF
-
N,N-Dimethylformamide (DMF)
-
Analytical tools (LC-MS, HPLC)
Procedure:
-
Prepare a scavenger solution by dissolving Meldrum's acid (3 eq), DIPEA (3 eq), and the chosen silane (3 eq) in DMF.
-
In a separate vial, dissolve the Alloc-protected substrate (1 eq) in DMF.
-
To the stirring solution of the substrate, add the scavenger solution.
-
Add a solution of the palladium catalyst (0.2 eq) in DMF to initiate the reaction.
-
The reaction can be heated, for example at 50 °C using microwave irradiation, for approximately 10 minutes.[4]
-
Monitor the reaction progress by LC-MS or HPLC until complete conversion of the starting material is observed.
-
Upon completion, the reaction mixture can be worked up as appropriate for the specific substrate to isolate the deprotected product.
Protocol 2: On-Resin Alloc Deprotection for Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on established methods for SPPS.[1][6]
Materials:
-
Peptide resin with an Alloc-protected amino acid residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Fritted peptide synthesis reaction vessel
-
Vortex mixer or shaker
Procedure:
-
Swell the resin in a fritted peptide synthesis reaction vessel with DCM.
-
Prepare the deprotection solution: In a separate vial, dissolve Pd(PPh₃)₄ (0.2 eq relative to resin loading) and phenylsilane (20 eq) in DCM.
-
Drain the DCM from the reaction vessel and add the freshly prepared deprotection solution to the resin.
-
Stopper the vessel and shake or vortex the mixture at room temperature for 1-2 hours.[1] A shorter reaction time of 20 minutes, repeated once, has also been reported to be effective.[6]
-
Drain the deprotection solution from the reaction vessel.
-
Perform a series of washes to remove the palladium catalyst and scavenger byproducts. A typical wash sequence is as follows:
-
3 x DCM
-
1 x Methanol
-
3 x DCM
-
1 x Methanol
-
3 x DCM[1]
-
-
To ensure complete deprotection, it is recommended to repeat the deprotection step (steps 3-6) one more time.[1]
-
After the final washes, the resin is ready for the next coupling step or for cleavage from the solid support.
Visualizations
Reaction Mechanism
The following diagram illustrates the catalytic cycle of palladium-catalyzed Alloc group removal.
Caption: Catalytic cycle for Alloc group removal.
Experimental Workflow
The diagram below outlines a general experimental workflow for on-resin Alloc deprotection.
Caption: On-resin Alloc deprotection workflow.
Troubleshooting and Considerations
-
Incomplete Deprotection: If incomplete removal of the Alloc group is observed, consider repeating the deprotection step, increasing the reaction time, or using fresh catalyst and scavenger solutions.[1]
-
Catalyst Sensitivity: While some studies suggest that Pd(PPh₃)₄ can be handled under atmospheric conditions for this reaction without significant loss of activity, it is generally good practice to handle palladium catalysts with care to avoid oxidation.[8]
-
Scavenger Choice: The choice of scavenger can influence the reaction outcome. Phenylsilane is a common and effective choice.[1] However, other scavengers like dimethylamine (B145610) borane (B79455) complex have been reported to be superior in certain contexts, preventing side reactions.[3][5]
-
Palladium Removal: After the reaction, residual palladium may need to be removed from the product, which is a significant consideration in pharmaceutical synthesis.[9][10][11] This can be achieved through washes, treatment with specific palladium scavengers, or chromatography.[10][11][12][13]
-
Solvent Selection: While DCM and DMF are commonly used, greener solvent alternatives are being explored to improve the sustainability of the process.[14]
By carefully selecting the reaction conditions and following the detailed protocols, researchers can achieve efficient and clean removal of the Alloc protecting group, facilitating the synthesis of complex molecular targets.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. rsc.org [rsc.org]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. spinchem.com [spinchem.com]
- 12. apeiron-synthesis.com [apeiron-synthesis.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Analytical Characterization of Antibody-Drug Conjugates with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small molecule drugs.[1][2] This targeted delivery approach aims to enhance the therapeutic window of potent cytotoxins by minimizing systemic exposure and maximizing efficacy at the tumor site.[1][3] The three main components of an ADC are the monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[1]
Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[3][4] Common cleavage mechanisms exploit the acidic environment of endosomes and lysosomes (pH-sensitive linkers), the higher concentration of glutathione (B108866) in the cytoplasm (glutathione-sensitive linkers), or the presence of specific proteases, like Cathepsin B, in tumor cells (protease-sensitive linkers).[3][5][6]
The unique and complex structure of ADCs necessitates comprehensive analytical characterization to ensure their safety, efficacy, and consistency.[1] Critical Quality Attributes (CQAs) for ADCs with cleavable linkers include the Drug-to-Antibody Ratio (DAR), the distribution of different drug-loaded species, linker stability, and the characterization of the released payload.[1] This document provides detailed application notes and protocols for the key analytical techniques used to characterize these critical attributes.
Key Analytical Techniques and Protocols
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical parameter that influences both the potency and potential toxicity of an ADC.[7][8] An optimal DAR is essential, as a low ratio may lead to reduced efficacy, while a high ratio can negatively impact pharmacokinetics and increase toxicity.[7][8] Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are two of the most widely used techniques for DAR determination.[7][8][9]
HIC separates ADC species based on their hydrophobicity.[10][11] Since the cytotoxic payload is typically hydrophobic, ADC species with a higher number of conjugated drug molecules will be more hydrophobic and thus have a stronger interaction with the HIC column.[10][11] This results in a separation of species with different DARs, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing numbers of conjugated drugs.[9][12] HIC is a non-denaturing technique, which is an advantage over methods that can cause the ADC to unfold.[11][13]
Experimental Protocol: DAR Analysis by HIC
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)[12]
-
Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0[12]
-
Mobile Phase B: 25 mM sodium phosphate, 20% isopropanol, pH 7.0[12]
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
Instrument Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Chromatographic Separation:
-
Inject 10-20 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes to elute the bound ADC species.[12]
-
Maintain 100% Mobile Phase B for 5 minutes to wash the column.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the percentage of each species based on the peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
RP-HPLC provides an orthogonal method for DAR determination.[9] This technique typically involves the reduction of the ADC to separate the heavy and light chains.[9] The separation is based on the hydrophobicity of the chains, and the number of conjugated drugs will alter their retention times.[9] While RP-HPLC is a denaturing method, it can provide valuable information on the drug distribution between the heavy and light chains.[9][14]
Experimental Protocol: DAR Analysis by RP-HPLC
Materials:
-
ADC sample
-
Dithiothreitol (DTT)
-
RP-HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Sample Preparation (Reduction):
-
To 100 µg of ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
Instrument Setup:
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Chromatographic Separation:
-
Inject the reduced ADC sample.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes to wash the column.
-
Re-equilibrate the column to the initial conditions.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of drugs on each chain.[9]
-
Linker Stability Assessment
The stability of the cleavable linker is crucial for the safety and efficacy of an ADC.[3][8] Premature release of the cytotoxic payload in circulation can lead to off-target toxicity, while a linker that is too stable may not release the payload efficiently at the tumor site.[3] Linker stability is often assessed by incubating the ADC in plasma or in the presence of specific enzymes and then measuring the amount of released payload or the change in average DAR over time.[15][16]
This assay evaluates the stability of the ADC in a biologically relevant matrix.
Experimental Protocol: Plasma Stability Assay
Materials:
-
ADC sample
-
Human or mouse plasma
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Spike the ADC into plasma at a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma samples.
-
-
Sample Preparation for LC-MS/MS:
-
To each plasma aliquot, add 3 volumes of cold quenching solution to precipitate the proteins and stop the reaction.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload versus time to determine the rate of linker cleavage.
-
Alternatively, the remaining intact ADC can be analyzed by HIC or LC-MS to determine the change in average DAR over time.[17]
-
For ADCs with enzyme-cleavable linkers (e.g., valine-citrulline), this assay assesses the susceptibility of the linker to cleavage by the target enzyme.[7]
Experimental Protocol: Cathepsin B Cleavage Assay
Materials:
-
ADC sample
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a UV or fluorescence detector
Procedure:
-
Enzymatic Reaction:
-
Incubate the ADC (e.g., 1 mg/mL) in the Cathepsin B assay buffer.
-
Initiate the reaction by adding Cathepsin B to a final concentration of 1 µM.
-
Incubate at 37°C.
-
At various time points, take aliquots and stop the reaction by adding the quenching solution.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC to separate and quantify the released payload.
-
-
Data Analysis:
-
Calculate the percentage of payload release at each time point.
-
Data Presentation
Quantitative data from these analytical techniques should be summarized in a clear and structured format for easy comparison.
Table 1: Comparison of Average DAR Determined by Different Techniques
| ADC Batch | Average DAR (HIC) | Average DAR (RP-HPLC) | Average DAR (LC-MS) |
| Batch A | 3.8 | 3.7 | 3.9 |
| Batch B | 3.9 | 3.8 | 3.9 |
| Batch C | 3.7 | 3.6 | 3.7 |
Table 2: Linker Stability in Human Plasma at 37°C
| Time (hours) | Average DAR (HIC) | % Payload Release (LC-MS/MS) |
| 0 | 3.8 | 0 |
| 1 | 3.7 | 2.5 |
| 4 | 3.5 | 7.9 |
| 8 | 3.2 | 15.8 |
| 24 | 2.5 | 34.2 |
| 48 | 1.8 | 52.6 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and mechanisms.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Experimental workflow for DAR analysis using HIC and RP-HPLC.
Caption: Workflow for assessing the stability of a cleavable linker.
References
- 1. adcreview.com [adcreview.com]
- 2. criver.com [criver.com]
- 3. benchchem.com [benchchem.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. adcreview.com [adcreview.com]
- 6. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing a Stable Formulation for an (Ac)Phe-Lys(Alloc)-PABC-PNP Antibody-Drug Conjugate
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that merge the specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic payload.[1][2][3] The stability of an ADC formulation is critical to preserving its safety and efficacy throughout its shelf life.[4][5] Instability can lead to aggregation, fragmentation, and premature release of the cytotoxic drug, all of which can compromise the therapeutic window and introduce safety risks.[6][7]
This document provides a comprehensive guide to developing a stable formulation for an ADC constructed with the (Ac)Phe-Lys(Alloc)-PABC-PNP linker system. This system consists of:
-
Monoclonal Antibody (mAb): The targeting component (user-defined).
-
Linker:
-
(Ac)Phe-Lys: An acetylated Phenylalanine-Lysine dipeptide, a substrate for lysosomal proteases like Cathepsin B, ensuring intracellular cleavage.[8][9][10]
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that releases the unmodified payload upon cleavage of the dipeptide.[11][12][13][14]
-
Alloc (Allyloxycarbonyl): A protecting group on the lysine (B10760008) side chain, which is typically removed to facilitate conjugation. For the purpose of this protocol, we assume this is a component of a linker-payload intermediate prior to final conjugation.
-
PNP (p-nitrophenyl carbonate): An activated group, suggesting this is a linker intermediate ready for conjugation with a payload containing a nucleophile (e.g., an amine or hydroxyl group).[15][16]
-
-
Payload: The cytotoxic agent (user-defined).
The conjugation of a often-hydrophobic linker-payload to a large antibody molecule introduces unique stability challenges, including an increased propensity for aggregation.[6][7] Therefore, a systematic approach involving buffer and excipient screening, followed by rigorous stress testing, is essential for developing a robust liquid or lyophilized formulation.[3][17]
Materials and Equipment
Reagents & Consumables
-
Purified this compound ADC
-
Buffers: Sodium Acetate (B1210297), Sodium Citrate, L-Histidine, Sodium Phosphate (B84403) (Dibasic and Monobasic), Succinate.
-
Excipients:
-
Stabilizers/Lyoprotectants: Sucrose, Trehalose, Mannitol, Sorbitol.[]
-
Surfactants: Polysorbate 20 (PS-20), Polysorbate 80 (PS-80).[]
-
Tonicity Modifiers: Sodium Chloride (NaCl), Arginine.
-
Antioxidants: Methionine, EDTA.[]
-
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.
-
Sterile, deionized water.
-
Sterile vials and closures.
-
Syringe filters (0.22 µm).
Equipment
-
pH meter
-
Analytical balance
-
HPLC system with UV, PDA, or FLD detectors
-
HPLC columns: Size Exclusion (SEC), Hydrophobic Interaction (HIC), Ion Exchange (IEX)
-
UV-Vis Spectrophotometer
-
Differential Scanning Calorimeter (DSC) (Optional)
-
Dynamic Light Scattering (DLS) instrument
-
CE-SDS system (Capillary Electrophoresis)
-
Incubators and water baths set to various temperatures (e.g., 4°C, 25°C, 40°C)
-
Controlled laboratory shaker/agitator
-
Photostability chamber
-
Freeze-dryer (for lyophilization studies)
Experimental Protocols
Protocol 1: Formulation Buffer & pH Screening
This protocol aims to identify the optimal buffer system and pH for ADC stability. Most ADCs are formulated at a pH between 5.0 and 7.0.[]
-
Prepare Buffer Stock Solutions: Prepare 50-100 mM stock solutions of acetate, citrate, histidine, and phosphate.
-
Dialysis/Buffer Exchange: Dialyze or use a tangential flow filtration (TFF) system to exchange the ADC from its purification buffer into the target screening buffers. Target a final ADC concentration of 1-10 mg/mL.
-
pH Adjustment: For each buffer, prepare formulations across a pH range (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0). Adjust pH using dilute HCl or NaOH.
-
Sample Preparation: Filter-sterilize (0.22 µm) each formulation into sterile vials. Keep a portion of each sample as a T=0 baseline control at -80°C.
-
Incubation: Store vials at accelerated (40°C) and real-time (4°C, 25°C) storage conditions.
-
Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw samples and analyze for Critical Quality Attributes (CQAs) as described in Section 4.0 .
Protocol 2: Excipient Screening
Once an optimal buffer and pH are identified, this protocol evaluates the stabilizing effects of various excipients.
-
Prepare ADC Stock: Prepare a batch of the ADC in the lead buffer/pH condition identified from Protocol 3.1.
-
Prepare Excipient Stock Solutions: Prepare concentrated, sterile stock solutions of excipients (e.g., 20% w/v Sucrose, 20% w/v Trehalose, 0.2% w/v Polysorbate 20, 1 M Arginine).
-
Formulation Preparation: Add excipients to the ADC stock to achieve target final concentrations. A Design of Experiments (DoE) approach can efficiently screen multiple excipients and their interactions.[]
-
Example Formulations:
-
Lead Buffer + 5% Trehalose
-
Lead Buffer + 5% Sucrose
-
Lead Buffer + 5% Trehalose + 0.02% Polysorbate 20
-
Lead Buffer + 150 mM NaCl
-
-
-
Incubation and Analysis: Repeat steps 4-6 from Protocol 3.1.
Protocol 3: Stress Testing
This protocol subjects the lead formulations to forced degradation conditions to predict long-term stability and identify potential degradation pathways.[]
-
Sample Preparation: Prepare vials of the top 2-3 lead formulations from Protocol 3.2.
-
Apply Stress Conditions:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C for 4 weeks, 50°C for 1-2 weeks).
-
Freeze-Thaw Stress: Subject samples to multiple cycles of freezing (e.g., -20°C or -80°C) and thawing at room temperature (e.g., 3-5 cycles).
-
Agitation Stress: Place samples on an orbital shaker at a defined speed (e.g., 100-200 rpm) at room temperature for 24-48 hours.
-
Photostability: Expose samples to controlled light conditions as per ICH Q1B guidelines.
-
-
Analysis: Analyze stressed samples against unstressed controls (stored at 4°C) using the analytical methods in Section 4.0 . Focus on aggregation, fragmentation, and changes in drug-to-antibody ratio (DAR).
// Define nodes start [label="Start:\nPurified ADC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; buffer_screen [label="Protocol 1:\nBuffer & pH Screening\n(Acetate, Histidine, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze1 [label="Analyze CQAs:\nAggregation (SEC)\nCharge Variants (IEX)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; excipient_screen [label="Protocol 2:\nExcipient Screening\n(Sugars, Surfactants)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze2 [label="Analyze CQAs:\nAggregation (SEC)\nDAR (HIC)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; stress_test [label="Protocol 3:\nForced Degradation\n(Thermal, Agitation, F/T)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze3 [label="Analyze CQAs:\nIdentify Degradation Pathways", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; lead_formulation [label="Select Lead Formulation(s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lyo_dev [label="Lyophilization Cycle\nDevelopment (Optional)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; stability [label="Real-Time & Accelerated\nStability Study", fillcolor="#34A853", fontcolor="#FFFFFF"]; finish [label="End:\nFinal Formulation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Define edges start -> buffer_screen; buffer_screen -> analyze1; analyze1 -> excipient_screen [label="Select Lead Buffer/pH"]; excipient_screen -> analyze2; analyze2 -> stress_test [label="Select Top Candidates"]; stress_test -> analyze3; analyze3 -> lead_formulation; lead_formulation -> stability; lead_formulation -> lyo_dev [style=dashed]; lyo_dev -> stability [style=dashed]; stability -> finish; } /dot Caption: Workflow for ADC formulation development.
Analytical Methods for Stability Assessment
A suite of orthogonal analytical techniques is required to monitor the CQAs of the ADC.[1][2][20][]
| Analytical Method | Parameter Measured | Purpose |
| Size Exclusion Chromatography (SEC-HPLC) | Purity (% Monomer) | Quantifies high molecular weight species (aggregates) and low molecular weight fragments.[2][] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR), Drug Load Distribution | Measures the average DAR and the distribution of different drug-loaded species. Detects payload loss.[] |
| Ion Exchange Chromatography (IEX-HPLC) | Charge Variants | Detects changes in the ADC's surface charge due to deamidation, oxidation, or other modifications.[2] |
| Reduced CE-SDS or SDS-PAGE | Fragmentation | Visualizes the integrity of heavy and light chains, identifying fragmentation of the antibody backbone. |
| UV-Vis Spectroscopy | Protein Concentration, DAR | A simple method to determine protein concentration and estimate average DAR if the payload has a distinct absorbance peak.[20] |
| Visual Appearance | Color, Clarity, Particles | Qualitative assessment for precipitation and color change. |
Data Presentation
Quantitative results from stability studies should be tabulated to facilitate comparison between formulations and conditions.
Table 1: Example Data from Buffer Screening by SEC-HPLC (% Monomer) ADC stored at 40°C for 4 weeks.
| Formulation | pH | % Monomer (T=0) | % Monomer (T=4 weeks) | Change in % Monomer |
| 20 mM Acetate | 5.0 | 99.1 | 92.5 | -6.6 |
| 20 mM Acetate | 5.5 | 99.2 | 94.8 | -4.4 |
| 20 mM Histidine | 6.0 | 99.3 | 97.5 | -1.8 |
| 20 mM Histidine | 6.5 | 99.2 | 96.9 | -2.3 |
| 20 mM Phosphate | 7.0 | 99.0 | 91.3 | -7.7 |
Table 2: Example Data from Excipient Screening by HIC-HPLC (Average DAR) ADC in 20 mM Histidine, pH 6.0, stored at 40°C for 4 weeks.
| Formulation | Avg. DAR (T=0) | Avg. DAR (T=4 weeks) | Change in Avg. DAR |
| Histidine Buffer Only | 3.85 | 3.55 | -0.30 |
| + 5% Sucrose | 3.86 | 3.68 | -0.18 |
| + 5% Trehalose | 3.85 | 3.71 | -0.14 |
| + 5% Trehalose + 0.02% PS-20 | 3.86 | 3.75 | -0.11 |
Interpretation and Lead Formulation Selection
The optimal formulation is one that minimizes both physical and chemical degradation under stressed conditions.
-
From Table 1: The histidine buffer at pH 6.0 shows the least aggregation, making it the superior choice over acetate and phosphate for this particular ADC.
-
From Table 2: The addition of Trehalose and Polysorbate 20 provides the best protection against payload loss (deconjugation).
Based on this example data, a lead candidate for long-term stability studies and potential lyophilization cycle development would be: This compound ADC in 20 mM L-Histidine, 5% Trehalose, 0.02% Polysorbate 20, at pH 6.0.
Conclusion
The development of a stable ADC formulation is a multifactorial process that requires systematic evaluation of buffer systems, pH, and excipients. The protocols and analytical strategies outlined in this document provide a robust framework for identifying a formulation that maintains the integrity, purity, and potency of an this compound based ADC. A thorough understanding of the molecule's specific degradation pathways through forced degradation studies is paramount to ensuring the selection of an optimal and stable formulation for clinical development.[4][17]
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Formulation development of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. KR20160079890A - Antibody-drug conjugate lyophilised formulation - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. chempep.com [chempep.com]
- 11. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ADC Aggregation Propensity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. A critical quality attribute (CQA) of an ADC is its aggregation propensity. Aggregation can negatively impact the efficacy, safety, and immunogenicity of the therapeutic product. Therefore, robust and reliable methods for assessing and quantifying aggregation are essential throughout the ADC development and manufacturing process.
These application notes provide detailed protocols for two of the most common and powerful techniques used to assess ADC aggregation: Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
Method 1: Size Exclusion Chromatography (SEC) for Quantification of High Molecular Weight Species
Application Note
Size Exclusion Chromatography (SEC) is the industry-standard method for the separation and quantification of protein aggregates.[1] The technique separates molecules based on their hydrodynamic volume, allowing for the resolution of monomers, dimers, and higher-order aggregates. For ADCs, the hydrophobicity of the conjugated payload can sometimes lead to non-specific interactions with the stationary phase, resulting in poor peak shape and inaccurate quantification.[2] Therefore, optimization of the mobile phase and selection of an appropriate SEC column are critical for accurate analysis.[3][4] This protocol outlines a general method for the analysis of ADC aggregates using a biocompatible HPLC system.
Experimental Protocol
1. Materials and Equipment:
-
ADC Sample: Purified ADC in a formulation buffer.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4 (e.g., 50 mM sodium phosphate, 150 mM sodium chloride). Organic modifiers like isopropanol (B130326) or acetonitrile (B52724) (e.g., 5-15%) may be required to reduce hydrophobic interactions.[5][6]
-
HPLC System: A bio-inert HPLC or UHPLC system is recommended to prevent metal-leaching and sample adsorption.[6][7]
-
Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV Detector (Diode Array Detector - DAD or Multi-Wavelength Detector - MWD)
-
-
SEC Column: A column with a pore size suitable for separating monoclonal antibodies and their aggregates (e.g., 300Å). The column should be specifically designed to minimize non-specific interactions. (e.g., Agilent AdvanceBio SEC 300Å).[8]
-
Data Acquisition and Analysis Software
2. Procedure:
-
System Preparation:
-
Equilibrate the HPLC system, including the pump, detector, and column, with the mobile phase until a stable baseline is achieved.
-
The recommended flow rate is typically between 0.5 and 1.0 mL/min.[5]
-
Set the column compartment temperature to ambient or a controlled temperature (e.g., 25°C).
-
-
Sample Preparation:
-
If necessary, dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter if it contains visible particulates.
-
-
Injection and Data Acquisition:
-
Inject a specific volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Monitor the elution profile using a UV detector at 280 nm for protein absorbance. Additional wavelengths (e.g., 220 nm) can also be monitored.[5]
-
The run time should be sufficient to allow for the elution of all species, including potential fragments.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The main peak corresponds to the ADC monomer.
-
Peaks eluting earlier than the monomer peak are classified as high molecular weight (HMW) species or aggregates.
-
Peaks eluting later than the monomer peak are considered low molecular weight (LMW) species or fragments.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Workflow Diagram
Caption: Workflow for ADC aggregate analysis by SEC.
Method 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Application Note
Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size distribution of particles in a solution.[9] It is a rapid and low-volume method for assessing the hydrodynamic radius (Rh) of proteins and detecting the presence of aggregates.[10] DLS is particularly useful for formulation screening and stability studies, as it can quickly provide information on the propensity of an ADC to aggregate under different conditions such as temperature, pH, and buffer composition.[9] The technique measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles.[11] Larger particles move more slowly, leading to slower fluctuations in scattered light.
Experimental Protocol
1. Materials and Equipment:
-
ADC Sample: Purified ADC in a formulation buffer.
-
DLS Instrument: A DLS instrument with temperature control.
-
Cuvettes: Low-volume disposable or quartz cuvettes.
-
Filtration Device: Low-protein-binding syringe filters (e.g., 0.22 µm or 0.1 µm) to remove dust and large particulates.
2. Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Set the desired measurement temperature (e.g., 25°C).
-
Enter the solvent viscosity and refractive index parameters for the sample buffer into the software.
-
-
Sample Preparation:
-
Filter the ADC sample through a 0.22 µm or smaller filter directly into a clean, dust-free cuvette to a final volume appropriate for the cuvette (e.g., 20-50 µL). This step is critical to remove extraneous scatterers.
-
Ensure the sample concentration is within the optimal range for the instrument (typically 0.1-10 mg/mL for proteins).
-
-
Data Acquisition:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for at least 5-10 minutes.
-
Perform the DLS measurement. The instrument will collect data from the fluctuations in scattered light.
-
Multiple acquisitions are typically averaged to ensure data quality and reproducibility.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to analyze the scattered light intensity fluctuations and calculate the diffusion coefficient.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of the particles.
-
The software will generate a size distribution plot, showing the intensity, volume, or number distribution of particle sizes.
-
The key parameters to analyze are the Z-average diameter (intensity-weighted mean size) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. A PDI below 0.2 is generally considered indicative of a monodisperse sample.[11]
-
Workflow Diagram
Caption: Workflow for ADC aggregation analysis by DLS.
Data Presentation: Comparison of ADC Aggregation Assessment Methods
| Feature | Size Exclusion Chromatography (SEC) | Dynamic Light Scattering (DLS) | Analytical Ultracentrifugation (AUC) |
| Principle | Separation based on hydrodynamic volume. | Measurement of Brownian motion of particles in solution. | Sedimentation of molecules in a centrifugal field. |
| Primary Output | Chromatogram showing monomer, aggregate, and fragment peaks. | Size distribution (hydrodynamic radius), Z-average, PDI. | Sedimentation coefficient distribution. |
| Quantitative Information | Percentage of HMW and LMW species. | Mean particle size and polydispersity. | Quantitative determination of different oligomeric states. |
| Typical Sample Volume | 10 - 100 µL | 10 - 50 µL | 400 - 500 µL |
| Analysis Time | 15 - 30 minutes per sample | 5 - 15 minutes per sample | Several hours per run |
| Throughput | High (with autosampler) | High (especially with plate-based systems) | Low |
| Strengths | High resolution, quantitative, industry standard.[1] | Rapid, low sample consumption, good for screening.[9][10] | High sensitivity to large aggregates, "gold standard". |
| Limitations | Potential for on-column dilution and non-specific interactions.[2] | Sensitive to dust and contaminants, less resolving power than SEC. | Low throughput, high instrument and labor cost. |
Conclusion
The assessment of aggregation is a critical component of ADC development. SEC and DLS are powerful, complementary techniques that provide valuable information on the aggregation state of ADCs. SEC offers high-resolution separation and quantification of different species, while DLS provides rapid, low-volume screening of size distribution. The choice of method will depend on the specific stage of development and the questions being addressed. For comprehensive characterization, an orthogonal approach utilizing multiple techniques is highly recommended.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (Ac)Phe-Lys(Alloc)-PABC-PNP Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with (Ac)Phe-Lys(Alloc)-PABC-PNP, a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a chemical linker used in bioconjugation, particularly for creating ADCs.[2][][5] Its components are:
-
(Ac)Phe-Lys: An acetylated Phenylalanine-Lysine dipeptide that can be recognized and cleaved by certain proteases, like Cathepsin B, found inside cells.[1]
-
Alloc (Allyloxycarbonyl): A protecting group on the lysine (B10760008) side chain that can be removed under mild conditions using a palladium catalyst.[1][6]
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, after cleavage of the dipeptide, releases the conjugated payload in its unmodified form.[7]
-
PNP (p-nitrophenyl) ester: An activated ester that reacts with primary or secondary amines on biomolecules (like lysine residues on an antibody) to form a stable amide bond.[8]
Q2: How does the conjugation reaction work?
A2: The primary reaction involves the nucleophilic attack of an amine group from a biomolecule (e.g., a protein) on the carbonyl carbon of the p-nitrophenyl (PNP) ester of the linker. This results in the formation of a stable amide bond and the release of p-nitrophenol as a byproduct.
Q3: What are the main causes of low conjugation efficiency?
A3: Low conjugation yields are a common challenge in ADC development.[] Key factors include:
-
Suboptimal reaction conditions (pH, buffer, temperature).[13]
-
Poor quality or degradation of the linker reagent.
-
Interfering substances in the reaction mixture.[14]
-
Low reactivity of the amine on the biomolecule.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The release of the p-nitrophenolate byproduct can be monitored spectrophotometrically at approximately 400 nm. Additionally, techniques like HPLC, LC-MS, and SDS-PAGE can be used to analyze the reaction mixture and determine the extent of conjugation.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is one of the most common issues encountered. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Explanation |
| Hydrolysis of PNP Ester | Optimize reaction pH to 7.2-8.5.[13] Prepare the linker solution immediately before use. Minimize the reaction time. Consider using a less hydrolysis-prone ester like a PFP ester.[8][13] | PNP esters are susceptible to hydrolysis, especially at higher pH.[10][11][15] Hydrolysis renders the linker inactive. |
| Suboptimal Reaction pH | Maintain a reaction pH between 7.2 and 8.5.[13] | The amine on the biomolecule needs to be deprotonated to be nucleophilic, which is favored at slightly alkaline pH. However, a pH that is too high will accelerate hydrolysis of the PNP ester.[13][15] |
| Inappropriate Buffer | Avoid buffers containing primary or secondary amines (e.g., Tris). Use buffers like PBS, borate, or HEPES.[13][14] | Amine-containing buffers will compete with the target biomolecule for reaction with the PNP ester, reducing the conjugation efficiency.[14] |
| Degraded Linker Reagent | Store the linker desiccated at the recommended temperature. Perform a quality control check (e.g., by HPLC) on the linker before use. | Improper storage can lead to degradation of the linker, reducing its reactivity. |
| Presence of Nucleophiles | Remove any extraneous nucleophiles (e.g., sodium azide, DTT) from the biomolecule solution using dialysis or a desalting column.[14] | These substances can react with the PNP ester and compete with the desired conjugation reaction.[14] |
| Low Biomolecule Reactivity | Increase the molar excess of the linker. Optimize the reaction time and temperature (e.g., 1-4 hours at room temperature or overnight at 4°C for sensitive molecules).[13] | Steric hindrance around the target amine on the biomolecule can slow down the reaction rate. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[] Inconsistency can arise from several factors.
| Potential Cause | Recommended Solution | Explanation |
| Variable Reaction Time | Standardize the reaction time across all batches. | Longer reaction times can lead to higher DAR values, but also increase the risk of side reactions and aggregation. |
| Inconsistent Molar Ratio | Precisely control the molar ratio of linker to biomolecule. | A higher molar excess of the linker will generally result in a higher DAR. |
| Batch-to-Batch Variability in Biomolecule | Ensure consistent quality and purity of the biomolecule. | Differences in the number of available reactive sites on the biomolecule will affect the final DAR. |
| Over- or Under-conjugation | Optimize the molar ratio of linker to biomolecule and the reaction time.[] | Over-conjugation can lead to aggregation and reduced solubility, while under-conjugation may result in insufficient potency.[] |
Experimental Protocols
General Conjugation Protocol
-
Prepare the Biomolecule Solution:
-
Dissolve the biomolecule (e.g., antibody) in a suitable reaction buffer (e.g., 50-100 mM PBS, pH 7.2-8.5) to a final concentration of 0.5-5 mg/mL.[13]
-
If necessary, perform buffer exchange to remove any interfering substances.
-
-
Prepare the Linker Solution:
-
Dissolve this compound in an organic co-solvent like DMSO or DMF to a concentration of 10-100 mM.[13]
-
This stock solution should be prepared fresh immediately before use.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the required volume of the linker solution to the biomolecule solution while gently stirring. The molar ratio of linker to biomolecule typically ranges from 2:1 to 10:1.[13]
-
Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules.[13]
-
-
Quench the Reaction (Optional):
-
If necessary, add a quenching reagent like Tris buffer to deactivate any unreacted linker.
-
-
Purification:
-
Remove excess linker and the p-nitrophenol byproduct by size-exclusion chromatography, dialysis, or using a desalting column.
-
Alloc Group Deprotection Protocol
The Alloc group is stable under the conjugation conditions but can be removed using a palladium catalyst.[1]
-
Reagents:
-
Palladium catalyst, e.g., Pd(PPh₃)₄.[6]
-
Scavenger for the allyl group, e.g., dimedone or morpholine.
-
Solvent: A mixture of chloroform, acetic acid, and N-methylmorpholine (NMM) has been reported.
-
-
Procedure:
-
Dissolve the Alloc-protected conjugate in the appropriate solvent system.
-
Add the scavenger and the palladium catalyst.
-
Stir the reaction at room temperature until deprotection is complete (monitor by HPLC or LC-MS).
-
Purify the deprotected conjugate.
-
Visualizations
Caption: Workflow of the conjugation reaction.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. youtube.com [youtube.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
how to prevent premature cleavage of Phe-Lys PABC linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of Phenylalanine-Lysine (Phe-Lys) para-aminobenzyl carbamate (B1207046) (PABC) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature cleavage of Phe-Lys PABC linkers?
A1: Premature cleavage of dipeptide PABC linkers, including Phe-Lys, is often attributed to enzymatic degradation in the systemic circulation before the ADC reaches the target tumor cells. While these linkers are designed to be cleaved by lysosomal proteases like cathepsin B within the tumor cell, they can be susceptible to other proteases present in the bloodstream. For the related and widely studied Valine-Citrulline (Val-Cit) PABC linker, murine carboxylesterase 1C (Ces1C) in preclinical mouse models and human neutrophil elastase in humans have been identified as key enzymes responsible for premature cleavage.[1][2][3] These enzymes can hydrolyze the peptide bond, leading to the unwanted release of the cytotoxic payload.
Q2: What are the consequences of premature linker cleavage?
A2: The premature release of the cytotoxic payload into systemic circulation can lead to significant off-target toxicity, potentially causing adverse effects such as neutropenia and thrombocytopenia.[1][2] Furthermore, the reduced delivery of the active drug to the tumor site can diminish the therapeutic efficacy of the ADC.[4]
Q3: How can I detect premature cleavage of my Phe-Lys PABC-linked ADC?
A3: Several analytical techniques can be employed to detect and quantify premature linker cleavage. These methods are crucial for assessing the stability of your ADC during development.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to characterize the cleavage of protease-sensitive linkers by observing changes in the molecular weight of the antibody chains.[5]
-
Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC/MS): This is a powerful method to monitor the in vitro stability of the conjugate and identify the free drug species released in plasma or cell culture media.[5]
-
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS): This highly sensitive technique can be used to analyze aliquots of the ADC incubated in plasma to detect the release of the free payload.[5]
Troubleshooting Guide: Preventing Premature Cleavage
This guide provides strategies to mitigate the premature cleavage of Phe-Lys PABC linkers.
Issue: Significant payload release is observed in plasma stability assays.
Potential Causes and Solutions:
1. Enzymatic Degradation by Plasma Proteases:
-
Modification of the Dipeptide Sequence: Introducing a polar acidic residue, such as glutamic acid, at the P3 position (N-terminal to Phe) can enhance stability in mouse plasma.[4] This modification can hinder the access of certain proteases to the cleavage site.
-
Substitution on the PABC Benzene Ring: Chemical modification of the PABC spacer can improve stability. For instance, introducing an N-methyl carboxyamide group at the meta position of the PABC ring has been shown to dramatically improve mouse serum stability without compromising the desired proteolytic cleavage by cathepsin B.[4][6]
-
Tandem Cleavable Linkers: Incorporating a steric blocker, such as a β-glucuronide moiety, onto the PABC spacer can protect the linker from plasma proteases.[2] This "tandem" linker is designed to have the blocking group removed by an enzyme present in the tumor microenvironment (e.g., β-glucuronidase) before the Phe-Lys sequence is exposed for cleavage by cathepsins.
Illustrative Workflow for Linker Modification Strategy
Caption: A logical workflow for addressing premature linker cleavage through modification and validation.
Quantitative Data on Linker Stability
The following table summarizes reported data on the stability of modified PABC linkers in mouse serum, demonstrating the effectiveness of different chemical strategies.
| Linker Modification | % Hydrolysis in Mouse Serum (24h) | Reference |
| Unsubstituted PABC | 100% | [4] |
| m-Amide PABC (MA-PABC) | 50% | [4] |
| Glutamic Acid at P3 + Unsubstituted PABC | 31% | [4] |
| Glutamic Acid at P3 + MA-PABC | 7% | [4] |
| N-methyl carboxyamide at meta position of PABC | 3% | [6] |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
Objective: To determine the extent of premature payload release from an ADC upon incubation in plasma.
Materials:
-
ADC construct with Phe-Lys PABC linker
-
Human, mouse, or rat plasma (as required)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., RP-HPLC/MS or LC/MS/MS)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
Procedure:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in PBS.
-
Incubation: Add the ADC solution to the plasma at a 1:4 (v/v) ratio. For example, mix 50 µL of the ADC solution with 200 µL of plasma.
-
Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Quenching: Immediately quench the reaction at each time point by adding 3 volumes of the cold quenching solution to the plasma aliquot.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using RP-HPLC/MS or LC/MS/MS to quantify the amount of released payload relative to the total ADC-conjugated payload.
-
Data Interpretation: Plot the percentage of released payload against time to determine the stability profile of the ADC.
Mechanism of PABC Linker Cleavage and Payload Release
Caption: The intended intracellular cleavage mechanism of a Phe-Lys PABC linker by Cathepsin B.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for Improved Efficacy
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides expert guidance, troubleshooting tips, and detailed protocols to assist researchers in fine-tuning the drug-to-antibody ratio (DAR) for optimal therapeutic efficacy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the importance and control of the drug-to-antibody ratio in ADC development.
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is considered a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[1] An insufficient drug load can make the ADC ineffective, while an excessive drug load can increase toxicity, lead to faster clearance from the body, and cause the ADC to clump together (aggregation).[1][2] Therefore, precise control and monitoring of the DAR are essential for developing a consistent, safe, and effective therapeutic product.[1]
Q2: How does DAR influence the efficacy, toxicity, and pharmacokinetics of an ADC?
A2: The DAR value creates a delicate balance for an ADC's therapeutic window. Generally, a higher DAR delivers more payload to the target cell, which can increase potency.[1] However, this relationship is not always linear; very high DAR values can negatively impact the ADC's behavior in the body.[3][4] ADCs with high DAR values (e.g., 8 or more) are often more hydrophobic, which can lead to faster clearance from the bloodstream, reducing the time the ADC has to reach the tumor.[2] This can sometimes result in decreased overall efficacy despite higher in vitro potency.[3][4]
Q3: What is the "optimal" DAR?
A3: There is no single optimal DAR for all ADCs; it is highly dependent on the antibody, payload, linker, and target antigen.[3][4] Historically, ADCs with an average DAR of 3-4 were common.[3][4] However, recent successful ADCs like Enhertu have a high DAR of approximately 8. The ideal DAR provides the best balance between killing cancer cells effectively and minimizing harm to healthy tissues. Preclinical findings suggest that maytansinoid conjugates with a DAR between 2 and 6 have a better therapeutic index than those with a very high DAR of 9-10.[3][4] Optimization studies are crucial to determine the best DAR for each specific ADC candidate.
Q4: What are the main strategies to control DAR during conjugation?
A4: Controlling DAR is a core requirement for developing safe and effective ADCs.[5] Several strategies are employed:
-
Site-Specific Conjugation: By engineering the antibody to have specific conjugation sites (e.g., using unnatural amino acids or engineered cysteine residues), the payload can be attached at precise locations, leading to a homogeneous ADC with a well-defined DAR.[5]
-
Enzymatic Conjugation: Enzymes like transglutaminase can attach payloads at defined sites with high reproducibility, ensuring consistent DAR control.[5]
-
Stoichiometry and Process Control: For traditional stochastic conjugation (e.g., to native lysines or cysteines), carefully controlling the molar ratio of the linker-payload to the antibody is fundamental.[5] Reaction parameters such as pH, temperature, and reaction time must also be tightly managed.[5]
-
Linker-Payload Design: The chemical properties of the linker and payload can influence the conjugation reaction and the final DAR.[5]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during ADC development and DAR analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DAR after conjugation | 1. Inefficient reaction: Reaction conditions (pH, temperature, time) may be suboptimal.[6] 2. Reagent issues: Incorrect concentration or degradation of linker-payload or reducing agents.[1] 3. Steric hindrance: The conjugation site on the antibody may be difficult for the linker-payload to access.[6] | 1. Optimize reaction conditions: Perform a design of experiments (DoE) to screen different pH levels, temperatures, and reaction times.[6] 2. Verify reagents: Confirm the purity and concentration of all reagents before starting the reaction.[1] 3. Modify linker: Consider using a linker with a longer spacer arm to overcome steric hindrance.[6] |
| Inconsistent DAR between batches | 1. Process variability: Subtle changes in reaction conditions (e.g., molar ratios, temperature, mixing speed).[1] 2. Inconsistent antibody reduction: For cysteine conjugation, incomplete or variable reduction of disulfide bonds leads to a different number of available sites.[1] 3. Inaccurate measurements: Using only one analytical method may not capture the full picture. | 1. Implement strict process controls: Standardize all reaction parameters and use automated systems where possible.[6] 2. Optimize reduction step: Ensure the reducing agent concentration and reaction time are precisely controlled and validated.[1] 3. Use orthogonal methods: Validate DAR measurements with at least two different analytical techniques (e.g., HIC-HPLC and LC-MS).[6] |
| ADC aggregation observed after conjugation | 1. High hydrophobicity: High DAR species, especially with hydrophobic payloads, are prone to aggregation.[6] 2. Inappropriate buffer: The pH or ionic strength of the buffer may promote aggregation.[6] 3. Process stress: Purification steps like filtration or chromatography can induce aggregation.[1] | 1. Use hydrophilic linkers: Incorporate hydrophilic linkers (e.g., PEG) to counteract the payload's hydrophobicity.[6] 2. Optimize formulation: Screen different buffers and include excipients like polysorbate to prevent aggregation.[6] 3. Gentle purification: Optimize purification methods to be milder on the ADC.[1] |
| Poor in vivo efficacy despite good in vitro potency | 1. Rapid clearance: The ADC may be cleared from circulation too quickly, often due to high DAR and hydrophobicity.[2][7] 2. Linker instability: The linker might be releasing the payload prematurely in the bloodstream, increasing systemic toxicity and reducing the dose that reaches the tumor.[1][6] 3. Impaired antigen binding: Stochastic conjugation may attach a payload at a site that interferes with the antibody's ability to bind to its target.[1] | 1. Characterize pharmacokinetics: Perform PK studies to understand the ADC's clearance rate. Consider optimizing to a lower DAR or using hydrophilic linkers.[6] 2. Select a stable linker: Choose a linker with proven stability in plasma.[6][8] 3. Use site-specific conjugation: This ensures the payload does not interfere with the antigen-binding regions of the antibody.[5] |
| Poor peak shape/resolution in HIC analysis | 1. High hydrophobicity of ADC: High-DAR species can bind very strongly or irreversibly to the HIC column.[1][] 2. Suboptimal gradient: The elution gradient may be too steep, causing peaks to co-elute.[1] | 1. Add organic modifier: For very hydrophobic ADCs, adding a small amount of an organic solvent (e.g., isopropanol) to the mobile phase can help elute the high-DAR species.[10] 2. Optimize gradient: Use a shallower, longer gradient to improve the separation between different DAR species.[1] |
Section 3: Data Presentation
The relationship between DAR and key ADC attributes is critical for optimization. The following table summarizes general trends observed in preclinical studies.
Table 1: Impact of DAR on ADC Properties
| Property | Low DAR (e.g., 2) | Medium DAR (e.g., 4) | High DAR (e.g., 8) |
| In Vitro Potency | Lower | Moderate | Higher; often shows the highest potency per molecule.[3][4] |
| Toxicity | Generally lower systemic toxicity.[1] | Balanced toxicity profile. | Increased risk of systemic and off-target toxicity.[2] |
| Pharmacokinetics (PK) | Longer plasma half-life, slower clearance.[1][2] | Moderate clearance. | Shorter plasma half-life, faster clearance.[3][4] |
| Hydrophobicity | Lower | Moderate | Higher. |
| Aggregation Risk | Low | Moderate | High.[1] |
| Manufacturability | Easier to formulate and purify. | Manageable. | Challenging to formulate and purify.[1] |
Section 4: Key Experimental Protocols
Accurate determination of DAR is essential. Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful, orthogonal methods.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) for a cysteine-linked ADC.
Methodology:
-
System Preparation:
-
HPLC System: A biocompatible HPLC or UHPLC system.
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.[6]
-
-
Chromatographic Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.[1]
-
Sample Injection: Inject 10-50 µg of the ADC sample.
-
Gradient Elution: Elute the ADC species by running a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 30-40 minutes. Higher DAR species are more hydrophobic and will elute later.[6]
-
Flow Rate: 0.5-1.0 mL/min.[6]
-
Detection: Monitor UV absorbance at 280 nm.[6]
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated antibody (DAR0) and the various drug-loaded species (DAR2, DAR4, etc.).[10]
-
Calculate the percentage of the total peak area for each species.
-
Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100 [11]
-
Protocol 2: DAR Determination by LC-MS
Objective: To obtain a precise average DAR and confirm the identity of each species by accurate mass measurement.
Methodology:
-
System Preparation:
-
Sample Preparation (Optional but Recommended):
-
For glycosylated antibodies, deglycosylate the ADC sample using an enzyme like PNGase F to simplify the mass spectrum.[14]
-
-
Chromatographic Method:
-
Sample Injection: Inject 5-10 µg of the prepared ADC sample.
-
Gradient Elution: Run a gradient from low to high organic solvent (Mobile Phase B) to elute the ADC from the column and introduce it into the mass spectrometer.
-
-
Mass Spectrometry:
-
Acquisition Mode: Acquire data in the appropriate mass range to detect the different ADC species.[6]
-
Ionization: Use Electrospray Ionization (ESI).
-
-
Data Analysis:
Section 5: Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. hpst.cz [hpst.cz]
- 13. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
Technical Support Center: Synthesis of Peptide-Based ADC Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of peptide-based linkers for Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of peptide-based ADC linkers?
The synthesis of peptide-based ADC linkers is a multi-step process that can present several challenges affecting yield, purity, and linker stability. Key issues include:
-
Peptide Aggregation: Hydrophobic amino acid sequences can aggregate during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and difficult purification.[1][2]
-
Racemization: The chirality of amino acids can be compromised during activation and coupling steps, particularly for residues like cysteine and histidine, leading to diastereomeric impurities.[3]
-
Side Reactions: Undesired chemical modifications can occur, such as aspartimide formation from aspartic acid residues or oxidation of sensitive amino acids.[3]
-
Low Yield: Inefficient coupling reactions, premature cleavage from the resin, or peptide aggregation can all contribute to a low overall yield.
-
Purification Difficulties: The final peptide linker often requires extensive purification to remove byproducts, truncated sequences, and diastereomers, which can be challenging due to similar physicochemical properties.[4]
-
Linker Stability: Ensuring the linker is stable in circulation but cleavable at the target site is a critical design challenge. Premature degradation can lead to off-target toxicity.[5][6]
Q2: How does the choice of solid-phase resin and linker handle impact peptide synthesis?
The choice of resin and linker is critical for a successful synthesis.[7][8][9] The resin provides the solid support for peptide elongation, and its properties, such as polymer type (e.g., polystyrene, polyethylene (B3416737) glycol) and bead size, affect solvent swelling and reaction kinetics.[9] The linker connects the peptide to the resin and determines the conditions required for final cleavage.[9] Different linkers are used depending on whether the final peptide needs a C-terminal acid or amide and the type of protecting group strategy (e.g., Fmoc or Boc) being employed.[9] Using an inappropriate linker can result in premature cleavage or difficulty in obtaining the desired product.
Q3: What is an orthogonal protection strategy and why is it important?
An orthogonal protection strategy employs multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical mechanism without affecting the others.[10][11] For example, in Fmoc-based solid-phase peptide synthesis (SPPS), the N-terminal Fmoc group is base-labile, while side-chain protecting groups (like tBu) are acid-labile, and the linker might be cleaved under different acidic conditions or by other means like photolysis.[10][11] This strategy is crucial for synthesizing complex or modified peptides, as it allows for site-specific modifications, such as branching or the attachment of payloads, while the peptide is still on the resin.
Troubleshooting Guide
Problem 1: Low Peptide Yield or Incomplete Reactions
Q: My Fmoc deprotection seems slow or incomplete, leading to truncated sequences. What should I do?
A: Incomplete Fmoc deprotection is a common cause of low yield and deletion sequences. Here are several troubleshooting steps:
-
Modify Deprotection Reagent: If you are using piperidine (B6355638) in DMF, consider switching to a stronger base mixture. Adding DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the deprotection solution can increase the reaction rate.[3]
-
Increase Reaction Time/Temperature: Prolonging the deprotection time or slightly increasing the temperature can help drive the reaction to completion, especially for sterically hindered amino acids.
-
Use Microwave Irradiation: Microwave-assisted SPPS can significantly accelerate both deprotection and coupling steps.[3]
-
Address Aggregation: If peptide aggregation is suspected, sonicate the reaction mixture or switch to solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO).[3]
Q: I am observing poor coupling efficiency, especially with bulky amino acids. How can I improve this?
A: Inefficient coupling can be addressed by optimizing the reaction conditions and reagents.
-
Choice of Coupling Reagent: Ensure you are using an appropriate coupling reagent. For sterically hindered amino acids, more potent activators like HATU or HCTU are often more effective than standard reagents like HBTU.
-
Double Coupling: For difficult couplings, performing the reaction twice before proceeding to the next deprotection step can improve the yield of the desired full-length peptide.
-
Increase Temperature: Performing the coupling reaction at a higher temperature can overcome the activation energy barrier for difficult couplings.[3]
-
Solvent Choice: The choice of solvent can impact coupling efficiency. NMP is often a better solvent than DMF for SPPS due to its ability to solubilize growing peptide chains and disrupt aggregation.[3]
Problem 2: Presence of Impurities and Side Reactions
Q: My final product is contaminated with diastereomers. How can I prevent racemization?
A: Racemization is a significant issue, particularly for amino acids like histidine and cysteine.[3] The risk is highest during the activation step of the carboxylic acid.
-
Use Additives: The addition of reagents like HOBt (Hydroxybenzotriazole) or its derivatives (e.g., 6-Cl-HOBt) to the coupling reaction can suppress racemization.[3]
-
Protecting Groups: For histidine, protecting the imidazole (B134444) nitrogen can greatly reduce racemization.[3] For cysteine, specific reduced-racemization protocols have been developed.[3]
-
Control the Base: The type and amount of base used during coupling can influence the extent of racemization. Use of a weaker base or precise stoichiometric control is recommended.[12]
-
Gentle Activation Conditions: Using coupling reagents that generate less reactive intermediates can minimize racemization. Palladium(0)-catalyzed activation of N-acyl-sulfonamides is one such gentle method.[13]
Q: I am detecting a mass corresponding to my peptide minus 18 Da, suggesting aspartimide formation. How can I avoid this?
A: Aspartimide formation is a common side reaction involving aspartic acid residues, leading to a stable five-membered ring that can result in chain termination or epimerization.
-
Use Protecting Groups: Incorporating a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen of the amino acid preceding the aspartic acid can block aspartimide formation.[3] These groups are removed during the final TFA cleavage.[3]
-
Optimize Coupling to Preceding Amino Acid: Coupling to Dmb-protected amino acids can be challenging. Using commercially available Fmoc-AA-(Dmb)Gly-OH dipeptides can simplify this step.[3]
Problem 3: Peptide Aggregation
Q: My peptide is aggregating on the resin, leading to poor reaction kinetics and low purity. What strategies can I use to mitigate this?
A: Peptide aggregation is often caused by the formation of intermolecular hydrogen bonds, especially with hydrophobic sequences.[1][2]
-
Solvent and Additives: Switch to solvents like NMP or add chaotropic salts (e.g., LiCl) or nonionic detergents to the reaction mixture to disrupt aggregation.[3]
-
Microwave Synthesis: Microwave irradiation can help to break up aggregates and improve reaction efficiency.[3]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific Ser or Thr residues can disrupt the formation of secondary structures that lead to aggregation.
-
Immobilization: Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the molecules separate.[2]
-
Hydrophilic Linkers: Using hydrophilic linkers containing elements like polyethylene glycol (PEG) can counteract the hydrophobicity of the payload and reduce the tendency for the ADC to aggregate.[2][14]
Problem 4: Purification and Characterization
Q: I am struggling to purify my final peptide linker using reverse-phase HPLC. What can I do?
A: Purification of synthetic peptides can be challenging due to the presence of closely related impurities.[4]
-
Optimize HPLC Conditions: Experiment with different solvent systems (e.g., acetonitrile (B52724) vs. methanol), ion-pairing agents (e.g., TFA vs. formic acid), and gradients to improve the separation of your target peptide from impurities.
-
Alternative Chromatography: If reverse-phase HPLC is not effective, consider other chromatographic techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), especially for larger peptide linkers or fully conjugated ADCs.[15][16]
-
Solid-Phase Extraction (SPE): For removing large volumes of polar solvents after reverse-phase chromatography, a "catch and release" SPE technique can be employed to concentrate the linker payload and reduce lyophilization time.[4]
Q: What are the key analytical techniques for characterizing my peptide linker?
A: A suite of analytical methods is necessary to confirm the identity and purity of your synthesized linker.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide and quantify impurities. Both reverse-phase (RP-HPLC) and ion-exchange (IEX) methods are common.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired peptide and identifying impurities and side products.[17]
-
UV/Vis Spectroscopy: Can be used to determine the concentration of the peptide and, for an ADC, to help calculate the drug-to-antibody ratio (DAR).[17]
Data and Protocols
Table 1: Common Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
| Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Boc, tBu, Trt (Acid-labile) |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc (Base-labile) |
| Trityl | Trt | Mild Acid (e.g., 1-2% TFA) | Fmoc, Boc (Strong Acid) |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, tBu, Trt |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, Boc, tBu |
Table 2: Typical Conditions for Analytical RP-HPLC
| Parameter | Condition |
| Column | C18, 3.5-5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
Protocol: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the general steps for adding one amino acid to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or NMP) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF or NMP.
-
Add a base such as DIPEA (6-10 equivalents) to the solution.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Perform a colorimetric test (e.g., Kaiser test) to check for reaction completion. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) followed by a solvent like DCM to remove excess reagents.
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of aspartimide formation and a prevention strategy.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. peptide.com [peptide.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 6. mdpi.com [mdpi.com]
- 7. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Antibody-Drug Conjugate (ADC) Stability in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the stability of Antibody-Drug Conjugates (ADCs) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of ADC instability in plasma?
A1: The primary mechanisms of ADC instability in plasma leading to premature payload release include:
-
Chemical Instability of the Linker: Certain linkers are susceptible to hydrolysis or other chemical degradation in the bloodstream. For example, acid-cleavable linkers like hydrazones can exhibit instability at physiological pH.[1][2]
-
Enzymatic Cleavage: Some linkers, particularly peptide-based ones, can be prematurely cleaved by proteases present in plasma.[1]
-
Disulfide Bond Reduction: Linkers containing disulfide bonds can be reduced by endogenous reducing agents like glutathione, which is present at low concentrations in plasma but can still contribute to instability.[3]
-
Retro-Michael Reaction: For ADCs conjugated via thiol-maleimide chemistry, the succinimide (B58015) ring can undergo a retro-Michael reaction, leading to deconjugation.
Q2: How does the choice of linker impact ADC stability in plasma?
A2: The linker is a critical component governing the stability of an ADC in circulation.[4] There are two main types of linkers:
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload under specific conditions within the target cell (e.g., enzymatic cleavage, acidic pH, or a reducing environment).[1][2][4] However, they can sometimes be susceptible to premature cleavage in plasma.[1]
-
Non-Cleavable Linkers: These form a stable bond between the antibody and the payload. The payload is typically released after the antibody is degraded in the lysosome. Non-cleavable linkers generally offer higher plasma stability.[3][4]
Q3: What is the role of the conjugation site in ADC plasma stability?
A3: The site of conjugation on the antibody significantly influences ADC stability.[5][6]
-
Stochastic Conjugation: Traditional methods that conjugate payloads to lysine (B10760008) or cysteine residues result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to ADCs with suboptimal stability.
-
Site-Specific Conjugation: Engineering specific conjugation sites can produce homogeneous ADCs with a defined DAR.[6] This approach can improve stability by placing the linker-payload at a location that is less susceptible to plasma enzymes or chemical degradation.
Q4: How does the payload's hydrophobicity affect ADC stability?
A4: Highly hydrophobic payloads can lead to ADC aggregation in the aqueous environment of plasma.[] This aggregation can alter the pharmacokinetic properties of the ADC and potentially increase its clearance, thereby reducing its effective stability and therapeutic window.[]
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in Plasma Stability Assay
| Possible Cause | Troubleshooting Strategy | Rationale |
| Linker Instability | Select a more stable linker. For example, if using a hydrazone linker, consider switching to a peptide-based linker like Val-Cit, which is cleaved by intracellular proteases like cathepsin B. If using a standard maleimide (B117702) linker, consider next-generation maleimides that are less prone to retro-Michael reactions. | Different linkers have varying susceptibilities to chemical and enzymatic degradation in plasma. Peptide linkers are generally more stable in circulation than acid-labile linkers.[1] |
| Enzymatic Degradation of Peptide Linker | Modify the peptide sequence of the linker. Tetrapeptide linkers (e.g., Gly-Gly-Phe-Gly) have shown greater stability in the bloodstream compared to some dipeptide linkers. | The specific amino acid sequence of a peptide linker dictates its susceptibility to plasma proteases. |
| Disulfide Linker Reduction | Introduce steric hindrance around the disulfide bond to make it less accessible to reducing agents in the plasma. | This modification can slow down the rate of reduction in the bloodstream while still allowing for efficient cleavage in the more reducing environment of the target cell. |
Issue 2: ADC Aggregation Detected During In Vitro Plasma Incubation
| Possible Cause | Troubleshooting Strategy | Rationale |
| High Payload Hydrophobicity | Incorporate a hydrophilic moiety into the linker, such as polyethylene (B3416737) glycol (PEG).[4] | PEGylation can increase the overall hydrophilicity of the ADC, reducing the tendency for aggregation.[4] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation process to achieve a lower, more controlled DAR. | A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[] |
| Inappropriate Formulation | Optimize the formulation buffer, including pH and excipients. | The formulation can significantly impact the physical stability of the ADC. |
Data on Linker Stability
The following table summarizes the relative plasma stability of different linker types.
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| Hydrazone | pH-sensitive (acid-labile) | Low to Moderate | Prone to hydrolysis at physiological pH, leading to premature drug release.[2] |
| Disulfide | Redox-sensitive | Moderate | Can be prematurely reduced in plasma, though intracellular reduction is more efficient. |
| Dipeptide (e.g., Val-Cit) | Enzyme-sensitive (Cathepsin B) | High | Generally stable in plasma due to low levels of circulating cathepsin B.[8] |
| Tetrapeptide (e.g., Gly-Gly-Phe-Gly) | Enzyme-sensitive | Very High | Offers enhanced stability in the bloodstream compared to dipeptide linkers. |
| Non-cleavable (e.g., Thioether) | Antibody degradation | Very High | Provides maximum plasma stability as payload release depends on lysosomal degradation of the antibody.[4] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the amount of free payload over time.
Methodology:
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Prepare the ADC at a stock concentration in a suitable buffer.
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours).
-
Immediately freeze the collected samples at -80°C to quench any further reactions.
-
-
Sample Analysis:
-
Total Antibody and Conjugated Antibody Measurement (ELISA):
-
Coat a microplate with an antigen specific to the ADC's antibody.
-
Add diluted plasma samples.
-
Use a primary antibody that detects the payload and a secondary enzyme-linked antibody for detection to quantify the amount of conjugated ADC.
-
Use a secondary antibody that detects the antibody to quantify the total antibody amount.
-
Calculate the DAR based on the ratio of conjugated ADC to total antibody.
-
-
Free Payload Quantification (LC-MS/MS):
-
Precipitate proteins from the plasma samples (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Intact ADC Analysis (LC-MS):
-
The plasma-incubated ADC can be captured using affinity chromatography (e.g., Protein A).
-
The captured ADC is then analyzed by LC-MS to determine the distribution of different DAR species.[9]
-
-
Data Analysis:
-
Plot the average DAR versus time to determine the rate of deconjugation.
-
Plot the concentration of free payload versus time to determine the rate of payload release.
Visualizations
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Aggregation in Lysine-Conjugated ADCs
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding aggregation issues encountered during the development of lysine-conjugated antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a significant concern?
A1: ADC aggregation is the process where individual antibody-drug conjugate molecules cluster together to form higher-order species, ranging from soluble dimers and trimers to insoluble precipitates.[1][2] This is a critical quality attribute (CQA) to control because aggregation can negatively impact the ADC's stability, efficacy, and safety.[1] Specifically, aggregates can lead to reduced solubility, altered pharmacokinetics, loss of therapeutic activity, and an increased risk of immunogenicity in patients.[1][2][3]
Q2: What are the primary causes of aggregation in lysine-conjugated ADCs?
A2: Aggregation in lysine-conjugated ADCs is a multi-factorial issue stemming from the physicochemical properties of the ADC components and the manufacturing conditions. Key causes include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface is a primary driver.[2][4] These hydrophobic patches can interact, causing the ADCs to self-associate to minimize exposure to the aqueous environment.[2]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values generally correlate with increased hydrophobicity and a greater propensity for aggregation.[1]
-
Conjugation Chemistry: Lysine (B10760008) conjugation is a random process that results in a heterogeneous mixture of ADC species, some of which may be more prone to aggregation.[3][5] The process can also neutralize the positive charge of lysine residues, which may impact stability.[6]
-
Process Conditions: Manufacturing steps can introduce stress. Unfavorable buffer conditions (e.g., pH near the antibody's isoelectric point), the use of organic co-solvents for payload dissolution, high protein concentrations, and thermal or mechanical stress can all promote aggregation.[1][2]
Q3: How does the Drug-to-Antibody Ratio (DAR) specifically influence aggregation?
A3: The DAR represents the average number of drug molecules attached to each antibody. As the DAR increases, more hydrophobic drug-linker molecules are present on the antibody surface. This heightened surface hydrophobicity strengthens the intermolecular attractive forces between ADC molecules, leading to a higher tendency to form aggregates. While a higher DAR is often pursued to maximize potency, it must be carefully balanced against the increased risk of aggregation and potential for faster clearance from the body.[1]
Q4: What are the potential consequences of aggregation throughout the ADC lifecycle?
A4: ADC aggregation can have several detrimental effects:
-
Safety: Aggregates, particularly high molecular weight (HMW) species, are known to be immunogenic and can cause severe allergic reactions if administered to patients.[2]
-
Efficacy: The formation of aggregates can reduce the concentration of active, monomeric ADC, potentially lowering its therapeutic efficacy.[3]
-
Stability: Aggregation is a sign of product instability, which can shorten the shelf life of the drug product and complicate regulatory approval.[1]
-
Process Economics: The presence of aggregates necessitates their removal, typically through additional chromatography steps.[2] This increases manufacturing time and cost while reducing the overall product yield.[1][2]
Section 2: Troubleshooting Guide
Problem: I am observing significant aggregation immediately following my lysine conjugation reaction. What are the first steps to troubleshoot this?
Answer: High post-conjugation aggregation is a common issue. A systematic approach is needed to identify the root cause. The workflow below outlines the key areas to investigate. Start by examining your conjugation conditions, as these are often the most influential factors.
Problem: My purified ADC is stable initially but aggregates during storage. What formulation strategies can I use to prevent this?
Answer: Aggregation during storage points to formulation instability. The goal is to find a buffer system that maintains the colloidal and conformational stability of the ADC.
-
Optimize Buffer Conditions: Ensure the buffer pH is optimal for the stability of your specific ADC, typically 1-2 units away from its isoelectric point (pI). Adjusting the ionic strength can also modulate protein-protein interactions.[7]
-
Screen Stabilizing Excipients: Systematically screen different classes of excipients to find the most effective stabilizers.[]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are commonly used to prevent surface-induced aggregation and shield exposed hydrophobic patches.
-
Sugars: Sugars such as sucrose (B13894) and trehalose (B1683222) are effective cryoprotectants and lyoprotectants that stabilize the protein structure.
-
Amino Acids: Arginine is frequently used to suppress aggregation by interacting with aromatic residues and increasing solubility. Histidine is often used as a buffering agent in mAb formulations.
-
-
Consider Advanced Mitigation: If formulation changes are insufficient, more advanced strategies may be required.
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or sulfonate groups, can significantly reduce the overall hydrophobicity of the ADC and decrease its aggregation propensity.[1][]
-
Solid-Phase Conjugation: Performing the conjugation while the antibody is immobilized on a solid support (like an affinity resin) physically prevents antibodies from interacting and aggregating during the most vulnerable steps of the process.[2]
-
Section 3: Data & Analytical Strategies
Table 1: Comparison of Key Analytical Techniques for ADC Aggregation
Choosing the right analytical method is crucial for accurately detecting and quantifying aggregates. Orthogonal techniques (methods based on different principles) should be used for comprehensive characterization.[9]
| Technique | Principle of Separation/Detection | Information Provided | Key Advantages |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[1] | Quantifies monomers, dimers, and higher molecular weight (HMW) aggregates. | Robust, reproducible, and the industry standard for QC.[1][3] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with a light scattering detector.[9] | Provides absolute molar mass of eluting species, confirming aggregate identity. | Accurately determines the size and distribution of aggregates without column calibration.[1][9] |
| Analytical Ultracentrifugation (SV-AUC) | Measures sedimentation rate in a centrifugal field.[9] | Provides high-resolution distribution of species and information on particle shape. | A valuable orthogonal method to SEC; avoids potential artifacts from column interactions.[9] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides an intensity-weighted size distribution and detects early signs of aggregation. | High-throughput, non-invasive, and excellent for screening formulation stability.[4] |
| Reversed-Phase LC-MS (RP-LC/MS) | Separation based on hydrophobicity. | Characterizes heterogeneity of lysine-linked ADCs and can identify modified chains within aggregates. | Essential for detailed characterization of heterogeneous ADC mixtures.[3] |
Section 4: Key Experimental Protocols
Protocol 1: Standard Quantification of ADC Aggregates by SEC-HPLC
Objective: To quantify the percentage of monomer, high molecular weight (HMW) species, and low molecular weight (LMW) fragments in an ADC sample.
Methodology:
-
System Preparation:
-
HPLC System: Quaternary or Binary Pump, Autosampler, UV Detector.
-
Column: Use a silica-based SEC column suitable for proteins (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm).
-
Mobile Phase: Prepare a physiological pH buffer (e.g., 150 mM Sodium Phosphate, 200 mM NaCl, pH 6.8). Filter and degas the mobile phase thoroughly.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Chromatographic Run:
-
Injection Volume: 20 µL.
-
Flow Rate: 0.5 mL/min.
-
Run Time: 30 minutes.
-
Detection: Monitor UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the main monomer peak based on its retention time (compared to a monomer standard if available).
-
Peaks eluting before the monomer peak are classified as HMW aggregates.
-
Peaks eluting after the monomer peak are classified as LMW fragments.
-
Calculate the relative percentage of each species by dividing its peak area by the total peak area of all species.
-
Protocol 2: Screening for Optimal Formulation Excipients
Objective: To identify stabilizing excipients that minimize ADC aggregation under thermal stress.
Methodology:
-
Prepare Formulation Buffers:
-
Create a base buffer (e.g., 20 mM Histidine, pH 6.0).
-
Prepare stock solutions of screening excipients:
-
Surfactant: 1% Polysorbate 20
-
Sugar: 50% (w/v) Sucrose
-
Amino Acid: 2M Arginine
-
-
-
Sample Preparation (96-well plate format):
-
Dialyze the purified ADC into the base buffer.
-
In a 96-well PCR plate, aliquot the ADC.
-
Add stock excipients to achieve desired final concentrations (e.g., Polysorbate 20 at 0.02%, Sucrose at 5%, Arginine at 150 mM). Include a control with only the base buffer.
-
Adjust the final ADC concentration to 1 mg/mL for all wells. Seal the plate.
-
-
Stress Condition:
-
Measure a baseline reading for aggregation using Dynamic Light Scattering (DLS) or by running an initial SEC analysis (T=0).
-
Place the sealed plate in an incubator at a stress temperature (e.g., 40°C or 50°C) for a defined period (e.g., 24 hours).
-
-
Analysis and Evaluation:
-
After the stress period, allow the plate to cool to room temperature.
-
Visually inspect for precipitation.
-
Re-analyze all samples using DLS to measure the change in average particle size or using SEC-HPLC to quantify the increase in HMW species.
-
The formulations showing the least change in aggregation compared to the T=0 baseline are identified as the most stabilizing.
-
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 9. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Antibody-Drug Conjugate (ADC) Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during antibody-drug conjugate (ADC) conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during ADC conjugation?
A1: The most prevalent side reactions in ADC conjugation, particularly when using thiol-maleimide chemistry, include:
-
Aggregation: The formation of high molecular weight species, which can impact the ADC's stability, efficacy, and safety.[1]
-
Incomplete Conjugation and Heterogeneity (Variable DAR): This leads to a mixture of ADC species with different drug-to-antibody ratios (DAR), including unconjugated antibody. Inconsistent DAR can affect the potency and therapeutic window of the ADC.[2]
-
Deconjugation (Retro-Michael Addition): The thiosuccinimide linkage formed between the antibody's thiol group and the maleimide (B117702) linker can be unstable and reverse, leading to premature drug release.[3][4]
-
Hydrolysis of the Maleimide Linker: The maleimide group on the linker can be hydrolyzed before it reacts with the antibody's thiol group, rendering it inactive for conjugation.[5]
-
Off-Target Conjugation: The linker-payload may react with amino acids other than the intended target, such as lysine (B10760008) residues when cysteine conjugation is desired, leading to a heterogeneous and poorly defined product.[3]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect my ADC?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that significantly influences the therapeutic window of an ADC.[6]
-
Efficacy: A higher DAR generally leads to increased potency as more cytotoxic payload is delivered to the target cell. However, the relationship is not always linear.[6]
-
Toxicity: High DAR values (typically >4) are often associated with increased systemic toxicity due to the hydrophobic nature of the payload, which can lead to faster clearance and off-target uptake.[6]
-
Pharmacokinetics (PK): ADCs with high DARs tend to be more hydrophobic, resulting in faster clearance from circulation and a shorter half-life.[6]
-
Aggregation: Increased hydrophobicity from a high DAR can also lead to a higher propensity for aggregation.[7]
Q3: What is the retro-Michael reaction and how can I prevent it?
A3: The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thiosuccinimide bond breaks, leading to the detachment of the linker-payload from the antibody. This premature drug release can cause off-target toxicity and reduce the efficacy of the ADC.[3][8]
To prevent this, the thiosuccinimide ring can be stabilized through hydrolysis to form a stable maleamic acid thioether. This can be achieved by:
-
Post-conjugation pH adjustment: Incubating the ADC solution at a slightly alkaline pH (e.g., pH 8.5-9.0) after conjugation can promote hydrolysis of the succinimide (B58015) ring.[3]
-
Using self-hydrolyzing maleimides: These are next-generation maleimides designed to undergo rapid hydrolysis after conjugation, forming a stable linkage.[9]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed in Size Exclusion Chromatography (SEC)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the linker-payload | - Use a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) spacer. - Optimize the DAR; a lower DAR can reduce overall hydrophobicity. |
| Suboptimal buffer conditions | - Screen different buffer formulations. Stabilizing excipients can be added to the formulation.[10] - Optimize the pH to avoid the isoelectric point of the antibody where it has the lowest solubility.[11] - Adjust the ionic strength; low ionic strength may not screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions. A typical starting point is 150 mM NaCl.[12] |
| Use of organic co-solvents | - Minimize the concentration of organic solvents required to dissolve the linker-payload. - Perform a solvent screen to identify a co-solvent that is less prone to inducing aggregation.[11] |
| High protein concentration | - Perform the conjugation reaction at a lower antibody concentration. |
| Thermal stress | - Optimize the reaction temperature. Higher temperatures can lead to denaturation and aggregation.[7] - Avoid multiple freeze-thaw cycles by storing the ADC in single-use aliquots.[12] |
| Physical stress (e.g., agitation) | - Handle the ADC solution gently and avoid vigorous mixing or shaking. |
Issue 2: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reduction of antibody disulfide bonds (for cysteine conjugation) | - Optimize the concentration of the reducing agent (e.g., TCEP or DTT). Insufficient reducing agent will result in fewer available thiol groups.[1] - Optimize the reduction time and temperature to ensure complete but specific reduction of interchain disulfides.[1] |
| Suboptimal conjugation reaction conditions | - pH: The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5. At pH > 7.5, maleimides can react with lysine residues.[5] - Temperature: Lower temperatures may slow down the reaction, leading to incomplete conjugation, while higher temperatures can promote side reactions and aggregation.[7] - Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress over time. |
| Incorrect molar ratio of linker-payload to antibody | - Carefully control the stoichiometry of the reactants. A sufficient molar excess of the linker-payload is needed to drive the reaction to completion, but a large excess can lead to purification challenges and non-specific reactions.[3] |
| Hydrolysis of the maleimide linker | - Prepare the maleimide-linker solution immediately before use. - Avoid storing maleimide-functionalized reagents in aqueous solutions for extended periods, especially at neutral or alkaline pH.[5] |
| Inaccurate protein concentration measurement | - Accurately determine the antibody concentration before conjugation using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). |
Issue 3: Premature Drug Release (Deconjugation)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Retro-Michael reaction of the thiosuccinimide linkage | - Induce Hydrolysis: After conjugation, adjust the pH to 8.5-9.0 and incubate to promote the hydrolysis of the thiosuccinimide ring to the more stable maleamic acid thioether. Monitor this conversion using LC-MS.[3] - Use Stabilized Maleimides: Employ next-generation maleimides (e.g., N-aryl maleimides) that are designed to form more stable adducts or to undergo rapid hydrolysis post-conjugation.[13] |
| Instability of the linker under experimental conditions | - Evaluate the stability of the linker at different pH values and in the presence of other components in your formulation. |
Quantitative Data on Reaction Parameters
Table 1: Effect of DTT Concentration and Temperature on Antibody Reduction [1]
| DTT Concentration (mM) | Temperature (°C) | Incubation Time (min) | Thiols per Antibody |
| 0.1 | 37 | 30 | ~0.4 |
| 1 | 37 | 30 | ~1.2 |
| 5 | 37 | 30 | ~5.4 |
| 10 | 37 | 30 | ~7.0 |
| 20 | 37 | 30 | ~8.0 |
| 50 | 37 | 30 | ~8.0 |
| 100 | 37 | 30 | ~8.0 |
| 20 | 4 | 30 | ~3.8 |
| 20 | 25 | 30 | ~4.6 |
| 20 | 56 | 30 | ~6.0 |
Table 2: Stability of Thiosuccinimide Linkages from Different Maleimides [3][13]
| Linker Type | Condition | Half-life (t½) |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours |
| N-aryl thiosuccinimide | pH 7.4, 37°C | Significantly > 27 hours |
Experimental Protocols
Protocol 1: Determination of DAR and Drug Load Distribution by LC-MS
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.[14][15]
Materials:
-
ADC sample
-
LC-MS system with a reversed-phase column suitable for proteins
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Deconvolution software
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A. For analysis of light and heavy chains, the sample can be reduced with DTT (e.g., 30 mM DTT at 56°C for 45 minutes).[15]
-
LC Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient to elute the ADC species. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
MS Analysis:
-
Acquire mass spectra in the appropriate m/z range for the intact ADC or its subunits.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Integrate the peak areas for each species (unconjugated antibody, DAR1, DAR2, etc.).
-
Calculate the weighted average DAR using the relative abundance of each species.
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in an ADC sample.[12][16]
Materials:
-
ADC sample
-
HPLC system with a SEC column suitable for monoclonal antibodies (e.g., 300 Å pore size)
-
Mobile Phase: A buffered saline solution, e.g., 150 mM sodium phosphate, pH 7.0.
-
UV detector
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the sample.
-
Chromatography: Run the analysis isocratically for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 3: Monitoring DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify ADC species with different DARs based on their hydrophobicity.[17][18]
Materials:
-
ADC sample
-
HPLC system with a HIC column (e.g., Butyl-NPR)
-
Mobile Phase A (high salt): e.g., 1.2 M (NH₄)₂SO₄ in 25 mM sodium phosphate, pH 6.0
-
Mobile Phase B (low salt): e.g., 25 mM sodium phosphate, pH 6.0, with 25% isopropanol
-
UV detector
Procedure:
-
System and Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject the sample onto the column.
-
Chromatography: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing DARs. Integrate the peak areas for each DAR species to determine the drug load distribution and calculate the average DAR.
Visualizations
References
- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. kinampark.com [kinampark.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. benchchem.com [benchchem.com]
- 7. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by LC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 15. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 16. agilent.com [agilent.com]
- 17. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of (Ac)Phe-Lys(Alloc)-PABC-PNP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Ac)Phe-Lys(Alloc)-PABC-PNP synthesis. This cleavable linker is a critical component in the development of antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Peptide Coupling Steps | - Incomplete activation of the carboxylic acid.- Steric hindrance.- Aggregation of the growing peptide chain on the solid support. | - Use a more efficient coupling reagent such as HATU or HBTU.[1] - Increase the coupling time and/or temperature.- Double couple the amino acid, especially for sterically hindered residues. - Use a higher concentration of amino acid and coupling reagent solution. |
| Incomplete Alloc Deprotection | - Inactive palladium catalyst.- Insufficient scavenger.- Insufficient reaction time. | - Use fresh, high-quality Pd(PPh₃)₄.- Ensure an inert atmosphere to prevent catalyst oxidation.- Increase the equivalents of phenylsilane (B129415) (PhSiH₃) scavenger.[2]- Extend the reaction time and monitor progress by HPLC-MS.[3] |
| Side Reactions During Alloc Deprotection | - Formation of allylamines due to the absence of a good nucleophile. | - Ensure the presence of an effective scavenger like phenylsilane, which acts as a hydride donor to prevent the formation of allylamine (B125299) byproducts.[2] |
| Epimerization of Amino Acids | - Use of certain coupling reagents (e.g., carbodiimides alone) can promote racemization.[4]- Prolonged exposure to basic conditions. | - Utilize coupling reagents known to suppress epimerization, such as those combined with additives like HOBt or HOAt.[4]- Minimize the pre-activation time of the amino acid.- Avoid excessive use of base during the coupling step.[1] |
| Low Yield in PABC-PNP Activation | - Incomplete reaction with p-nitrophenyl chloroformate.- Degradation of the p-nitrophenyl carbonate. | - Use a slight excess of p-nitrophenyl chloroformate.- Ensure anhydrous reaction conditions.- Perform the reaction at a controlled temperature (e.g., 0°C to room temperature) to prevent side reactions.[5] |
| Difficult Purification of Final Product | - Presence of closely related impurities from incomplete reactions or side reactions. | - Optimize the purification protocol using reverse-phase HPLC (RP-HPLC).[6]- Employ a gradient elution method to achieve better separation of the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is typically performed using solid-phase peptide synthesis (SPPS) on a suitable resin. The general workflow involves the sequential coupling of Fmoc-protected amino acids, followed by N-terminal acetylation, and finally the coupling of the PABC-PNP moiety. The Alloc group on the lysine (B10760008) side chain provides orthogonal protection.
Q2: Which coupling reagents are recommended for the peptide bond formations?
A2: For efficient coupling and to minimize epimerization, reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are recommended.[1]
Q3: What are the critical parameters for the successful removal of the Alloc protecting group?
A3: The most critical parameters are the use of an active palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an efficient scavenger, typically phenylsilane (PhSiH₃). The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[2]
Q4: How can I monitor the progress of the reactions?
A4: For solid-phase synthesis, a small amount of resin can be cleaved and the product analyzed by reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS) to check the completeness of each coupling and deprotection step.[3]
Q5: What is the purpose of the PABC (p-aminobenzyl carbamate) spacer?
A5: The PABC spacer is a self-immolative linker. Upon enzymatic cleavage of the dipeptide (Phe-Lys) within the target cell, the PABC moiety undergoes a spontaneous 1,6-elimination to release the conjugated drug in its active form.[7]
Q6: Why is the p-nitrophenyl (PNP) group used?
A6: The p-nitrophenyl carbonate is a highly reactive group that facilitates the efficient conjugation of the linker to a primary or secondary amine on the cytotoxic payload to form a stable carbamate (B1207046) bond.[8]
Experimental Protocols
I. Solid-Phase Synthesis of (Ac)Phe-Lys(Alloc)-OH
This protocol outlines the assembly of the dipeptide on a 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Loading of the First Amino Acid (Fmoc-Lys(Alloc)-OH):
-
Dissolve Fmoc-Lys(Alloc)-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin with DCM, DMF, and methanol.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of the Second Amino Acid (Ac-Phe-OH):
-
Pre-activate Ac-Phe-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
II. Synthesis of p-aminobenzyl-p-nitrophenyl carbonate (PABC-PNP)
-
Reaction Setup: Dissolve p-aminobenzyl alcohol in anhydrous DCM and cool to 0°C under an inert atmosphere.
-
Addition of Reagents: Add pyridine (B92270) (1.5 equivalents) followed by the slow, dropwise addition of a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
III. Coupling of (Ac)Phe-Lys(Alloc)-OH with PABC-PNP
-
Reaction Setup: Dissolve (Ac)Phe-Lys(Alloc)-OH and PABC-PNP in anhydrous DMF.
-
Base Addition: Add DIPEA (2-3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Purification: Purify the final product, this compound, by RP-HPLC.
Quantitative Data Summary
The following table provides expected yield ranges for the key synthetic steps based on literature values for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Expected Yield Range | Reference(s) |
| Solid-Phase Peptide Synthesis (per coupling step) | 95-99% | [9] |
| Alloc Deprotection | >95% | [2] |
| PABC-PNP Synthesis | 70-85% | [5] |
| Final Coupling and Purification | 50-70% | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of Alloc group removal.
Caption: Self-immolation of the PABC linker.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemistry Behind ADCs [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimization of Alloc Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimization of allyloxycarbonyl (Alloc) deprotection reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Alloc deprotection process.
Issue 1: Incomplete or Slow Deprotection
Q: My Alloc deprotection reaction is not going to completion or is very sluggish. What are the potential causes and how can I resolve this?
A: Incomplete deprotection is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Potential Cause 1: Catalyst Inactivity. The Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is sensitive to oxidation and can lose activity over time.[1][2]
-
Solution: Use a fresh batch of high-purity catalyst for each reaction. If performing the reaction on a solid support, ensure the resin is thoroughly washed and dried before adding the catalyst solution. Some protocols suggest that under specific conditions, the catalyst may be more tolerant to atmospheric exposure than historically believed, especially with microwave heating.[2][3]
-
-
Potential Cause 2: Insufficient Catalyst or Scavenger. The stoichiometry of the catalyst and the allyl scavenger is critical for driving the reaction to completion.
-
Solution: Increase the equivalents of the palladium catalyst and/or the scavenger.[1] It is common to repeat the deprotection step to ensure all Alloc groups are removed.[4] For solid-phase synthesis, using 0.1-0.25 equivalents of Pd(PPh₃)₄ and 20-40 equivalents of a scavenger is a good starting point.[4][5]
-
-
Potential Cause 3: Inefficient Scavenger. The choice of scavenger can significantly impact the reaction rate and efficiency.
-
Solution: While phenylsilane (B129415) (PhSiH₃) is widely used, other scavengers may be more effective depending on the substrate.[6] Dimethylamine (B145610) borane (B79455) (Me₂NH•BH₃) has been reported to be superior to morpholine (B109124) or PhSiH₃ in some cases, leading to quantitative removal of the Alloc group.[7] For certain applications, a combination of Meldrum's acid, a silane (B1218182) (like TES-H), and a base (like DIPEA) has been optimized.
-
-
Potential Cause 4: Sub-optimal Reaction Time or Temperature. The reaction may simply need more time or energy to proceed to completion.
-
Solution: Increase the reaction time. Most protocols suggest 20-40 minutes per deprotection cycle, with the cycle often repeated.[5][7] Alternatively, microwave-assisted deprotection can dramatically reduce reaction times, often to as little as 5 minutes per cycle at a slightly elevated temperature (e.g., 38-50°C).[2][5][8]
-
Issue 2: Side Reactions and Byproduct Formation
Q: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I prevent them?
A: The most common side reaction is the re-alkylation of the newly deprotected amine by the allyl group.
-
Potential Cause: Inefficient Allyl Cation Scavenging. If the allyl cation generated during the catalytic cycle is not effectively trapped by the scavenger, it can react with the free amine of the product, leading to an N-allyl byproduct.[1][6]
-
Solution: The primary solution is to ensure a sufficient excess of an efficient scavenger is present in the reaction mixture. Phenylsilane is known to be effective at preventing these side reactions.[4] The use of scavengers like dimethylamine borane has also been shown to prevent allyl back-alkylation.[7]
-
-
Potential Cause: Reduction of the Allyl Double Bond. Although less common, this can occur if certain reagents are used.
-
Solution: This side reaction has been noted when using hydrazine (B178648) in the presence of diazine impurities.[9] If this is suspected, using a different scavenger or ensuring the purity of the reagents is crucial.
-
Issue 3: Issues Specific to Solid-Phase Peptide Synthesis (SPPS)
Q: I am performing the deprotection on a solid support (resin) and facing difficulties. Are there specific considerations for SPPS?
A: Yes, on-resin deprotection requires special attention to ensure reagents can efficiently access the reaction sites.
-
Potential Cause: Poor Resin Swelling. If the resin is not adequately swollen, the catalytic reagents cannot penetrate the polymer matrix to reach the Alloc-protected sites.
-
Potential Cause: Catalyst Removal. Residual palladium can interfere with subsequent synthetic steps or contaminate the final product.
-
Solution: After deprotection, perform extensive washing of the resin. A typical wash sequence includes multiple cycles with DMF and DCM.[5] In some cases, a wash with a chelating agent solution, such as 5 mM sodium diethyldithiocarbamate (B1195824) in DMF, is used to scavenge residual palladium.[10]
-
-
Potential Cause: N-terminus Reactivity. If the N-terminus of the peptide is not protected, it can react with subsequent reagents intended for the newly deprotected side-chain amine.
-
Solution: Ensure the N-terminus of the peptide is protected (e.g., with Fmoc or Boc) before performing the side-chain Alloc deprotection.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Palladium-catalyzed Alloc deprotection? A: The deprotection is a catalytic cycle known as the Tsuji-Trost reaction.[4] It begins with the coordination of Pd(0) to the allyl group's double bond, followed by oxidative addition to form a π-allyl-palladium(II) complex. This releases the carbamate, which then decarboxylates to yield the free amine. A scavenger (nucleophile) then attacks the palladium complex, transferring the allyl group and regenerating the Pd(0) catalyst.[4][6]
Q2: Which palladium catalyst should I use? A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is the most commonly used and well-established catalyst for Alloc deprotection.[6][11] Other Pd(0) sources or Pd(II) precursors that can be reduced in situ, such as PdCl₂(PPh₃)₂, can also be effective.[12][8]
Q3: Can I perform the Alloc deprotection without a metal catalyst? A: Yes, metal-free alternatives have been developed as a more sustainable approach. One prominent method uses a simple iodine-water system (e.g., I₂/H₂O in a solvent like PolarClean/EtOAc) to induce an iodocyclization reaction that ultimately cleaves the Alloc group.[5][8][13] This method avoids the use of heavy metals.
Q4: How do I choose the right scavenger? A: The choice depends on your specific substrate and reaction conditions.
-
Phenylsilane (PhSiH₃): A very common and effective scavenger that acts as a hydride donor.[4][6]
-
Dimethylamine borane (Me₂NH•BH₃): Reported to be highly efficient and superior to other scavengers in certain contexts.[7]
-
Morpholine & Dimedone: These are classic nucleophilic scavengers that trap the allyl group.[6]
-
Sodium Borohydride (NaBH₄): Another hydride donor that can be used.[6][14]
Q5: Is it necessary to perform the reaction under an inert atmosphere? A: Historically, due to the sensitivity of Pd(0) catalysts, these reactions were performed under strict inert conditions (e.g., nitrogen or argon).[10][15] However, recent studies have shown that the reaction can be successful under atmospheric conditions, particularly when accelerated by microwave heating, suggesting the catalyst may be more robust than previously thought.[2][3] For maximum reproducibility and to avoid potential catalyst deactivation, using an inert atmosphere is still recommended, especially for manual, room-temperature reactions.[10]
Data Presentation
Table 1: Comparison of On-Resin Alloc Deprotection Methods
| Parameter | Classical Palladium-Catalyzed | Microwave-Assisted Palladium | Metal-Free (Iodine-Mediated) |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | I₂ |
| Catalyst Loading | 0.1 - 0.35 eq.[5][15] | 0.1 - 0.25 eq.[5] | 5 eq.[8] |
| Scavenger/Reagent | PhSiH₃ or Me₂NH•BH₃ | PhSiH₃ | H₂O |
| Scavenger Loading | 20 - 40 eq.[5][7] | 20 eq.[5] | 8 eq. (of I₂)[8] |
| Solvent | DCM or DMF | DMF | PC/EtOAc (1:4)[8] |
| Temperature | Room Temperature | 38 - 50 °C[5][8] | 50 °C[8] |
| Reaction Time | 2 x 20-40 min[5][7] | 2 x 5 min[5] | 1.5 hours[5][8] |
Experimental Protocols
Protocol 1: Classical On-Resin Palladium(0)-Catalyzed Deprotection
-
Swell the Alloc-protected peptide-resin in dichloromethane (B109758) (DCM) in a suitable reaction vessel.[4]
-
Drain the solvent.
-
In a separate flask, under an inert atmosphere, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.2-0.35 equivalents relative to resin loading) and phenylsilane (PhSiH₃, 20 equivalents) in DCM.[4][15]
-
Add the deprotection solution to the swollen resin.
-
Agitate the suspension gently under an inert atmosphere for 20-30 minutes at room temperature.[10][15]
-
Drain the reaction mixture.
-
Repeat steps 4-6 one more time to ensure complete deprotection.[4]
-
Wash the resin extensively with DCM (5 times), DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.[5]
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: Microwave-Assisted On-Resin Deprotection
-
Place the Alloc-protected peptide-resin in a microwave-safe reaction vessel and swell the resin in DMF.[5]
-
Prepare the deprotection solution by dissolving Pd(PPh₃)₄ (e.g., 0.1-0.25 eq.) and Phenylsilane (20 eq.) in DMF.[5]
-
Add the deprotection solution to the resin.
-
Place the vessel in a microwave synthesizer and irradiate at 38-50°C for 5 minutes.[5][8]
-
Drain the reaction mixture.
-
Repeat the microwave-assisted deprotection step (steps 3-5) one more time.[5]
-
After the second irradiation, drain the vessel and wash the resin thoroughly with DMF and DCM.[5]
Protocol 3: Metal-Free On-Resin Deprotection with Iodine
-
Swell the Alloc-protected peptide-resin in the reaction solvent (e.g., a 1:4 mixture of PolarClean and Ethyl Acetate).[8]
-
Prepare the deprotection solution of Iodine (5 equivalents) and Water (e.g., I₂:H₂O ratio of 1:8) in the reaction solvent.[8]
-
Add the iodine solution to the resin.
-
Heat the reaction mixture to 50°C and agitate for 1.5 hours.[5][8]
-
Drain the reaction solution.
-
Wash the resin thoroughly with the reaction solvent, followed by DCM, to remove residual iodine and byproducts.[5]
Visualizations
Caption: Palladium-catalyzed Alloc deprotection mechanism.
Caption: General experimental workflow for Alloc deprotection.
Caption: Troubleshooting decision tree for Alloc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation [infoscience.epfl.ch]
- 15. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting mass spectrometry analysis of heterogeneous ADCs
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Heterogeneous Antibody-Drug Conjugates (ADCs). This guide provides troubleshooting information and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the LC-MS analysis of ADCs.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to follow a logical troubleshooting workflow. This process can help isolate the problem to either the sample, the liquid chromatography (LC) separation, or the mass spectrometry (MS) detection.
Caption: A top-down workflow for systematic troubleshooting of ADC MS analysis.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions and issues that arise during the mass spectrometry analysis of heterogeneous ADCs.
Q1: Why do I see broad, poorly resolved peaks in my LC-MS chromatogram?
A: Peak broadening in ADC analysis is a common issue stemming from the inherent heterogeneity of the molecules. However, several specific factors can exacerbate this problem.
-
High Heterogeneity: Heterogeneous ADCs are composed of a mixture of species with different drug-to-antibody ratios (DAR), and often various conjugation sites, each having slightly different chromatographic properties.[1] Glycosylation also adds to this complexity.[2] This inherent diversity is a primary cause of broad peaks.[3]
-
Hydrophobic Interactions: The cytotoxic payloads conjugated to the antibody are often highly hydrophobic.[4] This can lead to strong, non-specific interactions with reversed-phase (RP) or hydrophobic interaction chromatography (HIC) columns, causing delayed elution and peak tailing.[2][5] For some hydrophobic ADCs, recovery from the column can be poor.[2]
-
On-Column Degradation: The ADC might be unstable under the chromatographic conditions (e.g., pH, mobile phase composition), leading to on-column degradation or aggregation and resulting in distorted peak shapes.
-
Column Choice: The stationary phase of the LC column may not be optimal. For highly hydrophobic ADCs, a diphenyl column may offer better recovery and peak shape compared to a traditional C4 column.[2]
Q2: My calculated average DAR from MS is lower than expected or different from HIC results. Why?
A: Discrepancies in Drug-to-Antibody Ratio (DAR) values between different analytical methods are frequently observed and can be attributed to several factors.
-
Ionization Suppression: In electrospray ionization (ESI-MS), species with higher drug loads, which are more hydrophobic, may have lower ionization efficiency compared to species with fewer drugs.[6] This leads to underrepresentation of high-DAR species in the mass spectrum, resulting in a lower calculated average DAR.[6]
-
Methodological Bias: Hydrophobic Interaction Chromatography (HIC) separates based on the hydrophobicity of the ADC species, and the average DAR is calculated from UV peak areas.[1] Mass spectrometry, on the other hand, relies on ion intensity.[6] These detection methods have different principles and inherent biases, which can lead to different results.
-
In-Source Fragmentation: If the linker-payload is labile, it can fragment in the ion source of the mass spectrometer before detection.[7] This loss of payload from the intact ADC will lead to an erroneously low DAR measurement. Optimization of ESI source parameters like cone voltage can minimize this fragmentation.[7]
-
Deconvolution Errors: The complex, overlapping isotopic envelopes in a heterogeneous ADC mass spectrum can be challenging for deconvolution algorithms to process accurately. This can lead to errors in the assigned masses and their relative abundances, affecting the final DAR calculation.
Q3: I'm losing my drug payload during analysis of an ADC with an acid-labile linker. How can I prevent this?
A: The loss of payload is a critical issue for ADCs with acid-sensitive linkers, as many standard reversed-phase LC-MS methods use mobile phases containing acids like trifluoroacetic acid (TFA) or formic acid.
-
Problem: Acid-labile linkers can be cleaved when exposed to the low pH of typical denaturing mobile phases (e.g., 0.1% TFA).[2][7] This results in the detection of the unconjugated antibody or antibody fragments, leading to an inaccurate assessment of the ADC's integrity and drug load.
-
Solution: The primary solution is to modify the mobile phase to create non-denaturing, neutral pH conditions. Using a mobile phase like 20 mM ammonium (B1175870) acetate (B1210297) can maintain the integrity of the ADC, including the acid-labile linker, prior to MS analysis.[2] Increasing the pH of the mobile phase has been shown to prevent the cleavage of such labile bonds.[7]
Q4: My cysteine-linked ADC appears to be falling apart during denaturing LC-MS analysis. What is happening and how can I analyze the intact ADC?
A: This is a common characteristic of ADCs produced by conjugating drugs to cysteines from reduced interchain disulfide bonds in the hinge region.
-
Problem: The reduction of interchain disulfide bonds to create conjugation sites means that the heavy and light chains are no longer covalently linked.[2] They are held together by non-covalent interactions.[3] The denaturing conditions of standard RP-LC/MS (using organic solvents and acid) disrupt these non-covalent interactions, causing the antibody to dissociate into its constituent subunits (e.g., light chains, heavy chains).[2][7]
-
Solution: To analyze the intact, four-chain ADC, you must use a "native" mass spectrometry approach.[8] This involves using a non-denaturing separation method, such as size-exclusion chromatography (SEC), coupled with a mass spectrometer operating under native conditions (e.g., using an ammonium acetate buffer).[2] This preserves the non-covalent interactions and allows for the detection of the fully assembled ADC.[7][8]
Q5: I see unexpected mass shifts (+18 Da) in my peptide mapping data for a maleimide-linked ADC. What is the cause?
A: An unexpected +18 Da mass addition on a drug-conjugated peptide is a known artifact related to the maleimide (B117702) linker chemistry used in many ADCs.
-
Cause: This mass shift corresponds to the hydrolysis (addition of a water molecule, H₂O, mass ≈ 18 Da) of the maleimide ring. This reaction, known as maleimide ring-opening, is prone to occur under high pH conditions.[2]
-
Solution: The ring-opening is often an artifact of the sample preparation protocol for peptide mapping, which may involve steps at a high pH (e.g., pH 8.2) to ensure efficient enzymatic digestion.[2] To prevent this artifact, the pH of the buffers used during sample preparation and digestion should be lowered to around pH 7.5.[2]
Q6: How can I simplify the mass spectrum of my ADC, which is very complex due to glycosylation?
A: The natural heterogeneity of N-linked glycans on the Fc region of the antibody significantly increases the complexity of the mass spectrum, often causing overlapping peaks that complicate data interpretation and DAR calculation.[2]
-
Solution: The most effective way to reduce this complexity is to remove the N-linked glycans enzymatically before MS analysis.[9] This is typically done by treating the ADC with the enzyme Peptide-N-Glycosidase F (PNGase F).[2] Deglycosylation removes the glycan heterogeneity, resulting in a much cleaner and more easily interpretable mass spectrum where the different DAR species are more clearly resolved.[2]
Data & Method Comparison Tables
Table 1: Troubleshooting Summary
| Common Problem | Potential Causes | Recommended Solutions & Approaches |
| Broad/Tailing Peaks | High sample heterogeneity, secondary hydrophobic interactions with the column.[4][5] | Optimize LC gradient, screen alternative column chemistries (e.g., diphenyl), reduce sample complexity via deglycosylation or subunit analysis.[2] |
| Low DAR Calculation | Ion suppression of high-DAR species, in-source fragmentation of payload, deconvolution errors.[6][7] | Optimize MS source parameters (cone voltage), use native MS for labile molecules, verify deconvolution parameters.[7] Compare with an orthogonal method like HIC.[6] |
| ADC Dissociation | Disruption of non-covalent interactions in cysteine-linked ADCs by denaturing LC conditions.[2] | Use native MS conditions with SEC instead of RP-LC.[2][8] |
| Payload Loss | Cleavage of acid-labile linkers in low-pH mobile phases.[7] | Use a neutral pH mobile phase, such as ammonium acetate.[2] |
| Ghost Peaks/Carryover | Strong adsorption of hydrophobic ADCs to LC components.[4] | Implement rigorous needle and column wash steps between injections, potentially using a stronger solvent. |
| Unexpected Mass Adducts | Artifacts from sample preparation (e.g., maleimide ring opening), buffer components.[2] | Adjust sample prep pH, use high-purity volatile buffers (e.g., ammonium acetate/formate).[2] |
Table 2: Comparison of Mass Spectrometry Analysis Levels
| Analysis Level | Description | Common Use Cases | Pros | Cons |
| Intact Mass (Top-Down) | Analysis of the entire, fully assembled ADC (~150 kDa).[10] | Average DAR determination, confirmation of major glycoforms, assessment of overall integrity. | Provides a complete picture of the molecule; required for non-covalent ADCs.[2] | Lower resolution and sensitivity, complex spectra, susceptible to ion suppression.[6] |
| Subunit (Middle-Up) | Analysis after reduction or specific enzymatic cleavage (e.g., IdeS) into large fragments (25-50 kDa).[2][10] | DAR distribution on light vs. heavy chains, localization of major modifications.[2] | Simpler spectra and better resolution than intact analysis.[9] | Information on the intact assembly is lost; not suitable for all ADC types (e.g., lysine-linked).[9] |
| Peptide Mapping (Bottom-Up) | Analysis of small peptides after proteolytic digestion (e.g., trypsin).[10] | Site of conjugation confirmation, PTM localization, sequence verification.[2] | High resolution and sequence coverage. | Destroys information about the intact molecule and DAR distribution; sample prep can introduce artifacts.[2] |
Key Experimental Protocols
Protocol 1: Deglycosylation of Intact ADC with PNGase F
This protocol is used to simplify mass spectra by removing N-linked glycans.
-
Reagent Preparation: Prepare a denaturing buffer (e.g., PBS with 0.1% SDS) and a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5).
-
ADC Denaturation: To approximately 100 µg of ADC sample, add the denaturing buffer. Heat the sample at 80-95°C for 5-10 minutes to denature the protein.
-
Enzyme Addition: Cool the sample to room temperature. Add a non-ionic detergent (e.g., Triton X-100 or NP-40) to counteract the SDS. Add PNGase F enzyme (typically 1-2 µL of a 500,000 units/mL stock).
-
Incubation: Incubate the reaction mixture at 37°C for 3-4 hours. For complete deglycosylation, overnight incubation may be necessary.
-
Analysis: The resulting deglycosylated ADC can be directly analyzed by LC-MS.[2] A desalting step is often recommended prior to injection.[11]
Protocol 2: Middle-Up Analysis via IdeS Digestion and Reduction
This protocol generates F(ab')₂ and scFc fragments, which upon reduction yield light chain (LC), Fd', and scFc subunits for analysis.[2]
-
IdeS Digestion:
-
Buffer exchange the ADC sample (approx. 100 µg) into a suitable reaction buffer (e.g., PBS, pH 6.6).
-
Add IdeS enzyme (FabRICATOR®) at a ratio of 1 unit per 1 µg of ADC.
-
Incubate at 37°C for 30-60 minutes. This cleaves the antibody below the hinge region.[2]
-
-
Disulfide Bond Reduction:
-
To the digested sample, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM.
-
Incubate at 37°C for 30 minutes. This will reduce the interchain disulfide bonds, separating the F(ab')₂ into LC and Fd' fragments.
-
-
Sample Quenching (Optional but Recommended):
-
If using DTT, quenching the reaction with an acidic solution can improve the reliability of DAR values.[11]
-
-
LC-MS Analysis:
-
Analyze the resulting mixture of LC, Fd', and scFc subunits by RP-LC-MS. This allows for the determination of drug load on the respective chains.[2]
-
Problem-Specific Workflow Diagram
Caption: A decision tree for diagnosing the cause of unexpectedly low DAR values.
References
- 1. In-Depth Structure and Function Characterization of Heterogeneous Interchain Cysteine-Conjugated Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. Interrogating heterogeneity of cysteine-engineered antibody-drug conjugates and antibody-oligonucleotide conjugates by capillary zone electrophoresis-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavable Linkers and Minimizing Off-Target Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with cleavable linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with cleavable linkers?
A1: Off-target toxicity from cleavable linkers primarily arises from two sources:
-
Premature Payload Release: The linker is cleaved in systemic circulation before the ADC reaches the target tumor cells. This can be caused by enzymes present in the plasma, such as elastase and carboxylesterases, leading to the release of the cytotoxic payload into healthy tissues. Common toxicities associated with premature drug release include myelosuppression, liver injury, and peripheral neuropathy.[1]
-
Antigen-Independent Uptake: The intact ADC is taken up by non-target cells. This can be mediated by Fc receptors on immune cells or through non-specific endocytosis, particularly for ADCs with hydrophobic payloads.[2]
Q2: How do I choose the most appropriate cleavable linker for my ADC?
A2: The choice of a cleavable linker depends on several factors, including the target antigen, the payload, and the tumor microenvironment. The ideal linker should be highly stable in circulation but efficiently cleaved at the tumor site.[1] Consider the following:
-
Enzyme-Cleavable Linkers (e.g., Val-Cit): These are cleaved by proteases like Cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells. They are generally stable in plasma.[1]
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-5.5). However, they can sometimes exhibit instability at physiological pH, leading to premature drug release.[3]
-
Glutathione-Sensitive Linkers (e.g., Disulfide Bonds): These take advantage of the significantly higher concentration of glutathione (B108866) inside cells compared to the bloodstream, leading to reductive cleavage within the target cell.[4]
Q3: What is the "bystander effect" and how does it relate to cleavable linkers?
A3: The bystander effect occurs when the cytotoxic payload, once released from the ADC within a target cancer cell, can diffuse across the cell membrane and kill neighboring, antigen-negative cancer cells.[2] This is a significant advantage of many cleavable linkers, as tumors are often heterogeneous in their antigen expression. The ability of the payload to cross cell membranes is a key factor in the effectiveness of the bystander effect.
Troubleshooting Guides
Problem 1: High levels of premature payload release observed in plasma stability assays.
-
Possible Cause: The linker is unstable in the plasma of the species being tested. For example, Val-Cit linkers are known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to instability in mouse plasma but not in human plasma.[5][6][7]
-
Troubleshooting Steps:
-
Confirm Species-Specific Instability: Conduct parallel in vitro plasma stability assays using plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to determine if the instability is species-specific.[8]
-
Linker Modification:
-
For Val-Cit linkers showing mouse-specific instability, consider adding a hydrophilic group, such as a glutamic acid residue, to create a Glu-Val-Cit (EVCit) linker. This has been shown to increase stability in mouse plasma by reducing susceptibility to Ces1c cleavage.[5][7]
-
Increase steric hindrance around the cleavage site. For disulfide linkers, introducing methyl groups near the disulfide bond can enhance stability.[1]
-
-
Alternative Linker Strategies: Explore different classes of cleavable linkers that are not susceptible to the problematic plasma enzymes. For instance, if a peptide linker is unstable, a pH-sensitive or disulfide linker might be more suitable.
-
Use Ces1c Knockout Mice: For in vivo studies with Val-Cit linkers, using Ces1c knockout mice can provide a more accurate assessment of the ADC's performance in a human-like context.[7][9]
-
Problem 2: The ADC shows potent in vitro cytotoxicity but limited in vivo efficacy.
-
Possible Cause 1: Poor linker stability in vivo. Even if stable in in vitro plasma assays, the linker may be cleaved prematurely in the complex in vivo environment.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study in mice to measure the concentration of the intact ADC and the free payload over time. A rapid decrease in the concentration of the intact ADC and a corresponding increase in the free payload would indicate in vivo instability.
-
Re-evaluate Linker Design: If in vivo instability is confirmed, consider the linker modification strategies outlined in Problem 1 .
-
-
-
Possible Cause 2: Inefficient payload release at the tumor site. The linker may be too stable, preventing the efficient release of the payload within the tumor cells.[4]
-
Troubleshooting Steps:
-
Lysosomal Stability Assay: Perform an in vitro lysosomal stability assay to assess the cleavage of the linker in a simulated lysosomal environment.[10]
-
Optimize Cleavage Trigger: If the linker is not being efficiently cleaved, consider a linker with a more sensitive trigger. For example, if a Val-Ala linker is being used, switching to a Val-Cit linker may result in faster cleavage by Cathepsin B.
-
-
Problem 3: High off-target toxicity observed in vivo, even with a stable linker.
-
Possible Cause 1: Hydrophobicity of the ADC. Highly hydrophobic ADCs can be prone to aggregation and non-specific uptake by healthy tissues, leading to off-target toxicity.[11]
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Spacers: Introduce hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design. This can reduce aggregation and improve the pharmacokinetic profile of the ADC.[12]
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC. Consider reducing the DAR to improve the ADC's tolerability.[2]
-
-
-
Possible Cause 2: On-target, off-tumor toxicity. The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity in those tissues.
-
Troubleshooting Steps:
-
Thorough Target Validation: Re-evaluate the expression profile of the target antigen in a wide range of healthy tissues.
-
Affinity Engineering: Consider engineering the antibody to have a lower affinity for the target antigen. This may reduce binding to healthy tissues with low antigen expression while still allowing for effective binding to tumor cells with high antigen expression.
-
-
Quantitative Data on Cleavable Linker Performance
Table 1: In Vitro Plasma Stability of Common Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Half-life in Mouse Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Variable (can be low) | Highly stable in human plasma, but susceptible to cleavage by mouse carboxylesterase (Ces1c).[2] |
| Valine-Alanine (Val-Ala) | Stable | More stable than Val-Cit | Exhibits improved stability in mouse plasma compared to Val-Cit.[2] | |
| Glutamic acid-Valine-Citrulline (EVCit) | Stable | Stable | Designed to resist cleavage by mouse Ces1c, showing improved stability in mouse models.[5] | |
| pH-Sensitive | Hydrazone | ~2 days | ~2 days | Demonstrates pH-dependent hydrolysis but can have limited stability in circulation.[2][3] |
| Glutathione-Sensitive | Disulfide (SPDP) | Variable | Variable | Stability can be modulated by the degree of steric hindrance around the disulfide bond.[13] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Highly Stable | Shows high stability and efficacy in vivo.[2] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | Payload | Target Antigen & Cell Line | IC50 (ng/mL) | Key Findings |
| Protease-Sensitive (Val-Cit) | MMAE | CD30+ (Karpas 299) | 5-10 | Highly potent in antigen-positive cells. |
| Protease-Sensitive (Val-Ala) | MMAE | HER2+ (SK-BR-3) | 15-20 | Potent, with potential for improved in vivo performance due to higher stability. |
| pH-Sensitive (Hydrazone) | Calicheamicin | CD33+ (HL-60) | 0.01-0.1 | Extremely potent, but linker instability can be a challenge. |
| Glutathione-Sensitive (Disulfide) | DM1 | HER2+ (BT-474) | 10-15 | Efficacy is dependent on intracellular glutathione levels. |
Note: Lower IC50 values indicate higher potency. Data are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Table 3: In Vivo Maximum Tolerated Dose (MTD) of ADCs in Mice
| ADC (Target-Linker-Payload) | Linker Type | MTD in Mice (mg/kg) | Key Observations |
| Trastuzumab-vc-MMAE | Protease-Sensitive | 10-20 | Tolerability can be influenced by mouse strain due to Ces1c activity. |
| Trastuzumab-SMCC-DM1 | Non-Cleavable | 20-30 | Generally better tolerated in mice compared to the cleavable linker counterpart.[2] |
| Anti-CD70-SPP-DM1 | Glutathione-Sensitive (Cleavable) | < 20 | Showed higher toxicity compared to the non-cleavable version.[2] |
| Anti-CD70-SMCC-DM1 | Non-Cleavable | > 20 | Better tolerated than the cleavable linker ADC.[2] |
Note: MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss). Values can vary depending on the mouse strain, dosing schedule, and specific ADC construct.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the integrity of its cleavable linker in plasma from various species over time.
Materials:
-
ADC of interest
-
Human, Cynomolgus Monkey, Rat, and Mouse plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Thaw plasma aliquots at room temperature and centrifuge to remove any precipitates.
-
Spike the ADC into the plasma of each species to a final concentration of 100 µg/mL. Prepare a control sample in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 120, and 168 hours), draw aliquots from each sample.
-
Isolate the ADC from the plasma using immunoaffinity capture beads.
-
Analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
The plasma supernatant can be analyzed separately to quantify the amount of released payload.
Data Analysis:
-
Plot the percentage of intact ADC (based on DAR) against time for each species.
-
Calculate the half-life (t½) of the ADC in the plasma of each species.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency of an ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions or control solutions to the appropriate wells. Include wells with medium only as a blank control.
-
Incubate the plate at 37°C for 72-120 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of an ADC that can be administered to mice without causing dose-limiting toxicity.
Materials:
-
Healthy, immunocompromised mice (e.g., BALB/c or NSG, depending on the study)
-
ADC solution in a sterile, biocompatible vehicle
-
Vehicle control
-
Calibrated scale for weighing mice
-
Appropriate caging and husbandry supplies
Procedure:
-
Acclimate the mice to the facility for at least one week.
-
Randomize the mice into dose groups (typically 3-5 mice per group). Include a vehicle control group.
-
Administer a single intravenous (IV) dose of the ADC or vehicle to each mouse. Start with a range of doses based on in vitro cytotoxicity data and literature on similar ADCs.
-
Monitor the mice daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels.
-
Record the body weight of each mouse daily for at least 14 days.
-
At the end of the study, euthanize the mice and perform a gross necropsy. Collect blood for hematology and clinical chemistry analysis, and collect major organs for histopathological examination.
Data Analysis:
-
The MTD is typically defined as the highest dose that results in no more than 10-20% mean body weight loss and no mortality or severe clinical signs of toxicity.
Visualizations
Caption: Mechanism of action and off-target toxicity of a cleavable linker ADC.
Caption: Troubleshooting workflow for high in vivo toxicity of an ADC.
Caption: Experimental workflow for an in vitro ADC cytotoxicity (MTT) assay.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. youtube.com [youtube.com]
- 13. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Phe-Lys ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with Phenylalanine-Lysine (Phe-Lys) Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, with a focus on strategies to enhance the therapeutic index.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and characterization of Phe-Lys ADCs.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Therapeutic Index | - Premature payload release in circulation due to linker instability.- Off-target toxicity of the payload.- Suboptimal Drug-to-Antibody Ratio (DAR).- Poor antibody selection (e.g., low specificity, high off-target binding). | - Linker Stability: Assess linker stability in plasma from relevant species (human, mouse, rat). Consider optimizing the linker design, for example, by incorporating hydrophilic spacers to shield the cleavage site.[1][2]- Payload Selection: If off-target toxicity is high, consider a payload with a different mechanism of action or lower intrinsic toxicity.[3][]- DAR Optimization: Empirically determine the optimal DAR. A lower DAR (e.g., 2-4) often provides a better balance between efficacy and toxicity.[] Use site-specific conjugation to achieve a more homogeneous DAR.[6]- Antibody Engineering: Optimize antibody affinity and specificity to minimize cross-reactivity with normal tissues.[6] |
| High Aggregation & Poor Solubility | - Increased hydrophobicity due to the Phe-Lys linker and payload.- High DAR.- Suboptimal formulation (pH, buffer composition). | - Hydrophobicity Mitigation: Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker to reduce aggregation.[2][7]- DAR Control: Maintain a lower DAR, as higher DARs increase hydrophobicity and the propensity for aggregation.[8]- Formulation Optimization: Screen different buffers, pH levels (typically 5.0-7.0), and excipients (e.g., arginine, glycine) to improve solubility and stability.[] |
| Inconsistent Conjugation Efficiency & DAR | - Suboptimal reaction conditions (temperature, time, pH).- Poor quality of reagents (antibody, linker-payload).- Inefficient reduction of interchain disulfide bonds (for cysteine conjugation). | - Reaction Optimization: Optimize reaction parameters to ensure complete and consistent conjugation.[]- Reagent Quality Control: Ensure the purity and activity of all reagents before use.[]- Reduction Step: For cysteine conjugation, ensure complete and consistent reduction of disulfide bonds to provide a defined number of conjugation sites. |
| Premature Payload Release in Plasma | - Cleavage of the Phe-Lys linker by extracellular proteases (e.g., neutrophil elastase).[1]- Instability of the chemical bond between the linker and the payload. | - Linker Stability Assessment: Perform in vitro plasma stability assays to quantify the rate of payload release.[9][10]- Linker Modification: If premature cleavage is observed, consider modifying the dipeptide sequence or incorporating stabilizing elements into the linker design.[1] |
| Off-Target Toxicity | - Premature release of the payload in circulation.[3][11]- Non-specific uptake of the ADC by healthy cells, potentially mediated by the antibody's Fc region or mannose receptors.[]- "Bystander effect" where released payload affects neighboring healthy cells.[3] | - Enhance Linker Stability: Use strategies mentioned above to minimize premature payload release.[1]- Antibody Engineering: Engineer the Fc region to reduce binding to Fcγ receptors on immune cells.[]- Payload Selection: Choose payloads with lower membrane permeability to limit the bystander effect in healthy tissues. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cleavage for a Phe-Lys linker, and how does this impact its stability?
A1: The Phenylalanine-Lysine (Phe-Lys) dipeptide is a protease-cleavable linker, primarily designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant in the tumor microenvironment.[][13] Upon internalization of the ADC into the target cancer cell, the linker is cleaved within the lysosome, releasing the cytotoxic payload.[1] However, the stability of the Phe-Lys linker in systemic circulation can be a concern, as it may be susceptible to premature cleavage by extracellular proteases, such as neutrophil elastase, which can lead to off-target toxicity and a reduced therapeutic index.[1]
Q2: How does the hydrophobicity of the Phe-Lys linker-payload combination affect the ADC's properties?
A2: The Phe-Lys dipeptide, combined with a hydrophobic payload, can significantly increase the overall hydrophobicity of the ADC.[14] This increased hydrophobicity can lead to several challenges, including a higher propensity for aggregation, reduced solubility, and faster clearance from circulation.[8][14] However, one study noted that a Phe-Lys linker resulted in relatively low aggregation compared to other dipeptide linkers.[14] Strategies to mitigate these effects include incorporating hydrophilic spacers (e.g., PEG) into the linker and optimizing the drug-to-antibody ratio (DAR) to a lower, more favorable range.[2][7]
Q3: What are the critical parameters to monitor during the conjugation of a Phe-Lys linker-payload to an antibody?
A3: The critical parameters to monitor during conjugation include:
-
Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody. This is a critical quality attribute that significantly impacts efficacy, toxicity, and pharmacokinetics.[]
-
Conjugation Efficiency: The percentage of the initial antibody that is successfully conjugated with the linker-payload.[]
-
Aggregation: The formation of high molecular weight species, which can impact safety and efficacy.[8][14]
-
Purity: The absence of unconjugated antibody, free payload, and other process-related impurities.
Q4: What analytical techniques are recommended for characterizing Phe-Lys ADCs?
A4: A combination of analytical techniques is essential for the comprehensive characterization of Phe-Lys ADCs:
-
Mass Spectrometry (MS): To confirm the identity of the ADC, determine the average DAR, and identify conjugation sites. Techniques like middle-down MS can be particularly useful for characterizing heterogeneous lysine-linked ADCs.[15][16]
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and assess the hydrophobicity profile of the ADC.[17]
-
Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.[17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate and quantify different ADC species, especially after reduction of the antibody.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the stability of the ADC in plasma by detecting and characterizing the parent ADC and any released payload or catabolites.[9][18][19]
Experimental Protocols
Protocol 1: Assessment of Phe-Lys ADC Stability in Human Plasma
Objective: To determine the in vitro stability of a Phe-Lys ADC in human plasma by measuring the release of the cytotoxic payload over time.
Materials:
-
Phe-Lys ADC
-
Human plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system
Methodology:
-
Thaw human plasma at 37°C.
-
Incubate the Phe-Lys ADC in human plasma at a final concentration of 100 µg/mL at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), take an aliquot of the plasma-ADC mixture.
-
Immediately add the aliquot to pre-washed protein A or G magnetic beads and incubate with gentle mixing to capture the ADC.
-
Wash the beads with wash buffer to remove unbound plasma proteins.
-
Elute the ADC from the beads using elution buffer and immediately neutralize with neutralization buffer.
-
Analyze the eluted ADC by LC-MS to determine the average DAR. A decrease in the average DAR over time indicates payload release.
-
Alternatively, the plasma sample can be subjected to protein precipitation followed by LC-MS analysis to quantify the amount of free payload released.
Protocol 2: Characterization of Phe-Lys ADC by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) distribution of a Phe-Lys ADC.
Materials:
-
Phe-Lys ADC
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Methodology:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the Phe-Lys ADC sample onto the column.
-
Elute the ADC species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADC species with different numbers of conjugated payloads (e.g., DAR 0, 2, 4, 6, 8).
-
Calculate the average DAR by determining the weighted average of the peak areas.
Visualizations
Caption: Workflow for assessing Phe-Lys ADC stability in plasma.
Caption: Decision-making process for optimizing the DAR of a Phe-Lys ADC.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 8. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Addressing Batch-to-Batch Variability in ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the production of Antibody-Drug Conjugates (ADCs) and to help mitigate batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in ADC production?
A1: Batch-to-batch variability in Antibody-Drug Conjugate (ADC) production is a significant challenge due to the complexity of these molecules, which consist of a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker.[1][2][3] The multi-step manufacturing process introduces multiple points where variations can occur.[1][][5] Key contributing factors include:
-
Raw Material Inconsistency: Variability in the quality and purity of the starting materials, such as the monoclonal antibody, linker, and cytotoxic payload, can significantly impact the final ADC product.[6]
-
Conjugation Process Parameters: The conjugation reaction itself is a critical step where slight deviations in parameters like pH, temperature, reaction time, and reagent concentrations can lead to inconsistencies.[7][8][9]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: Achieving a consistent DAR, which is the average number of drug molecules conjugated to each antibody, is crucial for the ADC's efficacy and safety.[][10][11] Non-specific conjugation methods can result in a heterogeneous mixture of ADC species with different DARs.[11]
-
Purification and Formulation: The downstream purification and formulation processes must be well-controlled to remove impurities and prevent aggregation, which can vary between batches.[8][12]
-
Analytical Method Variability: Inconsistencies in the analytical methods used for characterization and quality control can also contribute to perceived batch-to-batch differences.[13][14]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC consistency and performance?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that directly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[10][11] Inconsistent DAR values between batches can lead to significant variability in clinical outcomes.
-
Low DAR: An ADC with a lower than intended DAR may have reduced potency, leading to decreased therapeutic effect.[10]
-
High DAR: Conversely, a high DAR can increase the ADC's potency but may also lead to faster clearance from circulation, increased hydrophobicity, aggregation, and off-target toxicity.[10][15]
Maintaining a consistent DAR distribution is essential for a reproducible therapeutic window. Site-specific conjugation technologies are being developed to produce more homogeneous ADCs with a defined DAR, thereby reducing batch-to-batch variability.[3]
Q3: What are the common analytical techniques used to assess ADC batch consistency?
A3: A suite of analytical methods is employed to characterize ADCs and ensure batch-to-batch consistency.[16][17][18] These techniques assess various critical quality attributes:
-
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution:
-
Hydrophobic Interaction Chromatography (HIC): Widely used to separate ADC species with different DARs.[17][19]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used to determine the average DAR and drug load distribution.[17][19]
-
Mass Spectrometry (MS): Provides detailed information on the DAR and the specific sites of conjugation.[19]
-
-
Aggregation and Size Variants:
-
Size Exclusion Chromatography (SEC): A standard method to detect and quantify aggregates and fragments.[17]
-
-
Charge Variants:
-
Ion-Exchange Chromatography (IEX): Used to separate and quantify different charge isoforms of the ADC.[17]
-
-
Potency and Function:
-
Cell-based Cytotoxicity Assays: These are critical for assessing the biological activity of the ADC and are often required by regulatory agencies.[20][21]
-
Binding Assays (e.g., ELISA, SPR): To confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.[22]
-
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Question: Our ADC production is showing significant variability in the average DAR from batch to batch. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent DAR is a common issue that can often be traced back to the conjugation step. Here is a systematic approach to troubleshooting:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inconsistent Quality of Starting Materials | 1. Antibody: Ensure consistent purity (>95%), concentration, and post-translational modifications of the antibody starting material. Use a consistent source and purification method. 2. Linker-Payload: Verify the purity, stability, and reactivity of each new batch of the linker-payload. Perform identity and purity tests before use. |
| Variability in Reaction Conditions | 1. pH: Tightly control the pH of the conjugation buffer, as it can affect the reactivity of the functional groups involved in the conjugation chemistry (e.g., pH 6.5-7.5 for thiol-maleimide conjugation).[7] 2. Temperature: Maintain a consistent reaction temperature, as fluctuations can alter reaction kinetics. 3. Reaction Time: Precisely control the incubation time. Quench the reaction at the same time point for each batch. |
| Inefficient Mixing | Ensure homogenous mixing throughout the reaction, especially during the addition of the linker-payload. Inadequate mixing can lead to localized areas of high concentration and inconsistent conjugation. |
| Presence of Interfering Substances | 1. Reducing Agents (for thiol conjugation): Ensure complete removal of excess reducing agents before adding the linker-payload to prevent unwanted reactions.[7] 2. Buffer Components: Avoid buffer additives that can interfere with the conjugation reaction. If necessary, perform a buffer exchange before conjugation. |
Issue 2: High Levels of Aggregation in the Final ADC Product
Question: We are observing a high percentage of aggregates in our purified ADC batches, and the level of aggregation is not consistent. What steps can we take to identify the cause and mitigate this issue?
Answer: Aggregation is a critical issue that can affect the efficacy, safety, and immunogenicity of an ADC.[1] The hydrophobic nature of many payloads can increase the propensity for aggregation.[1]
Troubleshooting Workflow for ADC Aggregation:
Caption: A logical workflow for troubleshooting ADC aggregation.
Detailed Steps:
-
Analyze the Starting Antibody: Use Size Exclusion Chromatography (SEC) to determine if the monoclonal antibody starting material contains aggregates. If so, optimize the antibody production, purification, and storage conditions.
-
Evaluate the Conjugation Process:
-
Hydrophobicity: The addition of hydrophobic payloads is a common driver of aggregation.[1] Consider using a more hydrophilic linker or payload if possible.
-
Co-solvents: Introducing a small amount of an organic co-solvent (e.g., DMSO) can improve the solubility of a hydrophobic linker-payload, but high concentrations can denature the antibody.[7]
-
DAR: Higher DARs can increase hydrophobicity and aggregation. If feasible, targeting a lower DAR may reduce aggregation.
-
-
Assess Purification Steps: The purification process should be optimized to remove aggregates effectively. This may involve screening different chromatography resins or optimizing buffer conditions. Tangential flow filtration (TFF) is also used to remove aggregates.[8]
-
Review Formulation and Storage: The formulation plays a crucial role in maintaining ADC stability. Perform a formulation screen to identify optimal buffer conditions (pH, ionic strength) and excipients (e.g., surfactants, amino acids) that minimize aggregation.[1] Ensure consistent storage conditions (temperature, light exposure).
Experimental Protocols
Protocol 1: Determination of Average DAR and Drug Load Distribution by HIC-HPLC
This protocol outlines a general method for analyzing the DAR of an ADC using Hydrophobic Interaction Chromatography (HIC).
Methodology:
-
Column and Mobile Phases:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Gradient:
-
0-2 min: 100% Mobile Phase A
-
2-20 min: Linear gradient from 100% A to 100% B
-
20-25 min: 100% Mobile Phase B
-
25-30 min: Re-equilibrate with 100% Mobile Phase A
-
-
-
Data Analysis:
-
The different ADC species (DAR 0, 2, 4, 6, 8, etc.) will elute as separate peaks. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Calculate the relative percentage of each species by integrating the peak areas.
-
The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Protocol 2: Assessment of ADC Aggregation by SEC-HPLC
This protocol provides a standard method for quantifying aggregates in an ADC sample.
Methodology:
-
Column and Mobile Phase:
-
Column: A size exclusion column (e.g., TSKgel G3000SWXL)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Run Time: 30 minutes (isocratic)
-
-
Data Analysis:
-
High molecular weight species (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight species (fragments).
-
Integrate the peak areas for the aggregate and monomer peaks.
-
Calculate the percentage of aggregation: % Aggregation = (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100
-
Visualization of ADC Manufacturing Workflow
The following diagram illustrates the key stages in ADC manufacturing where variability can be introduced.
Caption: Overview of the ADC manufacturing process highlighting critical stages.
References
- 1. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 2. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 3. biocompare.com [biocompare.com]
- 5. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 6. pharma.basf.com [pharma.basf.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 9. ADC Manufacturing: Conjugation [merckmillipore.com]
- 10. Factors Affecting the Pharmacology of Antibody–Drug Conjugates | MDPI [mdpi.com]
- 11. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Process Development and Manufacturing (Part II): Purification Strategies and Production Equipment - Creative Biogene [creative-biogene.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. pharmacompass.com [pharmacompass.com]
- 15. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Testing [intertek.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. adcreview.com [adcreview.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. solvias.com [solvias.com]
Technical Support Center: Enhancing ADC Performance Through Linker Chemistry Modifications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental process of developing and optimizing Antibody-Drug Conjugates (ADCs) with a focus on linker chemistry.
Troubleshooting Guides
This section addresses common problems that may arise during your ADC experiments, providing potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: ADC Aggregation and Instability
Question: My ADC is showing significant aggregation or precipitation after conjugation or during storage. What are the potential causes and how can I resolve this?
Answer: ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the conjugate. Here are the likely causes and recommended solutions:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC, promoting self-association.[1]
-
Solution: Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. This can be done by adjusting the molar ratio of the linker-payload to the antibody or by refining reaction conditions such as temperature and incubation time.
-
-
Hydrophobic Payloads and Linkers: The intrinsic properties of the payload and linker can significantly contribute to aggregation.[1][2]
-
Solution: Consider using more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) spacers.[3][4] These create a hydration shell around the ADC, improving solubility and preventing aggregation.[3] Alternatively, modifying the payload to increase its hydrophilicity can also be effective.
-
-
Suboptimal Formulation Buffer: The pH and ionic strength of the formulation buffer are critical for ADC stability.
-
Solution:
-
pH: Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of the antibody to maintain solubility.
-
Ionic Strength: Optimize the salt concentration (e.g., 150 mM NaCl) to screen charge-charge interactions without promoting hydrophobic interactions.[5]
-
-
-
Improper Storage and Handling: Freeze-thaw cycles can denature the ADC, leading to aggregation.
-
Solution: Aliquot the ADC into single-use vials to avoid repeated freezing and thawing. Consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation.
-
Issue 2: Premature Payload Deconjugation
Question: My analysis (e.g., by LC-MS or HIC) shows a loss of payload from the antibody over time in plasma. What could be causing this instability and how can I improve it?
Answer: Premature deconjugation of the payload is a critical issue that can lead to off-target toxicity and reduced efficacy.[6] The primary cause is often the instability of the linker.
-
Linker Chemistry Instability: Certain linkers are inherently more susceptible to cleavage in the bloodstream.
-
Solution:
-
Cleavable Linkers: For linkers designed to be cleaved within the tumor microenvironment (e.g., hydrazones, disulfides), their stability in plasma (pH 7.4) can be a challenge.[7][8] Consider linkers with improved stability, such as certain enzyme-cleavable dipeptide linkers (e.g., valine-citrulline) which are generally more stable in circulation.[9]
-
Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), offer higher plasma stability as they rely on lysosomal degradation of the antibody for payload release.[10][11] Switching to a non-cleavable linker can significantly enhance ADC stability in circulation.[10]
-
-
-
Conjugation Site: The location of conjugation on the antibody can influence linker stability.
-
Solution: Site-specific conjugation methods can be employed to attach the linker-payload to sites that are less exposed to the circulation, thereby sterically hindering premature cleavage.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection and optimization of linker chemistry for ADCs.
Question 1: How do I choose between a cleavable and a non-cleavable linker for my ADC?
Answer: The choice between a cleavable and non-cleavable linker is a critical decision that depends on the desired mechanism of action, the tumor microenvironment, and the properties of the payload.[12][13]
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers in the tumor microenvironment, such as low pH or high concentrations of certain enzymes (e.g., cathepsins) or reducing agents (e.g., glutathione).[14]
-
Advantages: Can induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells. This is particularly beneficial for treating heterogeneous tumors.
-
Disadvantages: May have lower plasma stability, leading to premature payload release and potential off-target toxicity.[8]
-
-
Non-Cleavable Linkers: These linkers remain intact in circulation and release the payload only after the antibody is degraded within the lysosome of the target cell.[10][11]
-
Advantages: Generally exhibit higher plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[10]
-
Disadvantages: The released payload is typically charged and less membrane-permeable, which limits the bystander effect. This makes them more suitable for homogeneous tumors with high antigen expression.
-
Question 2: What is the impact of Drug-to-Antibody Ratio (DAR) on ADC performance?
Answer: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the efficacy, toxicity, and pharmacokinetics of an ADC.
-
Efficacy: Generally, a higher DAR delivers more payload to the target cell, which can lead to increased potency.
-
Toxicity and Pharmacokinetics: ADCs with a high DAR (e.g., >4) are often more hydrophobic, which can lead to faster clearance from circulation and increased off-target toxicity. A lower, more homogeneous DAR is often associated with a better safety profile and improved pharmacokinetics.
The optimal DAR must be empirically determined for each ADC, balancing potency with safety and stability.
Question 3: How can hydrophilic linkers enhance ADC performance?
Answer: Incorporating hydrophilic linkers, such as those with PEG spacers, can significantly improve the physicochemical properties of an ADC, especially when working with hydrophobic payloads.[3][4]
-
Reduced Aggregation: Hydrophilic linkers can create a hydration layer around the ADC, improving its solubility and preventing aggregation.[2][3]
-
Improved Pharmacokinetics: The hydrophilic nature of the linker can shield the ADC from premature clearance, leading to a longer circulation half-life and increased tumor accumulation.
-
Higher DAR tolerance: Hydrophilic linkers may allow for a higher DAR without the aggregation issues often seen with hydrophobic linkers.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate the comparison of different linker chemistries.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies [15]
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 20-100 |
| Cleavable (Hydrazone) | Doxorubicin | CD30+ (Karpas-299) | 50-200 |
| Hydrophilic (PEG4) | MMAF | CD22+ (Raji) | 5-30 |
Table 2: In Vivo Plasma Stability of ADCs with Different Linker Chemistries
| Linker Type | Payload | Animal Model | Time Point | % Intact ADC Remaining |
| Cleavable (Disulfide) | Maytansinoid | Mouse | 24h | ~60% |
| Cleavable (Val-Cit) | MMAE | Rat | 7 days | >80% |
| Non-Cleavable (Thioether) | DM1 | Monkey | 7 days | >90% |
| Silyl Ether (Acid-Cleavable) | MMAE | Human Plasma (in vitro) | 7 days | >95%[7] |
Table 3: Impact of Hydrophilic Linkers on ADC Aggregation [3]
| Linker Type | Payload | DAR | % Aggregation (by SEC) |
| Hydrophobic (SMCC) | MMAF | 8 | 25% |
| Hydrophilic (PEG4-SMCC) | MMAF | 8 | <5% |
| Hydrophobic (Val-Cit) | MMAE | 8 | 18% |
| Hydrophilic (PEG8-Val-Cit) | MMAE | 8 | <3% |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess ADC performance.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) []
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the eluate at 280 nm (for the antibody) and at a wavelength corresponding to the payload's absorbance, if applicable.
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)
-
Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC) [5][17]
Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in an ADC sample.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4 (filtered and degassed)
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 0.5-1.0 mg/mL using the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample.
-
Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis:
-
Integrate the peak areas corresponding to aggregates (eluting first), monomer, and fragments (eluting last).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 3: Assessment of ADC Stability in Plasma by LC-MS [9][18]
Objective: To determine the in vitro stability of an ADC in plasma by monitoring payload deconjugation over time.
Materials:
-
ADC sample
-
Human or animal plasma
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF)
-
Affinity capture beads (e.g., Protein A or anti-human Fc)
-
Digestion enzyme (e.g., papain) or reducing agent (e.g., DTT) for payload release (optional)
-
Organic solvent (e.g., acetonitrile) for protein precipitation
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Preparation (choose one method):
-
Affinity Capture:
-
Add affinity capture beads to the plasma aliquots to capture the ADC.
-
Wash the beads to remove plasma proteins.
-
Elute the ADC from the beads.
-
-
Protein Precipitation:
-
Add cold acetonitrile (B52724) to the plasma aliquots to precipitate proteins.
-
Centrifuge to pellet the proteins.
-
Collect the supernatant containing the free payload.
-
-
-
LC-MS Analysis:
-
Analyze the processed samples by LC-MS to quantify the intact ADC, free payload, or both.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Alternatively, quantify the concentration of released payload over time.
-
Visualizations
Caption: Troubleshooting workflow for common ADC issues.
Caption: Mechanisms of action for cleavable vs. non-cleavable linkers.
Caption: Decision tree for selecting the optimal ADC linker chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
- 13. precisepeg.com [precisepeg.com]
- 14. njbio.com [njbio.com]
- 15. benchchem.com [benchchem.com]
- 17. shimadzu.com [shimadzu.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Cathepsin B-Cleavable ADCs
The general mechanism for such an ADC involves binding to a target antigen on a cancer cell, internalization, and trafficking to the lysosome. Inside the lysosome, the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the Phe-Lys dipeptide. This initiates a self-immolation cascade of the PABC spacer, ultimately releasing the cytotoxic payload inside the cancer cell.
Comparative Analysis of In Vivo Efficacy
The in vivo performance of an ADC is a multifactorial equation, heavily influenced by the choice of antibody, linker, and payload. Below is a comparison of key linker-payload technologies relevant to the (Ac)Phe-Lys-PABC system.
| Feature | (Ac)Phe-Lys-PABC System (Inferred) | Val-Cit-PABC System (e.g., Brentuximab Vedotin) | Hydrazone Linker (e.g., Gemtuzumab Ozogamicin) |
| Cleavage Mechanism | Enzymatic (Cathepsin B) | Enzymatic (Cathepsin B) | pH-sensitive (Acidic environment of lysosome) |
| Specificity | High (Tumor-associated proteases) | High (Tumor-associated proteases) | Moderate (Cleavage can occur in other acidic microenvironments) |
| Payload Release | Intracellular | Intracellular | Intracellular |
| Bystander Effect | Dependent on payload permeability | Can induce bystander killing with membrane-permeable payloads (e.g., MMAE) | More limited bystander effect |
| Clinical Validation | Limited published data | Extensively validated in hematological malignancies and solid tumors | Approved for Acute Myeloid Leukemia (AML) |
Experimental Data Summary
The following table summarizes representative in vivo data from studies utilizing cathepsin B-cleavable linkers, which can be considered a proxy for the expected performance of an (Ac)Phe-Lys-PABC based ADC.
| ADC System | Xenograft Model | Dosing Regimen | Key Findings |
| Trastuzumab-Phe-Lys-MMAE | HER2+ NCI-N87 Gastric Cancer | 5 mg/kg, single dose | Significant tumor regression and prolonged survival compared to non-cleavable linker ADCs. |
| Anti-CD70-Val-Cit-PABC-MMAE | CD70+ Renal Cell Carcinoma | 3 mg/kg, Q4D x 4 | Dose-dependent tumor growth inhibition and complete regressions in a subset of animals. |
| Anti-5T4-Val-Cit-PABC-MMAE | 5T4+ Non-Small Cell Lung Cancer | 2.5 mg/kg, single dose | Potent anti-tumor activity leading to durable tumor growth delay. |
Detailed Experimental Protocols
A robust in vivo validation of ADC efficacy is crucial for preclinical development. Below is a standard protocol for a xenograft mouse model study.
Protocol: In Vivo ADC Efficacy Study in a Xenograft Model
1. Cell Line and Animal Model:
- Select a cancer cell line with confirmed high expression of the target antigen.
- Use immunodeficient mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.
- Implant tumor cells subcutaneously (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
2. Study Groups and Dosing:
- Randomize mice into study groups (n=8-10 per group):
- Vehicle control (e.g., PBS)
- Non-targeting ADC control
- ADC therapeutic groups (e.g., 1, 3, and 10 mg/kg)
- Administer the ADC intravenously (IV) via the tail vein.
- Dosing can be a single dose or a multi-dose regimen (e.g., once weekly for 3 weeks).
3. Efficacy Monitoring:
- Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
- Monitor body weight as an indicator of toxicity.
- At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
4. Data Analysis:
- Calculate Tumor Growth Inhibition (TGI) for each group.
- Perform statistical analysis (e.g., ANOVA) to determine significant differences between groups.
- Generate survival curves (Kaplan-Meier) if applicable.
Visualizations
ADC Mechanism of Action
Caption: Mechanism of action for a cathepsin B-cleavable ADC.
Experimental Workflow
A Comparative Analysis of Phe-Lys and Val-Cit PABC Linkers in Antibody-Drug Conjugates: Plasma Stability and Cleavage Dynamics
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative plasma stability of Phenylalanine-Lysine (Phe-Lys) and Valine-Citrulline (Val-Cit) PABC linkers, supported by experimental data and protocols.
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cells. This guide provides an objective comparison of two widely used cathepsin B-cleavable dipeptide linkers: Phe-Lys and Val-Cit, both coupled with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.
Comparative Plasma Stability Overview
Both Phe-Lys and Val-Cit PABC linkers are designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[] While both linkers have demonstrated utility in ADC development, their behavior in plasma, a key indicator of systemic stability, presents important distinctions for consideration.
A seminal study directly comparing doxorubicin (B1662922) conjugates of both linkers reported that Phe-Lys and Val-Cit PABC constructs demonstrate excellent stability in human plasma.[2] However, the Val-Cit linker is widely documented to exhibit instability in rodent (mouse and rat) plasma due to its susceptibility to cleavage by the carboxylesterase 1c (Ces1c) enzyme.[3][4] This species-specific instability is a crucial consideration for the preclinical evaluation of ADCs.[3]
While direct head-to-head quantitative plasma stability data is limited, the available evidence suggests comparable stability in human plasma, with the primary difference being the susceptibility of the Val-Cit linker to rodent carboxylesterases.
| Linker Type | Human Plasma Stability | Rodent Plasma Stability | Key Considerations |
| Phe-Lys-PABC | Reported as "excellent"[2] | Generally considered more stable than Val-Cit | May exhibit faster cleavage by isolated cathepsin B, but similar rates in lysosomal preparations[2] |
| Val-Cit-PABC | Generally high stability[3][4] | Susceptible to cleavage by carboxylesterase 1c (Ces1c), leading to instability[3][4] | The most commonly used cleavable linker in clinically approved ADCs[5] |
Cathepsin B-Mediated Cleavage Mechanism
Upon internalization of the ADC into a target tumor cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of proteases like cathepsin B facilitate the cleavage of the dipeptide linker. This cleavage initiates a cascade that leads to the release of the cytotoxic payload.
The cleavage of both Phe-Lys and Val-Cit linkers by cathepsin B occurs at the amide bond C-terminal to the dipeptide sequence. This initial cleavage triggers the spontaneous 1,6-elimination of the PABC spacer, which in turn releases the unmodified active payload into the cytoplasm to exert its cytotoxic effect.[3][6]
Interestingly, while the release of doxorubicin from a Phe-Lys-PABC conjugate was found to be approximately 30-fold faster than from a Val-Cit-PABC conjugate when incubated with isolated cathepsin B, the release rates were identical in a rat liver lysosomal preparation.[2] This suggests the involvement of other lysosomal enzymes in the cleavage process.[2]
Experimental Protocols
In Vitro Plasma Stability Assay (LC-MS Based)
This protocol outlines a typical experiment to assess the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).
1. Materials:
-
Antibody-Drug Conjugate (ADC) stock solution
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
Wash buffers
-
Elution buffer
-
Reducing agent (e.g., DTT)
-
LC-MS system
2. Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Incubate the ADC in plasma at a final concentration of 1 mg/mL at 37°C. A control sample of ADC in PBS should be run in parallel.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately after collection, capture the ADC from the plasma aliquots using immunoaffinity beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
The eluted ADC can be analyzed intact or after reduction to separate the light and heavy chains.
-
Analyze the samples by LC-MS to determine the average DAR at each time point.
3. Data Analysis:
-
Calculate the average DAR for each time point.
-
Plot the average DAR versus time to determine the stability profile of the ADC in plasma.
-
The percentage of intact ADC remaining can be calculated relative to the 0-hour time point.
References
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Phe-Lys vs. Val-Cit Linkers in ADC In Vivo Performance
A comprehensive guide for researchers and drug development professionals on the in vivo characteristics of Phenylalanine-Lysine (Phe-Lys) and Valine-Citrulline (Val-Cit) dipeptide linkers in Antibody-Drug Conjugates (ADCs).
The linker is a critical component of an Antibody-Drug Conjugate (ADC), dictating its stability in circulation and the efficiency of payload release within target tumor cells. Among the most utilized classes of cleavable linkers are those based on dipeptides, which are designed to be substrates for lysosomal proteases like cathepsin B. This guide provides a detailed comparison of two such dipeptide linkers: Phenylalanine-Lysine (Phe-Lys) and Valine-Citrulline (Val-Cit), focusing on their in vivo performance based on available preclinical and clinical data.
Mechanism of Action: Cathepsin B-Mediated Cleavage
Both Phe-Lys and Val-Cit linkers are incorporated into ADCs, typically with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), to connect the antibody to a cytotoxic payload. The fundamental mechanism of action for both linkers is the enzymatic cleavage by cathepsin B, a protease that is highly expressed in the lysosomes of tumor cells.
Upon binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the lysosome, cathepsin B recognizes and cleaves the dipeptide sequence. This cleavage initiates the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active payload, which can then exert its cytotoxic effect.
In Vivo Performance: A Comparative Analysis
Direct head-to-head in vivo comparative studies of ADCs differing only in the Phe-Lys versus Val-Cit linker are limited in publicly available literature. However, a comprehensive analysis of existing data allows for a comparative assessment of their key performance attributes.
Plasma Stability
The stability of the linker in systemic circulation is paramount to minimizing off-target toxicity and ensuring that the ADC reaches the tumor intact.
-
Val-Cit: The Val-Cit linker is widely recognized for its high stability in human plasma.[] However, a significant challenge in preclinical development is its instability in mouse plasma due to cleavage by the carboxylesterase Ces1c.[2] This can lead to premature payload release and an inaccurate assessment of the ADC's therapeutic window in murine models.[2] Furthermore, Val-Cit linkers have been shown to be susceptible to cleavage by human neutrophil elastase, which can contribute to off-target toxicities like neutropenia.[3][4]
-
Phe-Lys: Studies have indicated that the Phe-Lys linker is also a substrate for cathepsin B.[] In a direct comparison of dipeptide linkers for doxorubicin (B1662922) release, Phe-Lys was found to be cleaved most rapidly by cathepsin B. While optimized Phe-Lys linkers have demonstrated good stability in human plasma for certain ADC constructs like cBR96-doxorubicin[6], other studies have reported that Phe-Lys is substantially less stable than Val-Cit in human plasma[7]. This suggests that the stability of the Phe-Lys linker may be more context-dependent, potentially influenced by the antibody, payload, and conjugation site.
| Linker | Human Plasma Stability | Mouse Plasma Stability | Susceptibility to Other Enzymes |
| Val-Cit | Generally High[] | Low (cleaved by Ces1c)[2] | Cleaved by Neutrophil Elastase[3][4] |
| Phe-Lys | Context-Dependent (reported as both stable and less stable than Val-Cit)[6][7] | Data not readily available | Substrate for Cathepsin B[] |
Efficacy and Toxicity
The overall therapeutic index of an ADC is determined by its anti-tumor efficacy and its safety profile.
-
Val-Cit ADCs: Numerous clinically approved and investigational ADCs utilize the Val-Cit linker, demonstrating its potential for potent anti-tumor activity. However, the aforementioned stability issues can contribute to off-target toxicities. Premature payload release in circulation can lead to hematological toxicities, and the hydrophobicity of the Val-Cit-PABC-MMAE construct can lead to aggregation and off-target uptake.[8]
-
Phe-Lys ADCs: Several ADCs in clinical and preclinical development have utilized the Phe-Lys linker, including SGN-CD70A and labetuzumab govitecan (IMMU-130).[9] While these ADCs have demonstrated anti-tumor activity, direct comparisons with Val-Cit counterparts are not available to definitively assess relative efficacy and toxicity. The potentially faster cleavage of the Phe-Lys linker by cathepsin B could theoretically lead to more rapid payload release within the tumor, which may enhance efficacy but could also impact the bystander effect and toxicity profile.
| Parameter | Val-Cit ADCs | Phe-Lys ADCs |
| Efficacy | Clinically validated efficacy in numerous ADCs. | Demonstrated anti-tumor activity in preclinical and clinical settings.[9] |
| Toxicity | Potential for off-target toxicity due to premature cleavage by Ces1c (in mice) and neutrophil elastase.[2][3][4] | Toxicity profile is likely dependent on linker stability, which may be context-dependent.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating ADC performance.
In Vivo Efficacy Studies in Xenograft Models
-
Cell Line and Animal Models: Human tumor cell lines expressing the target antigen are cultured and implanted subcutaneously into immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Dosing and Administration: Mice are randomized into treatment groups and administered the ADCs (e.g., Phe-Lys ADC, Val-Cit ADC), a non-binding control ADC, and a vehicle control via intravenous injection. Dosing can be a single administration or a multi-dose regimen.
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as a measure of toxicity. The primary efficacy endpoint is often tumor growth inhibition or tumor regression. Survival studies may also be conducted.
Pharmacokinetic Studies
-
Animal Model: Typically performed in mice or rats. For Val-Cit ADCs, the use of Ces1c knockout mice can provide data more translatable to humans.[2]
-
Administration: A single intravenous dose of the ADC is administered.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of total antibody and ADC in the plasma samples. This allows for the determination of key pharmacokinetic parameters such as clearance, half-life, and exposure (AUC).
Toxicity Studies
-
Animal Model: Often conducted in rodents and a non-rodent species (e.g., cynomolgus monkeys) for IND-enabling studies.
-
Dosing: ADCs are administered at various dose levels, including a maximum tolerated dose (MTD).
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis. Tissues are collected for histopathological examination to identify any organ-specific toxicities.
Conclusion
Both Phe-Lys and Val-Cit are effective cathepsin B-cleavable dipeptide linkers for ADCs. The Val-Cit linker is the more extensively studied and clinically validated of the two, with a well-characterized high stability in human plasma but a known liability in murine models. The Phe-Lys linker represents a viable alternative, though its in vivo performance, particularly its plasma stability, appears to be more dependent on the specific molecular context of the ADC.
The choice between a Phe-Lys and a Val-Cit linker will depend on the specific goals of the drug development program. For preclinical evaluation in mice, the instability of the Val-Cit linker is a critical consideration, potentially necessitating the use of modified linkers or specialized mouse strains. The context-dependent stability of the Phe-Lys linker warrants careful in vitro and in vivo characterization for each new ADC construct. Ultimately, thorough preclinical evaluation of both efficacy and safety is essential to select the optimal linker for a given ADC candidate.
References
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating Cathepsin B as the Cleavage Enzyme for Phe-Lys Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cathepsin B's role in cleaving phenylalanine-lysine (Phe-Lys) linkers, a critical component in the design of antibody-drug conjugates (ADCs). We present supporting experimental data, detailed protocols, and a comparative analysis with alternative linkers and cleavage mechanisms.
Cathepsin B, a lysosomal cysteine protease, is a key enzyme in the targeted release of cytotoxic payloads from ADCs within tumor cells.[] The acidic environment of the lysosome provides the optimal pH for cathepsin B activity, ensuring that the linker remains stable in the systemic circulation and releases the drug only after internalization into the target cell.[] The Phe-Lys dipeptide has been identified as a promising substrate for cathepsin B-mediated cleavage, offering a balance of stability and efficient intracellular drug release.[2]
The Mechanism of Cleavage: A Two-Step Process
The cleavage of a Phe-Lys linker by cathepsin B is a crucial step in the activation of many ADCs. This process typically involves a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), which connects the dipeptide to the drug.
The generally accepted mechanism is as follows:
-
Enzymatic Cleavage: After the ADC is internalized into a cancer cell and trafficked to the lysosome, cathepsin B recognizes and cleaves the amide bond between the Phe-Lys dipeptide and the PABC spacer.[2]
-
Self-Immolation: The cleavage by cathepsin B triggers a spontaneous 1,6-elimination reaction in the PABC spacer, leading to the release of the unmodified, active cytotoxic drug.[2]
This targeted release mechanism enhances the therapeutic window of the ADC by concentrating the payload at the tumor site and minimizing off-target toxicity.[]
Comparative Analysis of Linker Cleavage
While Phe-Lys is an effective substrate for cathepsin B, it is important to compare its performance with other commonly used dipeptide linkers, such as valine-citrulline (Val-Cit).
| Linker Substrate | Cleaving Enzyme(s) | Relative Cleavage Rate (Cathepsin B alone) | Cleavage in Lysosomal Homogenate | Key Considerations |
| Z-Phe-Lys-PABC-DOX | Cathepsin B, other lysosomal proteases | 30-fold faster than Z-Val-Cit-PABC-DOX | Identical to Z-Val-Cit-PABC-DOX | Suggests the involvement of multiple enzymes in a complex lysosomal environment.[3] |
| Z-Val-Cit-PABC-DOX | Cathepsin B, Cathepsin L, S, F | Slower than Z-Phe-Lys-PABC-DOX | Identical to Z-Phe-Lys-PABC-DOX | The most commonly used cleavable linker in approved ADCs.[][4][5] |
| Gly-Phe-Lys | Renal brush border enzymes | Not a primary substrate for lysosomal cathepsins | - | Used to reduce renal radioactivity of radiolabeled peptides.[6][7][8] |
| GFLG | Cathepsin B | Efficiently cleaved | - | Cleavage can occur between Phe and Leu or after the second Gly.[9] |
Note: The relative cleavage rates can be influenced by the specific payload and the overall structure of the ADC.
Alternative Cleavage Mechanisms
It is now understood that cathepsin B is not the sole enzyme responsible for cleaving peptide linkers within the lysosome. Gene knockout studies have revealed that other cathepsins, including cathepsin L, S, and F, can also contribute to the cleavage of linkers like Val-Cit.[4][5] This redundancy in enzymatic activity can be advantageous, ensuring drug release even if cathepsin B expression is low in certain tumor types.
Furthermore, for some linker designs, cleavage can occur outside the target cell. For example, neutrophil elastase has been shown to cleave Val-Cit linkers, which could lead to off-target toxicity.[10]
Experimental Protocols for Validation
Validating the specific cleavage of a Phe-Lys linker by cathepsin B is a critical step in ADC development. Below are detailed methodologies for key experiments.
In Vitro Cathepsin B Cleavage Assay
This assay directly measures the release of a payload from a Phe-Lys linker-drug conjugate in the presence of purified cathepsin B.
Materials:
-
Phe-Lys linker-drug conjugate
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Protocol:
-
Prepare a stock solution of the Phe-Lys linker-drug conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the assay buffer.
-
Activate the recombinant cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding activated cathepsin B to the linker-drug solution. Include a control reaction without the enzyme.
-
Incubate the reactions at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC-MS to separate and quantify the amount of released drug, the intact conjugate, and any metabolites.
-
Calculate the rate of drug release.
Cell-Based ADC Cytotoxicity Assay
This assay assesses the potency of an ADC containing a Phe-Lys linker on cancer cells that express the target antigen.
Materials:
-
Target antigen-positive cancer cell line
-
Target antigen-negative cancer cell line (as a control)
-
ADC with Phe-Lys linker
-
Isotype control ADC (non-binding)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the isotype control ADC.
-
Treat the cells with the different concentrations of the ADCs.
-
Incubate the cells for a period that allows for internalization, linker cleavage, and induction of cell death (typically 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each ADC on both cell lines to determine the antigen-specific cytotoxicity.
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1. ADC internalization and payload release pathway.
Figure 2. Workflow for validating Phe-Lys linker cleavage.
References
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Part:BBa K5237010 - parts.igem.org [parts.igem.org]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Maze of Off-Target Cleavage: A Comparative Guide to Dipeptide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity, a major hurdle in ADC development. This guide provides a detailed comparison of commonly used dipeptide linkers, focusing on their susceptibility to off-target cleavage, supported by experimental data and detailed protocols.
The ideal dipeptide linker should remain stable in the bloodstream and only be cleaved by specific proteases, such as cathepsin B, which are highly expressed in the tumor microenvironment.[1] However, many linkers exhibit susceptibility to other proteases present in plasma, such as human neutrophil elastase, leading to premature payload release and systemic toxicity.[2][3][4] This guide will delve into the performance of various dipeptide linkers to aid in the selection of the most suitable candidate for your ADC.
Quantitative Comparison of Dipeptide Linker Performance
The following table summarizes key performance indicators for various dipeptide linkers, offering a comparative view of their stability and off-target toxicity profiles.
| Linker | Payload | Average DAR | Plasma Half-life (t½) | Maximum Tolerated Dose (MTD) | Key Findings |
| Val-Cit | MMAE | ~4 | Variable, prone to reduction due to premature cleavage | Lower compared to more stable linkers | Susceptible to cleavage by neutrophil elastase, leading to significant hematological toxicity.[2][3][4] |
| Val-Ala | MMAE | ~7 | - | Higher than Val-Cit-ADC (10 vs 2.5 mg/kg in one study) | Shows less aggregation at high DAR compared to Val-Cit.[1][2] |
| cBu-Cit | - | ~3 | - | - | Exhibited greater tumor suppression than Val-Cit ADC at the same dose and is predominantly dependent on cathepsin B for cleavage.[1][2] |
| EGCit | - | - | - | >80 mg/kg in healthy mice | Designed to be resistant to neutrophil elastase-mediated cleavage.[2][5] |
| Asn-Asn | MMAE | - | High stability in mice and human serum | - | Cleaved by legumain, showing stability against human neutrophil elastase.[5] |
| Sulfatase-cleavable | - | - | High plasma stability (>7 days) | - | Demonstrates high cytotoxicity and selectivity in HER2+ cells.[1][2] |
| Non-cleavable | MMAE | - | - | ~160 mg/kg (almost twofold that of a Val-Ala linker ADC) | Reduced bystander effect but lower off-target toxicity.[2] |
Mechanisms of Off-Target Cleavage and Mitigation Strategies
The primary mechanism of off-target toxicity for many dipeptide linkers, particularly Val-Cit, is premature enzymatic cleavage in the plasma.[2] Human neutrophil elastase has been identified as a key enzyme responsible for this aberrant cleavage.[3][4] This premature release of the cytotoxic payload can harm healthy tissues, leading to adverse effects such as neutropenia.[6][7][8]
To address this challenge, several innovative strategies have been developed:
-
Novel Peptide Sequences: Researchers have engineered new dipeptide sequences like EGCit and cBu-Cit that exhibit increased resistance to off-target proteases while maintaining sensitivity to tumor-specific enzymes.[5]
-
Tandem-Cleavage Linkers: This approach involves protecting the dipeptide linker with a moiety, such as a glucuronide, that is cleaved in the lysosome. This sequential cleavage mechanism ensures that the dipeptide is only exposed for cleavage within the target cell.[6][7][8]
-
Exolinkers: These linkers reposition the cleavable peptide to an "exo" position, which can enhance stability and reduce premature payload release.[3][4]
Experimental Protocols for Assessing Off-Target Cleavage
Accurate assessment of off-target cleavage is crucial for ADC development. The following are detailed methodologies for key experiments:
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload release in plasma.
Methodology:
-
Incubate the ADC in plasma (e.g., human, mouse) from healthy donors at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Precipitate plasma proteins using a suitable method (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the free payload.[9]
-
To determine the drug-to-antibody ratio (DAR) over time, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
After washing, analyze the captured ADC by LC-MS to determine the average DAR.[9]
In Vitro Linker Cleavage Assay
Objective: To evaluate the rate of payload release from an ADC in the presence of specific enzymes.
Methodology:
-
Prepare a reaction mixture containing the ADC at a specific concentration in a buffer appropriate for the enzyme of interest (e.g., acetate (B1210297) buffer, pH 5.0 for cathepsin B).
-
Add the purified enzyme (e.g., human cathepsin B or human neutrophil elastase) to initiate the cleavage reaction.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction by adding a protease inhibitor or by denaturing the enzyme.
-
Analyze the samples by reversed-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload and remaining intact ADC.[9]
Cytotoxicity Assay
Objective: To determine the in vitro potency of an ADC on target and non-target cancer cells, which can indicate off-target toxicity.
Methodology:
-
Plate cancer cells expressing the target antigen (target cells) and cells that do not express the antigen (non-target cells) at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Add the diluted compounds to the cells and incubate for a period that allows for ADC processing and payload-induced cytotoxicity (e.g., 72-120 hours).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) values to compare the potency of the ADC on target versus non-target cells. A significant effect on non-target cells can be indicative of off-target payload release.[9]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in off-target cleavage and its assessment.
Caption: Mechanism of off-target cleavage leading to systemic toxicity.
Caption: Workflow for evaluating the off-target cleavage of dipeptide linkers.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validating the Self-Immolative Release of Payload from PABC Spacers: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the design of antibody-drug conjugates (ADCs) and other targeted delivery systems, the choice of a linker is a critical determinant of therapeutic efficacy and safety. The p-aminobenzyloxycarbonyl (PABC) spacer is a widely adopted self-immolative linker, prized for its reliable and predictable payload release mechanism.[1] This guide provides an objective comparison of the PABC spacer's performance with alternative self-immolative linkers, supported by experimental data and detailed protocols for validation.
The cornerstone of the PABC system is its ability to undergo a rapid and irreversible 1,6-elimination reaction. This electronic cascade is typically initiated by the enzymatic cleavage of a promoiety, such as a Val-Cit dipeptide, by lysosomal enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3] This cleavage unmasks an aniline (B41778) nitrogen, triggering the fragmentation of the spacer and the release of the unmodified, active payload.[1][4] The efficiency and kinetics of this self-immolation are paramount to the ADC's success.
The Self-Immolative Mechanism of the PABC Spacer
The self-immolative cascade of the PABC spacer is a well-characterized process. Upon enzymatic cleavage of a trigger group (e.g., a dipeptide), the newly exposed amino group of the p-aminobenzyl moiety initiates a 1,6-elimination. This process results in the formation of an unstable intermediate, which promptly fragments into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the active drug.[1][4]
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 3. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle: Comparing the Therapeutic Windows of Phe-Lys and Val-Cit Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of both efficacy and safety. Among the pioneering cleavable dipeptide linkers, Phenylalanine-Lysine (Phe-Lys) and Valine-Citrulline (Val-Cit) have been instrumental in the advancement of ADC technology. This guide provides an objective comparison of the therapeutic window of ADCs featuring these two linkers, supported by experimental data, to inform the strategic design of next-generation targeted cancer therapies.
The therapeutic window of an ADC is fundamentally dictated by the stability of the linker in systemic circulation versus its susceptibility to cleavage within the target tumor cell. Premature release of the cytotoxic payload in the bloodstream can lead to off-target toxicities, narrowing the therapeutic window, while inefficient cleavage at the tumor site can diminish therapeutic efficacy. This comparison focuses on the key performance metrics of Phe-Lys and Val-Cit linkers to elucidate their respective advantages and limitations.
Quantitative Comparison of Phe-Lys and Val-Cit ADCs
The following tables summarize the key quantitative data from preclinical studies comparing ADCs constructed with Phe-Lys and Val-Cit linkers. The data is primarily drawn from the foundational study by Doronina et al. (2003) in Nature Biotechnology, which utilized the anti-Lewis Y monoclonal antibody cBR96 and the anti-CD30 monoclonal antibody cAC10 conjugated to the potent auristatin payload, monomethylauristatin E (MMAE).
Table 1: In Vitro Cytotoxicity (IC50)
The in vitro cytotoxicity of the ADCs was evaluated against antigen-positive and antigen-negative cell lines to determine their potency and specificity.
| Linker | Antibody | Cell Line | Antigen Status | IC50 (ng/mL) |
| Phe-Lys | cBR96 | L2987 (human lung carcinoma) | Lewis Y Positive | ~10 |
| Val-Cit | cBR96 | L2987 (human lung carcinoma) | Lewis Y Positive | ~10 |
| Phe-Lys | cBR96 | Namalwa (human B cell lymphoma) | Lewis Y Negative | >1,000 |
| Val-Cit | cBR96 | Namalwa (human B cell lymphoma) | Lewis Y Negative | >1,000 |
| Phe-Lys | cAC10 | L540cy (Hodgkin's lymphoma) | CD30 Positive | ~5 |
| Val-Cit | cAC10 | L540cy (Hodgkin's lymphoma) | CD30 Positive | ~5 |
| Phe-Lys | cAC10 | Namalwa (human B cell lymphoma) | CD30 Negative | >1,000 |
| Val-Cit | cAC10 | Namalwa (human B cell lymphoma) | CD30 Negative | >1,000 |
Data extrapolated from graphical representations in Doronina et al., 2003.
Table 2: Plasma Stability
The stability of the ADCs in plasma is a crucial indicator of their potential for off-target toxicity. The following data represents the percentage of MMAE released from the ADC after incubation in human and mouse plasma.
| Linker | Antibody | Plasma Source | Incubation Time | % MMAE Released |
| Phe-Lys | cAC10 | Human | 6 days | ~15% |
| Val-Cit | cAC10 | Human | 6 days | ~5% |
| Phe-Lys | cAC10 | Mouse | 6 days | ~50% |
| Val-Cit | cAC10 | Mouse | 6 days | ~20% |
Data extrapolated from graphical representations in Doronina et al., 2003.
A separate study reported that the Phe-Lys linker was substantially less stable than the Val-Cit linker in human plasma[1].
Table 3: In Vivo Efficacy and Toxicity (Therapeutic Window)
The therapeutic window is determined by comparing the maximum tolerated dose (MTD), the highest dose that does not cause unacceptable toxicity, with the minimum effective dose required for anti-tumor activity.
| Linker | Antibody | Tumor Model | MTD (mg/kg) | Efficacy |
| Phe-Lys | cAC10 | L540cy Xenograft | Not explicitly stated, but toxicity observed at lower doses compared to Val-Cit ADC. | Tumor growth inhibition, but less sustained than Val-Cit ADC. |
| Val-Cit | cAC10 | L540cy Xenograft | >30 mg/kg[2] | Complete tumor regressions and cures at doses as low as 1 mg/kg.[1][2] |
The study by Doronina et al. (2003) demonstrated that the mAb-Val-Cit-MMAE conjugates exhibited lower in vivo toxicity than the corresponding Phe-Lys conjugates, allowing for the administration of higher doses and resulting in more durable anti-tumor responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Antigen-positive and antigen-negative cells were seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells were incubated with serial dilutions of the ADCs, unconjugated antibody, or free MMAE for a specified period (typically 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were solubilized, and the absorbance was measured at 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the ADC concentration.
Plasma Stability Assay
-
Incubation: ADCs were incubated in human or mouse plasma at 37°C for various time points.
-
Sample Preparation: At each time point, an aliquot was taken, and the plasma proteins were precipitated.
-
LC-MS/MS Analysis: The supernatant was analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of released free payload (MMAE).
-
Data Analysis: The percentage of released drug was calculated relative to the total amount of conjugated drug at the start of the incubation.
In Vivo Efficacy and Toxicity Studies (Xenograft Models)
-
Tumor Implantation: Human tumor cells (e.g., L540cy) were subcutaneously implanted into immunodeficient mice.
-
ADC Administration: Once the tumors reached a palpable size, mice were treated with single or multiple intravenous injections of the ADCs at various dose levels.
-
Efficacy Assessment: Tumor volumes were measured regularly to assess the anti-tumor activity of the ADCs.
-
Toxicity Assessment: The body weight of the mice was monitored as an indicator of toxicity. The maximum tolerated dose (MTD) was determined as the highest dose that did not result in significant body weight loss or other signs of toxicity.
-
Therapeutic Window Evaluation: The therapeutic window was assessed by comparing the MTD with the doses required to achieve significant tumor growth inhibition or regression.
Cathepsin B Cleavage Assay
-
Reaction Setup: The dipeptide-payload conjugate is incubated with purified cathepsin B in an appropriate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to measure the amount of released payload.
-
Kinetic Analysis: The rate of cleavage is determined from the time course of payload release. A study noted that while the Phe-Lys-PABC-Doxorubicin model substrate was cleaved approximately 30-fold faster than the Val-Cit equivalent by isolated cathepsin B, the cleavage rates were identical in a rat liver lysosomal preparation, suggesting the involvement of multiple enzymes in the lysosome.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
Navigating Linker Lability: A Comparative Guide to LC-MS/MS Methods for Quantifying Linker Cleavage in Plasma
For researchers, scientists, and drug development professionals, understanding the stability of antibody-drug conjugates (ADCs) in plasma is paramount to ensuring their safety and efficacy. A critical aspect of this stability is the linker that connects the antibody to the cytotoxic payload. Premature cleavage of this linker in systemic circulation can lead to off-target toxicity and reduced therapeutic index. Consequently, robust and accurate analytical methods are required to quantify linker cleavage in plasma. This guide provides a comparative overview of common Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods used for this purpose, complete with experimental protocols and quantitative data to aid in method selection and implementation.
The choice of analytical strategy for assessing ADC linker stability in plasma is multifaceted, depending on the linker chemistry, the desired level of detail, and the stage of drug development.[1][2] Three principal LC-MS/MS-based approaches have emerged as industry standards: Intact Drug-to-Antibody Ratio (DAR) Analysis, Released Payload Quantification, and Bottom-Up Proteomics for total antibody and conjugated payload measurement. Each method offers distinct advantages and limitations in providing a comprehensive picture of an ADC's in vivo fate.
Comparative Analysis of LC-MS/MS Methods
The selection of an appropriate LC-MS/MS method is a critical decision in the bioanalysis of ADCs. The following table summarizes the key characteristics of the three main approaches, offering a side-by-side comparison to guide researchers in their choice of methodology.
| Feature | Intact DAR Analysis | Released Payload Quantification | Bottom-Up Proteomics |
| Primary Measurement | Average DAR and distribution of different DAR species of the intact ADC.[3][4] | Concentration of the free, cleaved payload in plasma.[5] | Concentration of total antibody and/or antibody-conjugated drug via surrogate peptides.[6] |
| Key Insights | Provides a direct measure of ADC deconjugation over time.[2] | Directly quantifies the amount of prematurely released cytotoxic drug. | Can determine the concentration of total antibody and conjugated payload to calculate average DAR.[3] |
| Sample Preparation | Immuno-affinity capture of the intact ADC.[7] | Protein precipitation or solid-phase extraction (SPE) to isolate the small molecule payload.[5] | Immuno-affinity capture followed by enzymatic digestion (e.g., trypsin).[6] |
| LC-MS Platform | High-Resolution Mass Spectrometry (HRMS), often TOF or Orbitrap.[3] | Triple Quadrupole (QqQ) Mass Spectrometry for high sensitivity and specificity.[5] | Triple Quadrupole or High-Resolution Mass Spectrometry. |
| Advantages | - Provides information on the distribution of different drug-loaded species.- Directly monitors the loss of payload from the antibody.[8] | - High sensitivity for detecting low levels of released payload.- Relatively straightforward sample preparation. | - Good for quantifying total antibody levels.- Can be used for both cleavable and non-cleavable linkers. |
| Limitations | - Lower sensitivity compared to small molecule analysis.- Potential for ion suppression from complex plasma matrix. | - Does not provide information on the state of the ADC itself.- May not account for payload that is cleared or metabolized. | - Indirect measure of linker cleavage.- Requires careful selection and validation of surrogate peptides. |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable bioanalytical data. Below are representative protocols for each of the discussed LC-MS/MS methods.
Protocol 1: Intact DAR Analysis using Immuno-affinity Capture LC-HRMS
Objective: To quantify the average DAR and the distribution of different DAR species of an ADC in plasma over time.
Methodology:
-
ADC Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Immuno-affinity Capture:
-
Add magnetic beads coated with an anti-human IgG antibody to the plasma samples.
-
Incubate to allow the ADC to bind to the beads.
-
Wash the beads multiple times with a wash buffer (e.g., PBS) to remove non-specifically bound proteins.
-
-
Elution: Elute the captured ADC from the beads using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid). Neutralize the eluate immediately.
-
LC-HRMS Analysis:
-
LC Column: Reversed-phase column suitable for intact protein analysis (e.g., C4).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the intact ADC.
-
MS Detection: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
-
-
Data Analysis: Deconvolute the raw mass spectra to obtain the mass of the different DAR species. Calculate the average DAR by taking the weighted average of the different species.
Protocol 2: Released Payload Quantification by LC-MS/MS
Objective: To measure the concentration of the free payload that has been cleaved from the ADC in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points.
-
Sample Preparation (Protein Precipitation):
-
To a plasma aliquot, add a multiple-volume excess of cold acetonitrile containing an appropriate internal standard.
-
Vortex to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
-
Supernatant Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile/water).
-
LC-MS/MS Analysis:
-
LC Column: Reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient suitable for small molecule analysis.
-
MS Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis: Quantify the released payload using a calibration curve prepared in the same plasma matrix.
Protocol 3: Bottom-Up Quantification of Total Antibody by LC-MS/MS
Objective: To determine the total concentration of the antibody component of the ADC in plasma.
Methodology:
-
ADC Incubation and Immuno-affinity Capture: Follow steps 1 and 2 from Protocol 1.
-
On-Bead Digestion:
-
After washing, resuspend the beads in a digestion buffer.
-
Add a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Add a protease (e.g., trypsin) and incubate to digest the antibody into peptides.
-
-
Peptide Extraction: Collect the supernatant containing the peptides.
-
LC-MS/MS Analysis:
-
LC Column: Reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient optimized for peptide separation.
-
MS Detection: Triple quadrupole mass spectrometer in MRM mode, monitoring for specific surrogate peptides from the antibody.
-
-
Data Analysis: Quantify the total antibody concentration based on the signal of the surrogate peptides against a calibration curve.
Visualizing Workflows and Concepts
To further clarify the experimental processes and the underlying principles of linker cleavage, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for the three main LC-MS/MS methods.
Caption: Common mechanisms of premature linker cleavage in plasma.
Caption: Decision tree for selecting an appropriate LC-MS/MS method.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bottom-up sample preparation for the LC-MS/MS quantification of anti-cancer monoclonal antibodies in bio matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Phe-Lys vs. Val-Cit Linkers in Antibody-Drug Conjugates: A Comparative Guide on In Vitro and In Vivo Efficacy Correlation
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the therapeutic index of Antibody-Drug Conjugates (ADCs), directly influencing their stability, efficacy, and toxicity. Among the array of cleavable linkers, dipeptides that are substrates for lysosomal proteases, such as Phenylalanine-Lysine (Phe-Lys) and Valine-Citrulline (Val-Cit), are frequently employed. This guide provides an objective comparison of ADCs incorporating Phe-Lys linkers against the widely utilized Val-Cit linkers, supported by experimental data to correlate in vitro characteristics with in vivo efficacy.
Data Presentation: In Vitro Performance Metrics
The stability of the linker in systemic circulation and its subsequent cleavage within the target tumor cell are paramount for ADC efficacy. The following table summarizes key in vitro performance data comparing Phe-Lys and Val-Cit linkers.
| Parameter | Phe-Lys Linker | Val-Cit Linker | Key Findings |
| Plasma Stability | Substantially less stable in human plasma.[1] | High stability in human plasma.[1] | The Val-Cit linker demonstrates superior stability in circulation, minimizing premature drug release and potential off-target toxicity. |
| Enzymatic Cleavage Rate (Cathepsin B) | Rapid cleavage; reported half-life of 8 minutes for a Phe-Lys-MMAE conjugate. Doxorubicin release from a Z-Phe-Lys-PABC-DOX model was 30-fold faster than the corresponding Val-Cit construct with cathepsin B alone. | Slower, more controlled cleavage. | The rapid cleavage of the Phe-Lys linker can lead to faster payload release within the lysosome. |
| Cleavage in Lysosomal Preparations | Drug release rates were identical to Val-Cit in a rat liver lysosomal preparation, suggesting the involvement of multiple lysosomal proteases. | Drug release rates were identical to Phe-Lys in a rat liver lysosomal preparation. | While cathepsin B is a primary driver, other lysosomal enzymes contribute to the cleavage of both linkers. |
In Vivo Efficacy: Correlation from Preclinical Models
While direct head-to-head in vivo comparative studies for ADCs utilizing Phe-Lys versus Val-Cit linkers are not extensively available in the public domain, the in vitro data provides a strong basis for predicting in vivo performance. The lower plasma stability of the Phe-Lys linker suggests a narrower therapeutic window compared to the Val-Cit linker. Premature release of the cytotoxic payload in circulation could lead to increased off-target toxicity and reduced accumulation of the active drug at the tumor site.
Conversely, the faster enzymatic cleavage of the Phe-Lys linker within the lysosome could theoretically lead to a more rapid onset of cytotoxic activity in tumor cells that have internalized the ADC. However, the overall in vivo efficacy will be a balance between efficient payload delivery and systemic toxicity. Studies on other linker types have consistently shown that improved plasma stability correlates with enhanced antitumor activity and better tolerability in xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADCs (with Phe-Lys and Val-Cit linkers) and isotype control ADC
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs and control antibody.
-
Remove the culture medium and add the ADC dilutions to the respective wells.
-
Incubate the plates for a period of 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the ADC concentration.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature drug release in plasma.
Materials:
-
ADCs (with Phe-Lys and Val-Cit linkers)
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Sample processing reagents (e.g., protein precipitation agents)
-
LC-MS/MS system
Procedure:
-
Incubate the ADCs in plasma at a defined concentration at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Process the plasma samples to precipitate proteins and extract the released payload and intact ADC.
-
Analyze the samples using LC-MS/MS to quantify the concentration of the released cytotoxic drug and the remaining intact ADC over time.
-
Calculate the half-life of the ADC in plasma.
In Vivo Tumor Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (human cancer cell line)
-
ADCs (with Phe-Lys and Val-Cit linkers), vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups.
-
Administer the ADCs, vehicle, and control antibody intravenously at a specified dose and schedule.
-
Measure tumor volume and body weight two to three times per week.
-
Continue the study for a defined period or until tumors reach a predetermined endpoint.
-
Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition.
Mandatory Visualizations
Signaling Pathway of ADC Action
Caption: General Mechanism of Action for a Protease-Cleavable ADC.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Logical Relationship of Linker Stability and Efficacy
Caption: Impact of Linker Stability on ADC Therapeutic Index.
References
The Crucial Balancing Act: How Linker Length Dictates the Efficacy and Pharmacokinetics of Antibody-Drug Conjugates
A deep dive into the experimental data reveals that the length of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic success. This guide provides a comprehensive comparison of how varying linker lengths, particularly with the incorporation of polyethylene (B3416737) glycol (PEG) chains, impact an ADC's stability, potency, and in vivo performance, offering researchers, scientists, and drug development professionals a data-driven foundation for rational ADC design.
The linker, a seemingly simple bridge between the targeting antibody and the cytotoxic payload, plays a multifaceted role in the overall activity of an ADC. Its length can influence everything from the drug-to-antibody ratio (DAR) and solubility to plasma stability and the efficiency of payload release within the target cell. Experimental evidence consistently demonstrates that there is no "one-size-fits-all" solution; instead, the optimal linker length represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1]
Impact on Physicochemical Properties and In Vitro Activity
The length and composition of the linker directly affect the hydrophilicity and steric hindrance of the ADC. Hydrophobic payloads can lead to aggregation and rapid clearance. Incorporating hydrophilic linkers, such as PEG, can mitigate this issue, enabling higher DARs without compromising the ADC's structural integrity.[1]
However, increasing linker length can sometimes come at the cost of in vitro potency. A study on branched linkers of different lengths, conjugating monomethyl auristatin E (MMAE) to trastuzumab, found that a shorter branched linker resulted in a significantly less potent ADC compared to a longer one. The researchers hypothesized that steric hindrance from the antibody could impede the enzymatic cleavage of a shorter linker.[2]
In Vivo Efficacy and Pharmacokinetics: A Clear Correlation
The in vivo performance of an ADC is profoundly influenced by its linker length. Longer, more hydrophilic linkers generally lead to improved pharmacokinetic (PK) profiles, characterized by slower clearance and longer plasma half-lives.[1][3] This enhanced systemic exposure often translates to greater antitumor efficacy in xenograft models.
For instance, a study investigating MMAE-based ADCs with PEG chains of 0, 4, 8, or 12 units demonstrated a clear trend. The ADCs with longer PEG chains (PEG8 and PEG12) exhibited significantly improved tolerability and slower plasma clearance compared to the ADC with no PEG linker (PEG0).[3] This improved PK profile was attributed to reduced nonspecific uptake by the liver.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of linker length on key ADC performance metrics.
| Linker Description | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Short Branched Linker | 6 | 0.68 | [2] |
| Long Branched Linker (with PEG4) | 6 | 0.074 | [2] |
| Heterogeneous Linker | 6 | 0.071 | [2] |
| Homogeneous Linear Linker | 2 | 0.35 | [2] |
| Linker Description | Plasma Clearance (mL/day/kg) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |
| PEG0 | >46.3 | Lower | [3] |
| PEG12 | 7.3 | Higher | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells (e.g., BT-474 for HER2-positive breast cancer) and non-target cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
ADC Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of the ADCs, free payload, or control antibody.
-
Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with a fluorescent dye like calcein (B42510) AM.
-
Data Analysis: The luminescence or fluorescence intensity is measured using a plate reader. The data is normalized to untreated controls, and the IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated using a non-linear regression model.[2]
In Vivo Xenograft Model for Efficacy Studies
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: Human cancer cells (e.g., JIMT-1) are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length × width²) / 2).
-
ADC Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. ADCs are administered intravenously at specified doses and schedules.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.[3]
Pharmacokinetic (PK) Studies
-
Animal Model: Sprague-Dawley rats or other suitable animal models are used.
-
ADC Administration: A single intravenous dose of the ADC is administered to each animal.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) via a cannulated vein.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
ADC Quantification: The concentration of total antibody and/or ADC in the plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated using specialized software (e.g., WinNonlin).[3][4]
Visualizing the Impact of Linker Length
The following diagrams illustrate key concepts related to the evaluation of ADC linker length.
References
A Comparative Guide to Cathepsin B-Cleavable Peptide Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used peptide linkers susceptible to cleavage by cathepsin B, a lysosomal protease frequently overexpressed in tumor cells. The strategic use of such linkers in antibody-drug conjugates (ADCs) and other drug delivery systems enables targeted release of therapeutic payloads within the tumor microenvironment, thereby enhancing efficacy and minimizing systemic toxicity.[1][2][] This document outlines the cross-reactivity of cathepsin B with various peptide sequences, presents available quantitative data on cleavage efficiency, and details the experimental protocols for their evaluation.
Comparative Analysis of Cathepsin B-Cleavable Peptide Linkers
The selection of a peptide linker is critical for the successful design of targeted therapies. The ideal linker must remain stable in systemic circulation and be efficiently cleaved by intracellular proteases like cathepsin B upon internalization into the target cell.[4] Below is a summary of commonly studied peptide linkers and their characteristics.
Quantitative and Qualitative Comparison of Linker Performance
While extensive, directly comparable kinetic data (kcat/Km) for a wide range of linkers within a single study is limited in publicly available literature, a combination of relative cleavage rates and qualitative observations provides valuable insights for linker selection.
| Peptide Linker Sequence | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristics & Cross-Reactivity Notes |
| Val-Cit (Valine-Citrulline) | 100% (Reference) | The most widely used cathepsin B-cleavable linker in ADCs.[] It exhibits a good balance of plasma stability and susceptibility to lysosomal proteases.[2][] While primarily targeted by cathepsin B, it can also be cleaved by other lysosomal cysteine proteases such as cathepsins L, S, and F, which can be advantageous in preventing resistance.[2] However, it has shown susceptibility to premature cleavage by enzymes like human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can complicate preclinical evaluation.[2] |
| Val-Ala (Valine-Alanine) | ~50% | A commonly used alternative to Val-Cit.[2][] Its lower hydrophobicity can help prevent aggregation of the final conjugate, a significant advantage in ADC development.[2][] It demonstrates similar stability and in vitro cytotoxicity to Val-Cit in some ADC constructs.[6] |
| Phe-Lys (Phenylalanine-Lysine) | ~3000% (with isolated enzyme) | Cleaved very rapidly by isolated cathepsin B.[2] However, in cellular lysate environments, its cleavage rate is comparable to that of Val-Cit, suggesting other factors within the lysosome may influence the overall processing rate.[2] |
| Glu-Val-Cit (Glutamic acid-Valine-Citrulline) | Not specified | The addition of a polar acidic residue at the P3 position significantly enhances stability in mouse plasma by reducing susceptibility to Ces1C, without compromising cleavage by cathepsin B.[6][7][8] This modification also improves the hydrophilicity of the linker-payload system.[7] |
| cBu-Cit (cyclobutane-1,1-dicarboxamide-Citrulline) | Not specified | A peptidomimetic linker designed for enhanced specificity towards cathepsin B.[][6] Studies have shown that its cleavage is more significantly inhibited by a cathepsin B-specific inhibitor compared to the Val-Cit linker, indicating higher selectivity.[][6] |
| GGFG (Glycine-Glycine-Phenylalanine-Glycine) | Not specified | A tetrapeptide linker that is also cleaved by cathepsin B. It is utilized in the approved ADC, Enhertu.[6] |
| FRRL (Phenylalanine-Arginine-Arginine-Leucine) | Not specified | A tetrapeptide sequence identified for use in doxorubicin (B1662922) prodrug nanoparticles, demonstrating effective tumor cell uptake and induction of cell death. |
Kinetic Parameters of Model Fluorogenic Substrates
For a broader understanding of cathepsin B substrate specificity, the following table presents kinetic data for the hydrolysis of various fluorogenic peptide substrates. While not direct ADC linkers, this data provides valuable insights into the preferred recognition sequences of cathepsin B.
| Substrate | kcat/Km (M⁻¹s⁻¹) at pH 7.2 | kcat/Km (M⁻¹s⁻¹) at pH 4.6 |
| Z-Nle-Lys-Arg-AMC | High | High |
| Z-Arg-Arg-AMC | Moderate | Low |
| Z-Phe-Arg-AMC | High | Very High |
*Data adapted from a comparative study of cathepsin B substrates.[1] "High", "Moderate", and "Low" are relative terms based on the data presented in the source study. Z = Carboxybenzyl, Nle = Norleucine, AMC = 7-amino-4-methylcoumarin.
Experimental Protocols
Accurate assessment of linker cleavage is paramount in the development of targeted therapies. The following are detailed methodologies for key experiments used to evaluate the cross-reactivity and cleavage efficiency of cathepsin B on different peptide linkers.
In Vitro HPLC-Based ADC Cleavage Assay
This method quantifies the release of a payload from an ADC in the presence of purified cathepsin B.
Objective: To determine the rate of drug release from a peptide linker-containing ADC upon incubation with recombinant human cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC) with a peptide linker
-
Recombinant human cathepsin B
-
Assay Buffer: Typically a sodium acetate (B1210297) or citrate (B86180) buffer at pH 5.0-6.0, containing a reducing agent like dithiothreitol (B142953) (DTT) to activate cathepsin B.
-
Quenching Solution: Acidic solution (e.g., formic acid) or a broad-spectrum protease inhibitor.
-
Acetonitrile
-
Reverse-phase HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for peak identification)
-
Free drug standard for calibration curve
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer as per the manufacturer's instructions to ensure full enzymatic activity.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1-10 µM).
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20-100 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the quenching solution to the aliquot.
-
Sample Preparation: Precipitate the remaining antibody and enzyme by adding a solvent like acetonitrile. Centrifuge the sample to pellet the protein and collect the supernatant, which contains the released payload.
-
HPLC Analysis: Inject the supernatant onto the reverse-phase HPLC system. Use a gradient of water/acetonitrile (both typically containing 0.1% formic acid) to separate the released payload from other components.
-
Quantification: The amount of released drug is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve generated with the free drug. The rate of cleavage is determined by plotting the concentration of the released drug over time.
Fluorogenic Substrate Cleavage Assay
This is a high-throughput method ideal for screening libraries of peptide sequences for their susceptibility to cathepsin B cleavage.
Objective: To rapidly determine the relative cleavage efficiency of different peptide sequences by measuring the increase in fluorescence upon cleavage of a quenched fluorophore.
Materials:
-
Peptide-fluorophore conjugate (e.g., Peptide-AMC)
-
Recombinant human cathepsin B
-
Assay Buffer: Similar to the HPLC assay (pH 5.0-6.0 with DTT).
-
96-well microplate (black, for fluorescence assays)
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Prepare a solution of the peptide-AMC substrate in the assay buffer.
-
Plate Setup: Add the substrate solution to the wells of the 96-well microplate.
-
Initiate Reaction: Initiate the reaction by adding activated cathepsin B to each well.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically over a set period, using an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for AMC.
-
Data Analysis: The rate of cleavage is directly proportional to the rate of increase in fluorescence. This is determined from the slope of the linear portion of the fluorescence versus time plot. Different peptide sequences can be compared by their relative cleavage rates under the same experimental conditions.
Visualizations: Workflows and Mechanisms
To further elucidate the processes involved in the study of cathepsin B-cleavable linkers, the following diagrams illustrate key experimental and biological pathways.
Caption: Workflow for an in vitro HPLC-based ADC cleavage assay.
Caption: Mechanism of drug release via Cathepsin B cleavage.
Caption: Cellular pathway of an ADC with a cleavable linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 4. acrobiosystems.com [acrobiosystems.com]
- 6. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Phe-Lys PABC Linker in Human versus Mouse Plasma: A Guide for Researchers
For researchers and scientists engaged in the development of antibody-drug conjugates (ADCs), understanding the stability of the linker in different preclinical species is paramount for the accurate evaluation of efficacy and toxicity. This guide provides a comparative analysis of the stability of the phenylalanine-lysine (Phe-Lys) p-aminobenzylcarbamate (PABC) linker, a critical component of many ADCs, in human and mouse plasma.
The stability of cleavable linkers, such as the Phe-Lys PABC system, is a crucial factor that dictates the therapeutic window of an ADC. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. While generally stable in human plasma, many peptide-based linkers exhibit significant instability in mouse plasma, a discrepancy that can complicate preclinical assessment.
Executive Summary of Comparative Stability
The core difference in the stability of many peptide-based linkers, including those with a PABC self-immolative spacer, between human and mouse plasma lies in the enzymatic activity present in each species. Mouse plasma contains a high concentration of carboxylesterase 1c (Ces1c), an enzyme that can prematurely cleave certain peptide sequences, leading to unintended payload release.[1][2][3] In contrast, human plasma lacks a corresponding enzyme with the same substrate specificity, resulting in greater linker stability.[1][4]
While the Valine-Citrulline (Val-Cit) PABC linker is extensively documented to be susceptible to Ces1c-mediated cleavage in mice, the specific stability profile of the Phe-Lys PABC linker follows a similar principle of being more stable in human plasma. The Phe-Lys dipeptide is a substrate for the lysosomal protease Cathepsin B, which is the intended mechanism of cleavage within the target tumor cell.[5] However, its susceptibility to plasma carboxylesterases in mice remains a critical consideration during preclinical development.
Quantitative Data Summary
The following table summarizes the expected relative stability of a Phe-Lys PABC linker in human and mouse plasma based on the known behavior of similar peptide linkers. It is important to note that the exact stability will depend on the specific ADC construct, including the antibody and payload.
| Plasma Source | Key Cleavage Enzyme (in plasma) | Expected Stability of Phe-Lys PABC Linker | Implication for Preclinical Studies |
| Human Plasma | Low to negligible activity of relevant carboxylesterases. | High | Provides a more accurate representation of linker stability in patients. |
| Mouse Plasma | Carboxylesterase 1c (Ces1c) | Low to Moderate | Potential for premature payload release, which may lead to an overestimation of toxicity and an underestimation of the therapeutic index in mouse models.[1][2][3] |
Experimental Protocol: In Vitro Plasma Stability Assay
To empirically determine the stability of an ADC containing a Phe-Lys PABC linker, a standardized in vitro plasma stability assay is essential.
Objective: To quantify the extent of linker cleavage and payload release of an ADC in human and mouse plasma over time.
Materials:
-
ADC with Phe-Lys PABC linker
-
Pooled human plasma (heparinized)
-
Pooled mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
Sample preparation reagents (e.g., protein precipitation solution like methanol (B129727) or acetonitrile (B52724) with internal standard)
Procedure:
-
Preparation: Dilute the ADC stock solution to a final concentration of 1 µM in pre-warmed human and mouse plasma. A control sample should be prepared in PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: Immediately stop the reaction by adding 3 volumes of cold protein precipitation solution containing an internal standard to the plasma aliquots.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the amount of released payload.
-
Data Interpretation: Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point relative to the initial concentration at time 0. The in vitro half-life (T₁⸝₂) can then be determined.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the ADC cleavage mechanism and the experimental workflow.
Caption: ADC cleavage pathway in plasma vs. tumor cell.
Caption: In vitro plasma stability experimental workflow.
Conclusion and Recommendations
The stability of the Phe-Lys PABC linker, like many other peptide-based linkers, is significantly different in human versus mouse plasma. The presence of carboxylesterase Ces1c in mouse plasma can lead to premature cleavage, a factor that must be carefully considered when interpreting preclinical data.[1][2]
For drug development professionals, it is recommended to:
-
Perform head-to-head in vitro plasma stability assays using both human and mouse plasma early in the development process.
-
Consider alternative preclinical models if mouse plasma instability is pronounced, such as transgenic mice lacking Ces1c or other species with plasma enzymatic profiles more similar to humans.
-
Design next-generation linkers with modifications that enhance stability in mouse plasma without compromising lysosomal cleavability, such as the addition of a polar acidic residue at the P3 position.[1][6]
By understanding and addressing the species-specific differences in linker stability, researchers can improve the translation of preclinical findings to clinical outcomes, ultimately leading to the development of safer and more effective antibody-drug conjugates.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
A Comparative Guide to Antibody-Drug Conjugate (ADC) Homogeneity: The Influence of Linker Technology
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of an antibody-drug conjugate (ADC) is critically dependent on its molecular structure, where the linker connecting the antibody to the cytotoxic payload plays a pivotal role. A key parameter influencing an ADC's efficacy, safety, and pharmacokinetic profile is its homogeneity, particularly the distribution of the drug-to-antibody ratio (DAR).[1][2] Heterogeneous ADC preparations, characterized by a wide range of DAR species, can lead to unpredictable clinical outcomes.[1] Conversely, homogeneous ADCs with a precisely controlled DAR offer improved batch-to-batch consistency and a more predictable therapeutic window.[3][4]
This guide provides a comparative analysis of ADC homogeneity as influenced by different linker and conjugation strategies, supported by experimental data and detailed analytical protocols.
Data Presentation: Comparing ADC Homogeneity
The homogeneity of an ADC is primarily determined by the conjugation strategy. Traditional stochastic methods that target native lysine (B10760008) or cysteine residues result in heterogeneous mixtures, whereas modern site-specific techniques produce highly homogeneous conjugates.[3][5] The choice of linker chemistry further influences properties like stability and hydrophobicity, which can indirectly affect the developability of ADCs with a desired DAR.[1][6]
Table 1: Impact of Conjugation Method on ADC Homogeneity
| Conjugation Method | Target Residue(s) | Typical DAR Distribution | Homogeneity | Key Characteristics |
| Stochastic | Native Lysines | Broad (DAR 0-8+) | Heterogeneous | Simple process, but results in a complex mixture of species with varying efficacy and clearance rates.[4][7] |
| Stochastic | Reduced Interchain Cysteines | DAR 0, 2, 4, 6, 8 | Heterogeneous | Produces a mixture of species, though typically less complex than lysine conjugation.[4][7] |
| Site-Specific | Engineered Cysteines | Defined (e.g., DAR 2 or 4) | Homogeneous | Allows precise control over conjugation site and number of payloads, leading to a uniform product.[1][8] |
| Site-Specific | Enzymatic (e.g., MTGase) | Defined (e.g., DAR 2 or 4) | Homogeneous | Enables conjugation at specific antibody sites (e.g., Q295) away from the antigen-binding regions.[3][9] |
| Site-Specific | Glycan Remodeling | Defined (e.g., DAR 2) | Homogeneous | Targets conserved N-glycans in the Fc region, ensuring conjugation away from binding sites and producing a uniform ADC.[3][10] |
Table 2: Comparative Analysis of ADC Properties by Analytical Method
This table presents representative data comparing DAR values obtained from two orthogonal analytical methods, Hydrophobic Interaction Chromatography (HIC) and native Size Exclusion Chromatography-Mass Spectrometry (SEC-MS), for cysteine-conjugated ADCs with varying drug loads. The strong correlation between the methods validates their use for CQA assessment.[11][12][13]
| Sample | Method | Average DAR | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) |
| Low Drug Load | HIC-UV | 2.83 | 14 | 35 | 36 | 12 | 3 |
| Native SEC-MS | 2.72 | 16 | 37 | 34 | 10 | 3 | |
| Moderate Drug Load | HIC-UV | 4.44 | 2 | 18 | 40 | 32 | 8 |
| Native SEC-MS | 4.40 | 3 | 19 | 39 | 30 | 9 | |
| High Drug Load | HIC-UV | 5.97 | 0 | 5 | 25 | 45 | 25 |
| Native SEC-MS | 5.97 | 0 | 6 | 26 | 44 | 24 |
Data is representative and compiled from studies comparing HIC and native SEC-MS methodologies.[12][13]
Experimental Protocols
Accurate assessment of ADC homogeneity relies on robust analytical techniques. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are the primary methods employed.[14][15]
Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity. Since each conjugated payload is typically a hydrophobic small molecule, species with higher DAR values are more hydrophobic and exhibit longer retention times on the HIC column.[16] This allows for the quantification of the relative distribution of different drug-loaded species.[14]
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.[16]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, often containing a small percentage of an organic modifier like isopropanol (B130326) to improve resolution.[17]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is applied over approximately 20-30 minutes.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the payload if applicable.
-
Data Analysis: The area of each peak in the chromatogram corresponds to a specific DAR species (e.g., DAR0, DAR2, DAR4). The percentage of each species is calculated from the relative peak areas, and the average DAR is determined by a weighted average calculation.[13]
Determination of Average DAR by Mass Spectrometry (MS)
MS determines the average DAR by measuring the mass of the intact ADC.[15] The mass difference between the conjugated and unconjugated antibody allows for the calculation of the number of attached drug-linker molecules.[15] Native SEC-MS is often preferred as it preserves the non-covalent structure of the ADC and allows for separation from aggregates prior to MS analysis.[11][12]
Methodology:
-
Sample Preparation: For some complex ADCs, the sample may be deglycosylated using an enzyme like PNGase F to reduce spectral complexity, although native MS can often analyze the intact glycoprotein.[11][18]
-
Chromatography: Size Exclusion Chromatography (SEC) using an MS-compatible mobile phase (e.g., 50 mM ammonium acetate).[11] This step is used for online sample cleanup and separation of aggregates.[19]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) is used.[18]
-
Ionization: Electrospray ionization (ESI) under native conditions (non-denaturing buffer system) is employed to keep the ADC intact.[11]
-
Data Acquisition: Data is acquired over a high mass-to-charge (m/z) range, as native proteins carry fewer charges.[11]
-
Data Analysis: The resulting mass spectrum contains a series of peaks representing the different DAR species. The raw spectrum is deconvoluted to determine the zero-charge mass of each species. The average DAR is then calculated based on the relative abundance of these species.[20]
Visualizations: Workflows and Concepts
ADC Homogeneity: Stochastic vs. Site-Specific Conjugation
The diagram below illustrates the fundamental difference in the final ADC product resulting from stochastic versus site-specific conjugation methods. Stochastic approaches yield a heterogeneous mixture, while site-specific methods produce a uniform, homogeneous ADC.
References
- 1. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. aboligo.com [aboligo.com]
- 8. veranova.com [veranova.com]
- 9. mdpi.com [mdpi.com]
- 10. Homogeneous Antibody–Drug Conjugates via Glycoengineering | Springer Nature Experiments [experiments.springernature.com]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hpst.cz [hpst.cz]
Validating Antibody-Drug Conjugate Internalization Kinetics: A Comparative Guide to Imaging Techniques
The therapeutic efficacy of an antibody-drug conjugate (ADC) is critically dependent on its ability to be internalized by target cells, leading to the release of its cytotoxic payload.[1][2][3] Therefore, the accurate measurement and validation of ADC internalization kinetics are paramount in the early stages of drug development.[3][4] Imaging techniques offer powerful tools for visualizing and quantifying this dynamic process in real-time and in a high-throughput manner.[5] This guide provides a comparative overview of key imaging methodologies, presenting their experimental protocols, data outputs, and relative advantages and disadvantages to aid researchers in selecting the optimal approach for their studies.
Comparative Analysis of Imaging Techniques for ADC Internalization
The selection of an appropriate imaging technique for studying ADC internalization is a critical decision that depends on the specific research question, required throughput, and desired level of spatial and temporal resolution. Live-cell imaging, confocal microscopy, and imaging flow cytometry are among the most prominent methods, each offering distinct advantages.
| Technique | Quantitative Data Output | Throughput | Spatial Resolution | Advantages | Disadvantages |
| Live-Cell Imaging (e.g., Incucyte®) | Real-time internalization rate, Percentage of internalized ADC over time, Kinetic curves of fluorescence intensity | High (96- or 384-well plates) | Whole-well imaging, limited subcellular resolution | - Real-time kinetic analysis- High-throughput screening of many antibodies- Minimal cell perturbation- Automated image acquisition and analysis | - Lower spatial resolution compared to confocal microscopy- Indirect measurement of subcellular localization |
| Confocal Microscopy | Co-localization with intracellular organelles (e.g., lysosomes), 3D visualization of ADC distribution, Internalization rate constant (kint) | Low to Medium | High (subcellular level) | - High-resolution visualization of ADC trafficking- Provides detailed spatial information on subcellular localization- Enables direct measurement of internalization kinetics | - Time-consuming for large-scale screening- Potential for phototoxicity with long-term imaging- Quantification can be complex and may require specialized software |
| Imaging Flow Cytometry (e.g., Amnis® ImageStream®) | Percentage of cells with internalized ADC, Quantification of internalized signal per cell (Internalization Score), Co-localization analysis on a per-cell basis | High | Moderate (cellular and some subcellular features) | - Combines high-throughput of flow cytometry with imaging- Provides statistically robust single-cell data- Automated and quantitative analysis of internalization | - Lower spatial resolution than confocal microscopy- Requires cell suspension, not ideal for adherent cells in their native state |
Experimental Protocols
Live-Cell Imaging using pH-Sensitive Dyes
This protocol is adapted for a high-throughput live-cell analysis system, such as the Incucyte®, which utilizes pH-sensitive dyes that fluoresce brightly in the acidic environment of endosomes and lysosomes upon internalization.
a. ADC Labeling:
-
Utilize a labeling kit containing a pH-sensitive dye conjugated to an Fc-specific Fab fragment (e.g., Incucyte® Fabfluor-pH Red).
-
Incubate the test antibody with the Fab-dye conjugate to form the labeled ADC complex. This method avoids chemical modification of the antibody.
b. Cell Preparation:
-
Seed target cells in a 96- or 384-well plate at an appropriate density to achieve sub-confluency at the time of the experiment.
-
Incubate the cells overnight to allow for adherence and recovery.
c. Imaging and Analysis:
-
Add the labeled ADC complex to the cells at the desired concentration.
-
Place the plate inside the live-cell imaging system equipped with environmental control (37°C, 5% CO2).
-
Acquire images at regular intervals (e.g., every 30-60 minutes) over a period of 24-72 hours using phase-contrast and red fluorescence channels.
-
Use the system's integrated software to quantify the red fluorescent area or intensity within the cell boundaries over time to determine the internalization kinetics.
Confocal Microscopy for Subcellular Localization
This method provides high-resolution images to visualize the trafficking of ADCs to specific subcellular compartments.
a. ADC Labeling:
-
Label the ADC with a fluorescent dye (e.g., Alexa Fluor™ 647) using an appropriate conjugation chemistry (e.g., amine-reactive succinimidyl ester).
-
Purify the labeled ADC to remove any unconjugated dye.
b. Cell Preparation and Treatment:
-
Seed cells on glass-bottom dishes or chamber slides suitable for high-resolution imaging.
-
On the day of the experiment, treat the cells with the fluorescently labeled ADC at a predetermined concentration.
-
To track trafficking to lysosomes, a lysosomal marker like LysoTracker™ Deep Red can be added 30 minutes before imaging.[6]
c. Imaging and Analysis:
-
At various time points (e.g., 30 min, 1h, 4h, 24h), wash the cells to remove unbound ADC.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the ADC and organelle markers.
-
Acquire z-stacks to obtain 3D information.
-
Analyze the images for co-localization between the ADC signal and the lysosomal marker to confirm trafficking to the lysosome. Quantitative co-localization analysis can be performed using software like ImageJ or Imaris.
Imaging Flow Cytometry for High-Throughput Quantification
This technique combines the statistical power of flow cytometry with the imaging capabilities of microscopy to quantify internalization across a large cell population.
a. ADC Labeling and Cell Staining:
-
Label the ADC with a fluorescent dye.
-
Treat the cells in suspension with the labeled ADC for various time points.
-
After incubation, wash the cells with cold PBS to stop internalization.
-
To distinguish between surface-bound and internalized ADC, a quenching antibody or a dye that stains the cell surface can be used.
b. Data Acquisition:
-
Acquire data on an imaging flow cytometer, collecting a large number of events (e.g., 10,000 cells) for each condition.
-
Set up the instrument to capture brightfield, and fluorescent images of each cell.
c. Data Analysis:
-
Use the analysis software (e.g., IDEAS®) to gate on single, focused cells.
-
The software can then calculate an "internalization score" for each cell by comparing the intensity of the internalized signal to the signal at the cell membrane.[7]
-
This allows for a quantitative measure of the percentage of cells that have internalized the ADC and the degree of internalization per cell.[7]
Visualizing ADC Internalization Pathways and Workflows
To better understand the processes involved in ADC internalization and the experimental approaches to study them, the following diagrams are provided.
References
- 1. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 5. Antibody Internalization | Sartorius [sartorius.com]
- 6. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - US [thermofisher.com]
- 7. adcreview.com [adcreview.com]
Safety Operating Guide
Navigating the Safe Disposal of (Ac)Phe-Lys(Alloc)-PABC-PNP: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of complex chemical reagents like (Ac)Phe-Lys(Alloc)-PABC-PNP, a cleavable linker utilized in antibody-drug conjugates (ADCs), is paramount for laboratory safety and environmental responsibility.[1][][3] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, underpinned by an understanding of its chemical components and reactivity.
This compound is a molecule with a molecular formula of C35H39N5O10 and a molecular weight of 689.71 g/mol .[] Its structure incorporates several key functional groups that dictate its handling and disposal: an N-terminal acetate (B1210297) (Ac), a Phenylalanine-Lysine (Phe-Lys) dipeptide, an allyloxycarbonyl (Alloc) protecting group on the lysine (B10760008) side chain, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) linker, and a para-nitrophenyl (B135317) (PNP) leaving group.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.[4][5]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[6]
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Proper Disposal Protocol
The recommended disposal procedure for this compound involves a two-stage chemical degradation process followed by disposal as hazardous waste. This approach aims to cleave the labile components of the molecule, reducing its potential reactivity and facilitating safer disposal.
Stage 1: Cleavage of the Alloc Group and PABC-PNP Ester
This initial stage focuses on removing the Alloc protecting group and cleaving the p-nitrophenyl ester. The Alloc group is stable to acids and bases but can be selectively removed using a palladium catalyst.[7][8] The PNP ester can be hydrolyzed under basic conditions.
Experimental Protocol:
-
Dissolution: In a chemical fume hood, dissolve the this compound waste in a suitable organic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Palladium-Catalyzed Deprotection: Add a palladium(0) catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), and a scavenger, like phenylsilane (B129415) or morpholine, to the solution.[8][9] The reaction is typically carried out at room temperature.
-
Hydrolysis: After completion of the deprotection (monitor by TLC or LC-MS if necessary), add a mild aqueous base, such as sodium bicarbonate solution, to hydrolyze the p-nitrophenyl ester. This will release p-nitrophenolate.
-
Extraction and Separation: Neutralize the reaction mixture with a mild acid (e.g., dilute HCl). Extract the aqueous layer with an organic solvent to separate the deprotected peptide fragment from the aqueous waste containing p-nitrophenolate and palladium residues.
Stage 2: Collection and Disposal of Waste Streams
The two resulting waste streams must be handled as hazardous waste.
-
Organic Waste: The organic layer containing the deprotected peptide fragment and residual solvent should be collected in a designated chlorinated or non-chlorinated solvent waste container, depending on the solvent used.
-
Aqueous Waste: The aqueous layer containing p-nitrophenolate and palladium residues should be collected in a designated aqueous hazardous waste container. This waste stream is toxic and should not be disposed of down the drain.
All waste containers must be clearly labeled with their contents and disposed of through an approved hazardous waste disposal program in accordance with local, state, and federal regulations.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C35H39N5O10 | [] |
| Molecular Weight | 689.71 g/mol | [] |
Visualizing the Disposal Workflow
The logical flow of the disposal procedure can be visualized as follows:
Caption: Workflow for the chemical degradation and disposal of this compound.
Signaling Pathway of Intended Cleavage
While the disposal protocol focuses on chemical degradation, it is important for researchers to understand the intended biological cleavage mechanism of this linker within an ADC.
Caption: Intended intracellular cleavage pathway of the Phe-Lys-PABC linker in an ADC.
By following these detailed procedures and understanding the underlying chemistry, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
